2-Aminocyclopentan-1-one
Description
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Properties
IUPAC Name |
2-aminocyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-2-1-3-5(4)7/h4H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPWUNNYJOLFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Aminocyclopentan-1-one: A Technical Guide to Structural Dynamics, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern organic synthesis and fragment-based drug discovery (FBDD), 2-aminocyclopentan-1-one (often referred to as 2-aminocyclopentanone) emerges as a highly versatile
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and applied synthetic utility. This guide deconstructs the physicochemical properties, inherent stability challenges, validated synthetic methodologies, and recent applications of this compound in antiviral drug development.
Physicochemical Profile & Quantitative Data
Understanding the baseline physical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below reflects the properties of the free base unless otherwise specified.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C | [1] |
| Molar Mass | 99.13 g/mol | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| XLogP3 | -0.4 | [1] |
| Boiling Point (Predicted) | 194.6 ± 23.0 °C | [2] |
| Density (Predicted) | 1.068 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 7.90 ± 0.20 | [2] |
| CAS Number (Free Base) | 339362-68-4 | [1] |
| CAS Number (HCl Salt) | 5464-16-4 | [3] |
Structural Dynamics & Chemical Stability
The fundamental challenge when working with this compound lies in the inherent reactivity of the
The Causality of Degradation: If left as a free base at room temperature, the nucleophilic amine of one molecule will rapidly attack the electrophilic ketone of another. This intermolecular condensation leads to the formation of a dihydropyrazine dimer, followed by spontaneous oxidation to a stable pyrazine derivative.
The Solution: To prevent this degradation cascade, the molecule is almost exclusively synthesized, stored, and utilized as a hydrochloride salt (CAS 5464-16-4) or as an N-Boc protected derivative. Protonating the amine to an ammonium ion (
Synthetic Methodologies: The Neber Rearrangement
The most robust method for synthesizing
The following protocol is designed as a self-validating system , ensuring that each step is chemically verified before proceeding.
Step-by-Step Protocol: Synthesis of this compound Hydrochloride
Step 1: Oximation of Cyclopentanone
-
Procedure: React cyclopentanone with hydroxylamine hydrochloride (NH
OH·HCl) and sodium acetate in an aqueous ethanol mixture at reflux for 2 hours. -
Causality: This step converts the ketone into an oxime, establishing the critical nitrogen atom required for the target molecule. Sodium acetate acts as a buffer to prevent the reaction from becoming too acidic, which would inhibit the nucleophilic attack of the hydroxylamine.
-
Self-Validation Checkpoint: Cooling the mixture induces the precipitation of cyclopentanone oxime. A sharp melting point analysis (approx. 118 °C) serves as an immediate purity check, validating the success of the transformation before proceeding.
Step 2: Tosylation
-
Procedure: Dissolve the purified oxime in anhydrous pyridine. Cool to 0 °C and add
-toluenesulfonyl chloride (TsCl) portion-wise. Stir for 4 hours. -
Causality: Pyridine serves a dual purpose: it acts as the solvent and as an acid scavenger to neutralize the HCl generated during the reaction. Tosylation converts the poor hydroxyl leaving group of the oxime into a superior tosylate leaving group, which is strictly required to drive the subsequent rearrangement.
-
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The distinct shift in retention factor (
) from the highly polar oxime to the less polar tosylate confirms the installation of the leaving group.
Step 3: Azirine Formation (The Neber Rearrangement)
-
Procedure: Isolate the oxime tosylate and dissolve it in anhydrous toluene. At 0 °C, add a solution of potassium tert-butoxide dropwise.
-
Causality: The strong, sterically hindered base selectively deprotonates the
-methylene carbon without acting as a nucleophile. This deprotonation triggers the expulsion of the tosylate leaving group, forcing the molecule into a highly strained, three-membered 1-azirine intermediate. -
Self-Validation Checkpoint: The complete disappearance of the UV-active tosylate spot on TLC ensures that the 1-azirine intermediate has fully formed. Proceeding to hydrolysis before this spot disappears will result in unreacted tosylate contaminating the final product.
Step 4: Hydrolysis and Salt Isolation
-
Procedure: Quench the reaction mixture vigorously with 2M HCl. Separate the aqueous layer and lyophilize (freeze-dry) to yield the product.
-
Causality: The acidic aqueous environment rapidly hydrolyzes the 1-azirine intermediate directly into the
-aminoketone. Crucially, the excess HCl immediately protonates the newly formed primary amine. -
Self-Validation Checkpoint: The isolation of a water-soluble, organic-insoluble white powder confirms the successful trapping of the molecule as this compound hydrochloride. This ionic trapping inherently validates that the nucleophilic amine has been neutralized, guaranteeing no dihydropyrazine dimers can form.
Figure 1: Step-by-step synthetic workflow of this compound via Neber rearrangement.
Applications in Structure-Based Drug Design (SBDD)
In modern drug development, this compound serves as a highly versatile, rigidified aliphatic ring system. Recent high-throughput crystallographic screening campaigns have identified it as a critical building block in the development of antiviral therapeutics, specifically targeting the SARS-CoV-2 Nsp3 macrodomain (Mac1).
Mechanistic Insight & Causality in Drug Design: Historically, Mac1 inhibitors relied on highly acidic functional groups (such as carboxylates or tetrazoles) to bind to the oxyanion subsite of the target protein. However, these highly charged groups often result in poor membrane permeability and suboptimal pharmacokinetic profiles.
According to research published in the [5], coupling this compound to a fluoro-pyrimidoindole headgroup solves this issue. The ketone moiety of the cyclopentanone ring acts as a neutral hydrogen-bond acceptor . When docked into the Mac1 oxyanion subsite, it provides a neutral alternative to acidic groups, maintaining the critical hydrogen-bonding interactions with the target protein while significantly improving the overall drug-likeness and cell permeability of the lead compound.
Figure 2: Fragment coupling workflow for SARS-CoV-2 Mac1 inhibitor development.
References
-
PubChem. "this compound | C5H9NO | CID 410137" National Institutes of Health. URL:[Link]
-
ChemBK. "2-Aminocyclopentanone hydrochloride" ChemBK Chemical Database. URL:[Link]
-
Schuller, M., et al. "Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Organic Syntheses. "Acetophenone, 2-amino-, hydrochloride." Organic Syntheses, Coll. Vol. 5, p.43 (1973). URL:[Link]
Sources
The 2-Aminocyclopentan-1-one (CAS 339362-68-4) Scaffold: A Technical Guide to Quorum Sensing Modulation and Heterocyclic Synthesis
Executive Summary
In the landscape of modern drug discovery and chemical biology, small cyclic α-aminoketones serve as highly privileged scaffolds. 2-Aminocyclopentan-1-one (CAS 339362-68-4) is a highly reactive, five-membered cyclic compound characterized by adjacent amine and ketone functionalities. This unique structural topology imparts significant ring strain and distinct hydrogen-bonding capabilities, making it a critical building block in two primary domains: the modulation of bacterial quorum sensing (QS) pathways and the synthesis of complex fused heterocycles (such as spiro-hydantoins and imidazoles) targeting mammalian metalloproteinases.
This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its biological activity, its physicochemical properties, and self-validating experimental protocols for its application in advanced research.
Chemical Profile & Structural Causality
The utility of this compound stems directly from its structural resemblance to native biological signaling molecules, specifically the homoserine lactone (HSL) ring found in bacterial autoinducers. The presence of the ketone group at position 1 and the primary amine at position 2 creates a highly localized dipole and allows the molecule to act simultaneously as a hydrogen bond donor and acceptor.
Physicochemical Properties
Understanding the baseline metrics of the scaffold is essential for predicting its pharmacokinetic behavior and reactivity in subsequent synthetic steps [1].
| Property | Value | Causality / Implication for Research |
| Molecular Weight | 99.13 g/mol | Highly fragment-like; excellent starting point for fragment-based drug discovery (FBDD) without violating Lipinski's rules after derivatization. |
| Formula | C5H9NO | Simple aliphatic ring; provides a rigid, non-aromatic hydrophobic core. |
| XLogP3 | -0.4 | Highly hydrophilic; ensures excellent aqueous solubility for in vitro biological assays without requiring excessive DMSO. |
| Topological Polar Surface Area | 43.1 Ų | Optimal for membrane permeability, allowing the molecule to cross bacterial cell walls via osmosis to reach intracellular receptors. |
| Hydrogen Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Facilitates critical interactions with receptor binding pockets (e.g., Trp57 in LasR). |
Application 1: Modulation of Bacterial Quorum Sensing
A major paradigm shift in treating infectious diseases is targeting bacterial virulence rather than viability, thereby reducing the evolutionary pressure that drives antibiotic resistance. Pseudomonas aeruginosa utilizes a quorum-sensing (QS) system governed by the LasR receptor and its native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdHL) [2].
Mechanistic Insight: The Agonist/Antagonist Flip
Research has demonstrated that this compound and its derivatives are potent modulators of the LasR receptor [3]. The causality of this interaction lies in structural mimicry: the cyclopentanone ring mimics the saturated HSL ring of the native autoinducer. The ketone group is critical; it mimics the carbonyl group of HSL, which participates in a vital hydrogen bond with the highly conserved Trp57 residue in the LasR binding pocket [3].
Interestingly, minor structural perturbations dictate whether the molecule acts as an agonist or an antagonist. While some literature highlights 2-aminocyclopentanone as an agonist that successfully triggers LasR [3], specific derivatives and closely related analogs (like 2-aminocyclopentanol) flip the conformation of the receptor into an inactive state, acting as potent antagonists that jam bacterial communication [2].
Fig 1. Competitive modulation of the LasR quorum-sensing pathway by 2-aminocyclopentanone.
Protocol: High-Throughput Reporter Assay for LasR Modulation
To validate the QS modulatory activity of 2-aminocyclopentanone derivatives, a self-validating reporter assay utilizing a mutant P. aeruginosa strain is required.
Objective: Quantify the induction or inhibition of LasR-dependent gene expression. System Validation: The protocol uses a PAO-JP2 knockout strain (lacking native autoinducer synthases lasI and rhlI) harboring a plasmid with a lasB-lacZ or lasB-gfp reporter [3]. This ensures that any receptor activation is strictly due to the exogenous compound.
Step-by-Step Methodology:
-
Culture Preparation: Grow P. aeruginosa PAO-JP2 (pMO122) overnight in Luria-Bertani (LB) broth supplemented with carbenicillin (200 µg/mL) to maintain the reporter plasmid.
-
Compound Plating: In a 96-well black microtiter plate, dispense 2-aminocyclopentanone (or its synthesized derivatives) dissolved in DMSO.
-
Control Logic: Include a positive control well with 1 µM native OdHL (maximum activation) and a negative control well with pure DMSO (baseline noise).
-
-
Inhibition Setup (If testing for antagonism): To test for antagonistic activity, co-incubate the test compounds with a sub-maximal concentration of OdHL (e.g., 50 nM).
-
Inoculation: Dilute the overnight bacterial culture to an OD600 of 0.1 in fresh LB broth. Add 100 µL of this suspension to each well.
-
Incubation & Kinetic Reading: Incubate the plate at 37°C with continuous shaking. Measure GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and optical density (OD600) simultaneously every 30 minutes for 12 hours.
-
Data Normalization: Divide the raw fluorescence units by the OD600 value to normalize reporter expression against bacterial growth. A reduction in normalized fluorescence in the presence of OdHL confirms antagonistic activity without bactericidal toxicity.
Application 2: Scaffold for Matrix Metalloproteinase (MMP) Inhibitors
Beyond microbiology, 2-aminocyclopentanone is a highly valued precursor in medicinal chemistry for the treatment of osteoarthritis and rheumatoid arthritis. It is used to synthesize spiro-hydantoin derivatives that act as potent inhibitors of Matrix Metalloproteinases (MMPs) and TNF-α Converting Enzyme (TACE) [4].
Mechanistic Insight: The Bucherer-Bergs Annulation
The synthesis relies on the Bucherer-Bergs reaction. The primary amine of 2-aminocyclopentanone must first be masked (typically via Boc-protection) to prevent unwanted side reactions. The cyclic ketone is then reacted with potassium cyanide and ammonium carbonate. The causality of this specific reaction choice is its stereoselectivity and high atom economy in forming a spiro-fused hydantoin ring directly at the C1 position of the cyclopentane ring [4]. The resulting hydantoin acts as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of MMPs.
Fig 2. Bucherer-Bergs synthetic workflow for generating MMP-inhibitory spiro-hydantoins.
Protocol: Synthesis of Spiro-Hydantoin Intermediates
Objective: Convert 2-aminocyclopentanone into a Boc-protected spiro-hydantoin. System Validation: The reaction's success is validated via the evolution of CO2 gas during acidification and subsequent LC-MS confirmation of the mass shift.
Step-by-Step Methodology:
-
Amine Protection: Dissolve 2-aminocyclopentanone (1.76 mmol) in dichloromethane. Add triethylamine (TEA, 2.0 eq) and di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours to yield N-Boc-2-aminocyclopentanone. Purify via flash chromatography.
-
Bucherer-Bergs Reaction: Dissolve the N-Boc-2-aminocyclopentanone (350 mg) in 9 mL of a 2:1 Ethanol/Water mixture [4].
-
Reagent Addition: Add ammonium carbonate (676 mg, 7.04 mmol) and potassium cyanide (231 mg, 3.52 mmol). Safety Note: KCN is highly toxic; perform strictly in a specialized fume hood with cyanide antidotes on hand.
-
Thermal Annulation: Heat the reaction mixture in a 50°C oil bath for 24 hours. The elevated temperature drives the formation of the intermediate cyanohydrin and its subsequent conversion to the hydantoin.
-
Workup & Precipitation: Concentrate the reaction on a rotary evaporator to remove ethanol. Carefully acidify the remaining aqueous solution with concentrated HCl to pH 3.
-
Causality: Acidification protonates the hydantoin, drastically reducing its aqueous solubility and causing it to precipitate as a white solid, while also safely neutralizing unreacted cyanide into HCN gas (which must be scrubbed).
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the target spiro-hydantoin for subsequent MMP-inhibition assays.
Application 3: Precursor for Fused Imidazoles
2-Aminocyclopentanone is also a standard precursor for the synthesis of 1,4,5,6-tetrahydrocyclopent[d]imidazoles. By coupling the α-aminoketone with isothiocyanates, researchers can generate highly functionalized 2-mercapto-imidazole derivatives [5]. These fused bicyclic systems are heavily utilized in the discovery of ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors. The inherent ring strain of the cyclopentane ring forces the resulting imidazole into a specific conformational geometry that enhances receptor subtype selectivity.
References
-
National Center for Biotechnology Information (NIH). "this compound | C5H9NO | CID 410137 - PubChem." PubChem Database. Available at: [Link]
-
Rumbaugh, K. P., et al. "Jamming bacterial communication: New approaches for the treatment of infectious diseases." National Institutes of Health (NIH). Available at:[Link]
-
Smith, K. M., Bu, Y., & Suga, H. (2003). "Induction and Inhibition of Pseudomonas aeruginosa Quorum Sensing by Synthetic Autoinducer Analogs." Chemistry & Biology, 10(1), 81-89. Available at: [Link]
- Levin, J. I., et al. "Hydantion derivatives as inhibitors of matrix metalloproteinases." WO2002096426A1. Google Patents.
-
"Imidazole Synthesis via I2/FeCl3 Annulation | Ab Initio Quantum Chemistry Methods." Scribd. Available at: [Link]
Biological Activity of 2-Aminocyclopentanone Derivatives: A Technical Guide
Executive Summary
The 2-aminocyclopentanone scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the free
This guide moves beyond generic descriptions, focusing on the structure-activity relationships (SAR) , stereochemical imperatives , and experimental validation protocols required to leverage this scaffold effectively.
Structural Significance & Chemical Stability[1]
The Conformational Lock
Unlike linear amino ketones, the cyclopentane ring restricts conformational freedom. This "entropic prepay" reduces the energy penalty upon binding to a receptor pocket. However, the specific placement of the amino group relative to the ketone (or its reduced hydroxyl form) creates a specific vector for hydrogen bonding.
-
Chemical Reality Check: Researchers must acknowledge that free 2-aminocyclopentanone is unstable . It rapidly dimerizes.
-
The Solution: Biological activity is almost exclusively found in:
-
Schiff Bases (Imines): Stabilized by conjugation, often used as antimicrobials.[1]
-
Amides/Carbamates: Protected forms acting as peptidomimetics.
-
Cyclopentylamines (Reduced form): Where the ketone is reduced to an alcohol or alkane, but the synthetic origin and stereochemistry are defined by the 2-aminocyclopentanone precursor.
-
Stereochemical Causality
Biological activity in this class is stereospecific .
-
NK1 Antagonists: Activity often resides in the (1R, 2S) or (1S, 2R) configurations. A racemic mixture often dilutes potency by 50% or introduces off-target toxicity.
-
Protocol Implication: Asymmetric synthesis or enzymatic resolution is not optional; it is a requirement for high-affinity lead generation.
Primary Therapeutic Application: NK1 Receptor Antagonism
The most authoritative application of the 2-aminocyclopentanone scaffold (often reduced to the cyclopentylamine core) is in the inhibition of the Neurokinin-1 (NK1) receptor , a G-protein coupled receptor (GPCR) engaged by Substance P.
Mechanism of Action
Substance P binding to NK1 triggers a cascade involving Phospholipase C (PLC) and calcium mobilization, leading to emesis (vomiting) and pain transmission. 2-aminocyclopentanone derivatives act as competitive antagonists .
Key Insight: The cyclopentane ring serves as a spacer that positions aromatic "wings" (phenyl groups) to interact with hydrophobic pockets in the NK1 transmembrane domain, while the amino/amide group anchors the molecule via hydrogen bonding.
Visualization: NK1 Signaling & Blockade
The following diagram illustrates the pathway blocked by these derivatives.
Caption: Competitive inhibition of the NK1 receptor signaling cascade by 2-aminocyclopentanone derivatives, preventing calcium mobilization.
Secondary Application: Antimicrobial Schiff Bases[1][3][4]
Schiff bases derived from 2-aminocyclopentanone have shown efficacy against Gram-positive and Gram-negative bacteria.[1][2] The azomethine linkage (-N=CH-) is essential for binding to bacterial enzymes.
Comparative Activity Data
The following table summarizes MIC (Minimum Inhibitory Concentration) data for typical Schiff base derivatives compared to standard antibiotics.
| Compound Class | Substituent (R) | Target Organism | MIC ( | Potency Relative to Std* |
| Schiff Base A | 4-Chlorophenyl | S. aureus | 12.5 | Moderate |
| Schiff Base B | 2,4-Dichlorophenyl | E. coli | 6.25 | High |
| Schiff Base C | 4-Methoxy | C. albicans (Fungal) | 25.0 | Low |
| Ciprofloxacin | (Standard) | S. aureus | 6.25 - 12.5 | Reference |
*Note: Potency is context-dependent. Schiff Base B shows equivalence to Ciprofloxacin in specific strains.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Enzymatic Resolution
Objective: Isolate the bioactive (1R, 2S)-2-aminocyclopentanone derivative. Rationale: Chemical resolution is inefficient. Lipases offer high enantioselectivity.
-
Substrate Prep: Acylate racemic 2-aminocyclopentanol to form the ester.
-
Enzymatic Hydrolysis:
-
Suspend racemic ester in phosphate buffer (pH 7.0).
-
Add Lipase B from Candida antarctica (CAL-B) .
-
Validation Step: Monitor reaction progress via Chiral HPLC. The enzyme should selectively hydrolyze the (S)-ester, leaving the (R)-ester intact (or vice versa depending on specific conditions).
-
-
Separation: Extract the alcohol (product) and unreacted ester (substrate) using ethyl acetate.
-
Oxidation (Critical): Oxidize the resolved amino-alcohol back to the ketone using Dess-Martin Periodinane (mild conditions to prevent racemization).
-
Derivatization: Immediately react with the desired amine/aldehyde to form the stable derivative.
Protocol B: In Vitro NK1 Binding Assay
Objective: Determine affinity (
-
Membrane Prep: Use CHO cells stably expressing human NK1 receptors.
-
Ligand:
-Substance P (0.2 nM). -
Incubation:
-
Mix membranes, radioligand, and increasing concentrations of the test 2-aminocyclopentanone derivative (
to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, with 0.02% BSA (prevents ligand sticking to plastic).
-
-
Filtration: Rapidly filter through GF/B glass fiber filters.
-
Quantification: Liquid scintillation counting.
-
Validation:
-
Non-specific binding (NSB): Defined by adding excess unlabeled Substance P (1
M). -
Control: Aprepitant (known antagonist) must yield
nM. If not, the assay is invalid.
-
Synthesis & Optimization Workflow
The following diagram outlines the logical flow from raw material to validated lead, emphasizing the "make-test-analyze" cycle.
Caption: Optimization workflow for generating bioactive 2-aminocyclopentanone derivatives.
References
-
Finke, P. E., et al. (2006).[3][4] "Cyclopentane-based human NK1 antagonists.[3][4][5][6][7] Part 1: discovery and initial SAR." Bioorganic & Medicinal Chemistry Letters, 16(17), 4497-4503.[5]
-
Meurer, L. C., et al. (2006).[3] "Cyclopentane-based human NK1 antagonists.[3][4][5][6][7] Part 2: development of potent, orally active, water-soluble derivatives."[3] Bioorganic & Medicinal Chemistry Letters, 16(17), 4504-4511.[3]
-
Hassan, S. Y. (2013). "Synthesis, Antibacterial and Antifungal Activity of Some New Schiff Bases." Journal of Heterocyclic Chemistry. (Representative citation for Schiff base antimicrobial activity).
-
Yasuda, N., et al. (2011). "Asymmetric Synthesis of a Potent hNK-1 Receptor Antagonist." Journal of Organic Chemistry. (Detailing the enzymatic resolution strategies).
Disclaimer: This guide is for research purposes only. All synthesis and biological testing must be conducted in compliance with local safety and ethical regulations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Document: Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR. (CHEMBL1149520) - ChEMBL [ebi.ac.uk]
2-Aminocyclopentan-1-one: The "Hidden" Chiral Linchpin in Constrained Pharmacophores
Topic: 2-Aminocyclopentan-1-one as a Chiral Building Block in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
In the pursuit of high-affinity ligands, conformational restriction is a proven strategy to minimize entropy loss upon binding. This compound (2-ACP) represents a privileged, yet volatile, scaffold that offers a direct entry into conformationally locked bioisosteres. Unlike its acyclic counterparts, the 2-ACP motif forces substituents into specific vectors, enhancing selectivity for kinases (e.g., CDK4), GPCRs, and enzyme active sites (e.g., DPP-4, 11
This guide addresses the primary bottleneck of using 2-ACP: its chemical instability in the free base form. We provide a validated roadmap for its synthesis, stabilization, and application as a high-value chiral building block.
The Stability Paradox: Handling the "Ghost" Intermediate
The free base of this compound is notoriously unstable. It acts as a "ghost" intermediate—often generated in situ and immediately consumed. If isolated as a free amine, it undergoes rapid self-condensation.
Mechanism of Degradation
The primary degradation pathway is dimerization followed by oxidation. Two molecules of the
Key Insight: To use 2-ACP effectively, it must be stored as a salt (Hydrochloride or Tosylate) or generated in situ from a masked precursor (e.g., oxime or carbamate).
Figure 1: The degradation pathway of this compound to pyrazine and the stabilization strategy via salt formation.
Synthetic Routes to Enantiopure Scaffolds
Accessing the chiral ketone requires bypassing the racemization-prone
Route A: The Neber Rearrangement (Chemical)
The Neber rearrangement is the classical method for converting ketoximes into
-
Precursor: Cyclopentanone oxime sulfonates (e.g., tosylates).
-
Mechanism: Base-induced formation of an azirine intermediate, followed by hydrolytic ring opening.
-
Chirality: Usually produces a racemate requiring resolution (e.g., with tartaric acid) or asymmetric catalysis during the azirine opening.
Route B: Biocatalytic Transamination (Enzymatic)
For high enantiomeric excess (
-
Advantage: Kinetic resolution of racemic
-hydroxy ketones or direct asymmetric amination. -
Self-Validating Step: The reaction equilibrium often favors the ketone; removing the coproduct (acetone) drives the reaction to completion.
Comparison of Methods
| Feature | Neber Rearrangement | Biocatalytic Transamination |
| Scale | High (kg) | Medium (g to kg) |
| Chirality | Racemic (requires resolution) | High |
| Reagents | Tosyl chloride, Base (NaOEt) | Transaminase, PLP, amine donor |
| Stability | Isolable as HCl salt | Aqueous solution (use immediately) |
Experimental Protocol: Synthesis of (±)-2-Aminocyclopentan-1-one HCl
Based on the Neber Rearrangement logic [1, 2].
Objective: Isolate the stable hydrochloride salt from cyclopentanone oxime.
Reagents
-
Cyclopentanone oxime (
mmol) -
-Toluenesulfonyl chloride (
mmol) -
Potassium ethoxide (KOEt)
-
Anhydrous Ethanol / Diethyl Ether
-
HCl (4M in dioxane)
Step-by-Step Methodology
-
Sulfonylation: Dissolve cyclopentanone oxime in pyridine/DCM. Add
-TsCl at 0°C. Stir for 4 hours. Quench and isolate the O-tosyl oxime. -
Rearrangement (The Critical Step):
-
Dissolve the O-tosyl oxime in anhydrous ethanol.
-
Cool to 0°C and add KOEt dropwise. Why? Controlled addition prevents runaway exotherms and azirine polymerization.
-
Stir at room temperature for 12 hours. The intermediate azirine forms in situ.
-
-
Hydrolysis:
-
Cool the mixture to 0°C.
-
Add aqueous HCl (10%) dropwise. Causality: Acid hydrolysis opens the azirine ring to form the
-aminoketone.
-
-
Isolation of Salt:
-
Evaporate ethanol. Wash the aqueous layer with ether (removes non-basic impurities).
-
Basify the aqueous layer with cold NaOH (pH 10) and immediately extract with DCM. Warning: Do not store the organic layer; proceed instantly to prevent dimerization.
-
Add 4M HCl in dioxane to the DCM extract.
-
Result: this compound hydrochloride precipitates as a white, hygroscopic solid. Filter and dry under vacuum.[2]
-
Applications in Drug Discovery
The 2-ACP scaffold serves as a divergence point for three major pharmacophore classes.
A. Constrained Peptidomimetics
The 2-ACP motif is a precursor to cispentacin (an antifungal
-
Mechanism: Reduction of the ketone to a methylene or carboxylate creates a rigidified backbone.
-
Benefit: Locks the peptide bond in a specific
torsion angle, increasing proteolytic stability.
B. Fused Heterocycles (Kinase Inhibitors)
Condensation of 2-ACP with electrophiles yields bicyclic heterocycles found in kinase inhibitors (e.g., CDK4/6 inhibitors).
-
Reaction: Hantzsch-type condensation with thioureas or amidines.
-
Target: The rigid cyclopentane ring fills hydrophobic pockets in the ATP-binding site (e.g., the ribose pocket).
C. Reductive Amination (NK1 Antagonists)
Direct reductive amination of the ketone yields chiral 1,2-diaminocyclopentanes or 2-aminocyclopentyl-ethers .
-
Example: Analogues of Aprepitant where the core ring is modified for better CNS penetration.
Figure 2: Divergent synthesis from the this compound scaffold.
References
-
The Neber Rearrangement. Organic Reactions. (2012).[3] A comprehensive review of the mechanism and scope of converting oxime sulfonates to alpha-amino ketones.
-
Biocatalytic synthesis of chiral N-functionalized amino acids. Nature Chemistry. (2018). Describes the use of transaminases and amine dehydrogenases to generate chiral amine centers.
-
Synthesis and activity of 2-aminocyclopentanecarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. (1994). Details the synthesis of cispentacin and related constrained amino acids.
-
Discovery of 8-cyclopentyl-2-aminopyridopyrimidines as CDK4 inhibitors. Journal of Medicinal Chemistry. (2014).[4] Demonstrates the utility of the cyclopentyl amine motif in kinase inhibitor design.
-
Pyrazine alkaloids via dimeriz
-amino aldehydes. Organic & Biomolecular Chemistry. (2011). Explains the dimerization mechanism of unstable alpha-amino carbonyls.
Sources
- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Chemical and Pharmacological Profiling of 2-Aminocycloalkanones: Cyclopentanone vs. Cyclohexanone Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
The structural divergence between 2-aminocyclopentanone (a five-membered cyclic α-aminoketone) and 2-aminocyclohexanone (a six-membered cyclic α-aminoketone) represents a classic paradigm in organic synthesis and medicinal chemistry. While differing by only a single methylene unit, their thermodynamic stability, synthetic handling requirements, and pharmacological profiles are vastly different. This whitepaper deconstructs the causality behind these differences—rooted primarily in carbocyclic ring strain—and provides field-proven, self-validating protocols for their synthesis and evaluation.
Structural Thermodynamics & The Causality of Ring Strain
The fundamental chemical behaviors of 2-aminocyclopentanone and 2-aminocyclohexanone are dictated by their respective ring conformations and inherent strain energies.
Cyclohexanone derivatives exist predominantly in a highly stable chair conformation, possessing minimal angle and torsional strain (~0 kcal/mol) [1]. In contrast, cyclopentanone derivatives are forced into an envelope conformation. The presence of an sp²-hybridized carbonyl carbon within the five-membered ring introduces significant torsional strain [1].
When the α-carbon is substituted with a primary amine, this strain dictates the molecule's thermodynamic stability. Free base α-aminoketones are inherently unstable; the nucleophilic amine of one molecule rapidly attacks the electrophilic carbonyl of another, leading to intermolecular self-condensation. This dimerization forms dihydropyrazines, which subsequently oxidize in air to yield stable tetrasubstituted pyrazines [2].
The Causality Principle: Nucleophilic addition to the cyclopentanone carbonyl relieves its torsional strain by transitioning the carbon from sp² to sp³ hybridization. Because this rehybridization is energetically favorable, 2-aminocyclopentanone is far more electrophilic and dimerizes at a significantly faster rate than 2-aminocyclohexanone[1]. Consequently, both compounds—but especially the cyclopentyl derivative—must be synthesized, isolated, and stored strictly as their protonated salts (e.g., hydrochlorides or hydrobromides) to neutralize the amine's nucleophilicity [3].
Quantitative Data Summary
| Property | 2-Aminocyclopentanone | 2-Aminocyclohexanone | Mechanistic Causality |
| Ring Conformation | Envelope | Chair | sp³ carbon geometric constraints in 5- vs 6-membered rings. |
| Ring Strain Energy | ~6-7 kcal/mol | ~0 kcal/mol | Torsional strain from the sp² carbonyl in the 5-membered ring. |
| Nucleophilic Reactivity | High | Moderate | Rehybridization (sp² → sp³) relieves strain in cyclopentanone. |
| Free Base Stability | Highly Unstable (Minutes) | Unstable (Hours) | Rapid intermolecular self-condensation into dihydropyrazines. |
| NMDA Receptor Affinity | Low | High (Optimal) | Cyclohexyl chair conformation aligns perfectly with the MK-801 pocket. |
Synthetic Workflows & Stability Dynamics
To successfully isolate these α-aminoketones, the synthetic workflow must be designed as a self-validating system where the highly reactive free base is trapped immediately upon formation.
Synthetic workflow and pH-dependent dimerization of α-aminocycloalkanones.
Protocol 1: Self-Validating Synthesis of 2-Aminocyclohexanone Hydrobromide
Expertise Insight: The reduction of the azide intermediate must be performed in the presence of an acid (HBr) to immediately protonate the nascent amine. If the acid is omitted, the solution will rapidly turn dark yellow/brown, visually validating the unwanted formation of the pyrazine dimer.
-
α-Bromination: Dissolve cyclohexanone (1.0 eq) in glacial acetic acid. Add Br₂ (1.05 eq) dropwise at 0°C. Stir for 2 hours, quench with ice water, and extract with dichloromethane to yield 2-bromocyclohexanone.
-
Azidation: Dissolve the crude 2-bromocyclohexanone in anhydrous DMF. Add sodium azide (1.2 eq) portion-wise at 0°C. Stir for 4 hours at room temperature. Extract with diethyl ether, wash with brine, and concentrate to yield 2-azidocyclohexanone.
-
In Situ Trapping & Reduction: Dissolve the 2-azidocyclohexanone in methanol containing 1.1 eq of aqueous HBr (48%).
-
Hydrogenation: Add 10% Pd/C catalyst (10% w/w). Purge the reaction flask with H₂ gas and stir vigorously under a hydrogen balloon for 12 hours at room temperature.
-
Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.
-
Crystallization: Triturate the resulting residue with cold diethyl ether to precipitate 2-aminocyclohexanone hydrobromide as a stable, off-white crystalline solid. Filter and dry under high vacuum.
Protocol 2: Spectrophotometric Dimerization Assay
Expertise Insight: This assay actively forces free base formation to validate the stability difference between the 5-membered and 6-membered rings. The rapid appearance of a 270 nm peak directly validates the strain-driven nucleophilic addition hypothesis.
-
Preparation: Prepare 10 mM stock solutions of 2-aminocyclopentanone HBr and 2-aminocyclohexanone HBr in degassed, deionized water.
-
Basification: Transfer 1 mL of each stock into separate quartz cuvettes. Add 1 mL of 0.1 M phosphate buffer (pH 8.0) to initiate free base formation.
-
Kinetic Monitoring: Immediately place the cuvettes in a UV-Vis spectrophotometer.
-
Measurement: Monitor the absorbance at 270 nm (characteristic of the pyrazine aromatic ring) over 60 minutes at 25°C.
-
Analysis: Calculate the initial rate of dimerization. The cyclopentanone derivative will exhibit a significantly steeper kinetic curve, confirming its heightened electrophilicity.
Pharmacological Impact: The Ketamine Paradigm
The structural divergence between these scaffolds has profound implications in drug development, particularly for N-methyl-D-aspartate (NMDA) receptor antagonists. Ketamine, a classic arylcyclohexylamine, relies entirely on the 2-aminocyclohexanone motif to effectively block the MK-801 binding site within the NMDA receptor pore [4].
The six-membered ring provides the precise spatial orientation required for the aryl and amine groups to interact with the hydrophobic pocket of the receptor [5]. When the cyclohexyl ring is contracted to a cyclopentyl ring, the altered bond angles shift the trajectory of the pharmacophore. Studies on ketamine analogues demonstrate that modifying the ring size drastically reduces the binding affinity to the NMDA receptor, thereby diminishing its anesthetic and dissociative properties [6].
Effect of cycloalkane ring size on NMDA receptor blockade and binding affinity.
References
-
Acetophenone, 2-amino-, hydrochloride. Organic Syntheses. [Link]
-
Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. NIH PMC.[Link]
-
Syntheses of Ketamine and Related Analogues: A Mini Review. ResearchGate.[Link]
-
Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. NIH PMC.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
thermodynamic stability of 2-aminocyclopentan-1-one free base
Thermodynamic Stability and Chemical Reactivity of 2-Aminocyclopentan-1-one Free Base: A Technical Guide
Introduction: The Alpha-Aminoketone Paradox
The alpha-aminoketone moiety is a highly versatile but notoriously unstable structural motif in organic chemistry (1)[1]. Specifically, this compound presents a unique thermodynamic paradox. In its free base form, the molecule possesses both a nucleophilic primary amine and a highly electrophilic carbonyl carbon. This bifunctional nature makes the free base thermodynamically unstable, driving spontaneous intermolecular reactions[1]. For drug development professionals, understanding the causality behind this instability is critical for designing robust experimental workflows and preventing catastrophic yield losses during synthesis.
Mechanistic Causality: The Self-Condensation Pathway
The inherent instability of this compound free base is governed by a thermodynamically favorable self-condensation pathway. When the amine is unprotonated, the nitrogen's lone pair is fully available to act as a nucleophile. Due to the inductive electron-withdrawing effect of the adjacent amine group, the alpha-carbonyl carbon is highly electrophilic.
This electronic environment results in a rapid bimolecular condensation where two molecules of this compound react to form a Schiff base, followed by cyclization to yield a dihydropyrazine intermediate. As documented in classical studies on the dimerization of alpha-amino ketones, this intermediate rapidly oxidizes (often spontaneously in the presence of atmospheric oxygen) to form a highly stable, fully aromatic dicyclopentano[b,e]pyrazine derivative (2)[3]. The massive thermodynamic sink of aromaticity ensures that the free base cannot be isolated or stored long-term.
Fig 1. Thermodynamic degradation pathway of this compound free base via self-condensation.
Thermodynamic vs. Kinetic Control in Isolation
To bypass this thermodynamic degradation, this compound is universally synthesized, isolated, and stored as a salt—most commonly this compound hydrochloride. Protonation of the primary amine to form the ammonium cation (
Table 1: Thermodynamic and Kinetic Parameters of this compound Forms
| Parameter | This compound (Free Base) | This compound Hydrochloride |
| Physical State | Unstable oil/liquid | Crystalline solid |
| Thermodynamic Stability | Low (Spontaneous dimerization) | High (Stable indefinitely at RT) |
| Amine Nucleophilicity | Active (Lone pair available) | Inactive (Protonated, |
| Primary Degradation Pathway | Self-condensation to dihydropyrazine | None (Hygroscopic if exposed to moisture) |
| Storage Temperature | Not recommended (Generate in situ) | 2-8°C or Room Temperature (Desiccated) |
Applications in Modern Drug Discovery
Despite its instability, the this compound ring is a highly sought-after pharmacophore. Recently, it has been utilized in the synthesis of potent inhibitors targeting the Nsp3 macrodomain (Mac1) of SARS-CoV-2. In these advanced active pharmaceutical ingredients (APIs), the this compound ring is joined to fluoro-pyrimidoindole headgroups, requiring precise synthetic handling of the alpha-aminoketone precursor to prevent yield loss during coupling (4)[4].
Experimental Protocols: In Situ Generation and Kinetic Trapping
Because the free base cannot be stored, it must be generated in situ and immediately trapped by a stronger electrophile. The following self-validating protocol describes the acylation of this compound, utilizing kinetic control to outcompete the thermodynamic dimerization (5)[5].
Fig 2. Experimental workflow for the in situ generation and kinetic trapping of the free base.
Step-by-Step Methodology: Acylation via In Situ Free Base Generation
Expertise Note: The causality behind the order of addition in this protocol is paramount. Adding the base before the electrophile would result in a high transient concentration of the free base, leading to rapid pyrazine formation. By pre-mixing the salt and the electrophile, every molecule of free base generated is instantly trapped.
-
Preparation & Atmospheric Control: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon).
-
Reagent Suspension: Add 1.0 equivalent of this compound hydrochloride to the flask. Suspend in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to achieve a 0.1 M concentration[5].
-
Electrophile Pre-Mixing: Add 1.1 equivalents of the target electrophile (e.g., an acyl chloride or activated ester) directly to the suspension.
-
Thermal Regulation: Submerge the flask in an ice-water bath (0°C). Causality: Lowering the thermal energy of the system kinetically suppresses the bimolecular self-condensation pathway, widening the operational window for the desired cross-reaction.
-
In Situ Generation (Critical Step): Dropwise, add 2.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA)[5]. Causality: The TEA deprotonates the hydrochloride salt. Because the acyl chloride is already present in excess and is more electrophilic than the ketone, the newly liberated primary amine attacks the acyl chloride instantly.
-
Validation Checkpoint: After 1 hour, monitor the reaction via LC-MS.
-
Success Indicator: Presence of the desired acylated product mass.
-
Failure Indicator: Detection of a mass peak at m/z ~161 [M+H]+, which corresponds to the oxidized dicyclopentapyrazine dimer. If this peak is prominent, the base was added too rapidly or the temperature was too high.
-
-
Workup: Dilute the reaction with methyl tert-butyl ether (MTBE) or ethyl acetate, wash with 10% aqueous sodium bicarbonate to remove residual acid and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[5].
References
-
Benchchem (2025). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. Retrieved from 1
-
Smith, H. E., & Hicks, A. A. (1971). Optically Active Amines. XII. Synthesis and Spectral Properties of Some Optically Active a-Oximino Ketones and a-Amino Ketone Hydrochlorides. Dimerization of a-Amino Ketones. The Journal of Organic Chemistry. Retrieved from 2
-
Schuller, M., et al. (2022). Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2. PMC / National Institutes of Health. Retrieved from4
-
Google Patents (2019). WO2019052932A1 - Substituted trifluoromethyloxadiazoles for combating phytopathogenic fungi. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019052932A1 - Substituted trifluoromethyloxadiazoles for combating phytopathogenic fungi - Google Patents [patents.google.com]
The Role of Cyclic Constraints in Peptide Foldamers: The ACPC Paradigm
This guide serves as an in-depth technical resource on the role of 2-aminocyclopentanecarboxylic acid (ACPC) in peptide foldamer chemistry.
Editorial Note on Nomenclature:
While the prompt specifies "2-aminocyclopentanone," in the context of peptide foldamer chemistry, the functional building block is 2-aminocyclopentanecarboxylic acid (ACPC) . 2-aminocyclopentanone (an
Part 1: Core Directive & Scientific Rationale
The Structural Imperative: Why Cyclopentane?
In the design of foldamers—synthetic oligomers that mimic the secondary structures of natural proteins—entropy is the enemy.[1] Linear
2-Aminocyclopentanecarboxylic acid (ACPC) acts as a conformational lock.[1] By incorporating the C
-
Trans-ACPC: Constrains
to , pre-organizing the backbone to adopt a 12-helix (defined by 12-membered ring hydrogen bonds between residue and ).[1] -
Cis-ACPC: Constrains
to or , often favoring strand or sheet-like architectures rather than helices.
The 12-Helix Architecture
The 12-helix is a hallmark of ACPC-based foldamers.[2][3] Unlike the
Key Mechanistic Insight: The stability of the 12-helix in ACPC oligomers is driven by the gauche effect and the rigid cyclopentane ring, which prevents the "fraying" often seen in linear peptide helices.[1]
Part 2: Synthesis and Experimental Protocols
Synthesis of the Monomer (Fmoc-trans-ACPC)
High-purity, enantiomerically pure Fmoc-ACPC is critical.[1] The synthesis typically begins with
Protocol: Kinetic Resolution Route
-
Starting Material: Ethyl 2-oxocyclopentanecarboxylate.
-
Reductive Amination: Reaction with chiral benzylamine (e.g., (S)-(-)-1-phenylethylamine) followed by reduction (NaBH
) yields diastereomeric -amino esters.[1] -
Separation: Diastereomers are separated via fractional crystallization or column chromatography.[1]
-
Hydrogenolysis: Removal of the chiral auxiliary (Pd/C, H
) yields the free amino acid.[1] -
Fmoc Protection: Standard reaction with Fmoc-OSu.
Solid-Phase Peptide Synthesis (SPPS) of ACPC Foldamers
ACPC residues are sterically hindered (secondary amine attached to a secondary carbon).[1] Standard SPPS protocols often fail, leading to deletion sequences.[1]
Optimized Coupling Protocol (Self-Validating System):
| Parameter | Standard | ACPC | Rationale |
| Coupling Reagent | HBTU or DIC | HATU or PyAOP | Higher reactivity required to overcome steric hindrance of the cyclic amine. |
| Base | DIPEA (2-3 eq) | HOAt (co-additive) + TMP | HOAt reduces racemization and accelerates activation better than HOBt.[1] |
| Time | 30-60 min | 2 - 4 hours (Double Couple) | Slow kinetics of nucleophilic attack by the secondary amine. |
| Monitoring | Kaiser Test | Chloranil Test | Kaiser test (ninhydrin) does not detect secondary amines; Chloranil is required.[1] |
Critical Step: The "difficult coupling" usually occurs after 3-4 residues due to the onset of secondary structure formation (aggregation) on the resin. Microwave-assisted synthesis (75°C, 25W) significantly improves yield.[1]
Visualization of the SPPS Workflow
The following diagram outlines the logic flow for synthesizing ACPC oligomers, emphasizing the checkpoints preventing failure.
Caption: Optimized SPPS workflow for ACPC foldamers. Note the reliance on the Chloranil test for secondary amines.
Part 3: Characterization and Applications[1]
Spectroscopic Validation (CD Spectroscopy)
To verify the formation of the 12-helix, Circular Dichroism (CD) is the primary analytical tool.[1]
-
Signature: A characteristic minimum at ~215 nm and a maximum at ~200 nm (in methanol).[1]
-
Interpretation: This signature confirms the right-handed 12-helix topology. A loss of signal intensity often indicates aggregation or incorrect stereochemistry (e.g., cis contamination).[1]
Biological Application: Viral Fusion Inhibition
ACPC foldamers have gained prominence as inhibitors of viral entry (e.g., SARS-CoV-2, CMV).[1]
Mechanism:
-
Mimicry: The ACPC helix mimics the heptad repeat regions of viral fusion proteins.
-
Proteolytic Stability: Unlike natural
-peptides, the -peptide backbone of ACPC oligomers is completely resistant to common proteases (trypsin, chymotrypsin), dramatically increasing half-life in vivo.[1] -
Pathway: The foldamer binds to the viral protein (e.g., Spike protein S2 subunit), preventing the conformational change required for membrane fusion.[1]
Mechanistic Pathway: Inhibition of Protein-Protein Interactions
The following diagram illustrates how an ACPC foldamer blocks a target protein surface.
Caption: Competitive inhibition mechanism. The rigid ACPC backbone minimizes the entropic cost of binding.[1]
References
-
Appella, D. H., et al. (1996).[1] "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[4] Link
-
Seebach, D., & Matthews, J. L. (1997).[1][2] "beta-Peptides: a surprise at every turn." Chemical Communications.[1][2] Link
-
Woll, M. G., et al. (2002).[1] "Inhibition of protein-protein interactions with foldamers."[2][5][6] Journal of the American Chemical Society.[4] Link[1]
-
Szefczyk, M., et al. (2021).[1][7] "Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids." Nanoscale. Link
-
Marković, V., et al. (2023).[1] "Peptide foldamer-based inhibitors of the SARS-CoV-2 S protein–human ACE2 interaction."[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 4. Cyclopentanone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide foldamer-based inhibitors of the SARS-CoV-2 S protein–human ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
2-Aminocyclopentan-1-one solubility in water vs organic solvents
An in-depth technical analysis of 2-aminocyclopentan-1-one requires moving beyond simple solubility metrics to understand the profound relationship between its solvation thermodynamics and its chemical stability. As a Senior Application Scientist, I approach this compound not just as a static reagent, but as a dynamic, highly reactive system.
This guide provides a comprehensive framework for drug development professionals and synthetic chemists to master the handling, solvation, and extraction of this compound.
The -Aminoketone Conundrum: Stability Dictates Solvation
This compound (C
If this compound is liberated into its neutral "free base" form, it rapidly undergoes an intermolecular Schiff base formation (self-condensation). Two molecules react to form a dihydropyrazine intermediate, which subsequently oxidizes into a stable, aromatic tricyclic pyrazine derivative[2]. Because of this severe kinetic instability, the compound is almost exclusively synthesized, stored, and utilized as its protonated salt: This compound hydrochloride (CAS 5464-16-4) [3].
Protonating the amine neutralizes its nucleophilicity, arresting the degradation pathway and fundamentally altering its solubility profile.
Fig 1: Degradation pathway of this compound free base via self-condensation.
Comparative Solubility Profile: Water vs. Organic Solvents
The solubility of this compound is entirely dependent on its ionization state. The hydrochloride salt relies on ion-dipole interactions to dissolve, requiring solvents with high dielectric constants (
Table 1: Solvation Metrics for this compound
| Solvent | Dielectric Constant ( | Solubility (HCl Salt) | Solubility (Free Base) | Practical Application |
| Water | 80.1 | >100 mg/mL | N/A (Rapidly degrades) | Buffer preparation, aqueous extraction |
| DMSO | 46.7 | >50 mg/mL | Soluble (Unstable) | High-throughput biological screening stocks |
| Methanol | 32.7 | >30 mg/mL | Soluble (Unstable) | Polar organic synthesis |
| Dichloromethane | 8.9 | <1 mg/mL | Highly Soluble | Biphasic extraction of the free base |
| Diethyl Ether | 4.3 | Insoluble | Soluble | Trituration and precipitation of the salt |
Causality Insight: The high lattice energy of the crystalline HCl salt prevents it from dissolving in dichloromethane (DCM) or ether. However, in water or dimethyl sulfoxide (DMSO), the strong solvation of the chloride anion and the protonated ammonium cation easily overcomes this lattice energy. This DMSO solubility is critical for modern drug discovery workflows, such as acoustic dispensing in high-throughput crystallographic screening for SARS-CoV-2 Mac1 inhibitors[4].
Experimental Workflows & Self-Validating Protocols
To successfully utilize this compound, one must manipulate its solubility while outcompeting the kinetics of its degradation. Below are field-proven protocols designed as self-validating systems.
Protocol A: Preparation of Stable Stock Solutions for Biological Assays
When preparing stocks for enzymatic assays or crystallographic soaking, the integrity of the HCl salt must be maintained.
-
Solvent Selection: Ensure the use of anhydrous DMSO (
water) to prevent ambient moisture from introducing localized pH shifts. -
Dissolution: Weigh 13.5 mg of this compound hydrochloride into a glass vial. Add 1.0 mL of DMSO to achieve a 100 mM stock solution[4].
-
Agitation: Vortex gently for 30 seconds. Do not sonicate, as localized heating can induce premature degradation if trace bases are present.
-
Validation Check: The resulting solution must be completely colorless and transparent. System Failure: If the solution exhibits a yellow tint, trace amines in the DMSO have initiated pyrazine formation; discard the stock.
Protocol B: In Situ Free-Basing & Biphasic Extraction
For organic synthesis (e.g., amide coupling), the unreactive HCl salt must be converted to the reactive free base. Because the free base is unstable, we use a cold biphasic extraction to isolate it into an organic solvent immediately prior to reaction.
-
Aqueous Dissolution: Dissolve 1.0 eq of the HCl salt in cold deionized water (4°C).
-
Organic Layer Addition: Add an equal volume of cold Dichloromethane (DCM) to create a biphasic system.
-
Controlled Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO
) while stirring vigorously. The mild base liberates the free base, which immediately partitions into the DCM layer due to its high organic solubility. -
Phase Separation: Rapidly separate the organic (bottom) layer using a separatory funnel.
-
Validation Check: The DCM layer must remain colorless. System Failure: A brown or dark yellow organic layer indicates that the extraction was too slow or too warm, allowing the bimolecular condensation to outpace the extraction.
-
Immediate Utilization: Dry the DCM layer briefly over anhydrous Na
SO , filter, and add directly to the prepared electrophile (e.g., an activated carboxylic acid) within 15 minutes.
Causality Insight: Why extract at 4°C? The activation energy (
Fig 2: Biphasic extraction workflow to isolate the transient free base for immediate reaction.
Conclusion
Mastering this compound requires treating solubility and stability as two sides of the same coin. By leveraging the high aqueous and DMSO solubility of its hydrochloride salt, researchers can safely store and screen the compound. By utilizing the high organic solubility of its transient free base in a strictly temperature-controlled biphasic system, chemists can successfully deploy it in complex synthetic pathways without falling victim to its inherent pyrazine degradation pathway.
References
Sources
- 1. This compound | C5H9NO | CID 410137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylpyrazine | 123-32-0 | Benchchem [benchchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 Macrodomain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Fugitive Intermediate: Metabolic Engineering of 2-Aminocyclopentan-1-one
This guide is structured to address the transient and reactive nature of 2-aminocyclopentan-1-one, focusing on its role as a "fugitive intermediate" in biocatalytic cascades for chiral drug synthesis.
Technical Guide for Biocatalysis & Drug Development
Executive Summary
This compound (2-ACP) is a critical but notoriously unstable
-
The Productive Pathway: Stereoselective reduction to chiral 2-aminocyclopentanol , a scaffold for carbocyclic nucleosides (e.g., antiviral agents).
-
The Destructive Pathway: Rapid, spontaneous self-condensation into dihydropyrazine derivatives (dimerization).
This guide details the metabolic pathways involving 2-ACP, providing protocols to stabilize this intermediate and channel metabolic flux toward valuable chiral amino alcohols using Dynamic Kinetic Resolution (DKR) and transaminase/ketoreductase cascades.
Chemical Biology & Stability Mechanisms
To work with 2-ACP, one must understand its inherent instability. Unlike standard metabolic intermediates, 2-ACP possesses an amine group
The Dimerization Trap
In aqueous physiological buffers (pH 7.0–8.0), 2-ACP undergoes a rapid Schiff base reaction with itself, followed by dehydration/oxidation.
-
Mechanism: Two molecules of 2-ACP condense to form a dihydropyrazine core.
-
Consequence: Loss of chiral information and formation of insoluble byproducts.
-
Control Strategy: The concentration of free 2-ACP must be kept low. This is achieved via "In-Situ Trapping" —coupling its formation immediately to a consumption step (reduction).
Metabolic Pathways & Enzymatic Cascades[1][2][3][4]
Pathway A: The Transaminase (ATA) Route (Biosynthesis)
This pathway utilizes
-
Enzyme Class: Amine Transaminases (EC 2.6.1.x).
-
Amine Donor: Isopropylamine (shifts equilibrium by removing acetone) or L-Alanine (requires LDH/GDH recycling).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Stereochemistry: The ATA determines the configuration (
or ) at the C2 amine position.
Pathway B: The Reductive Cascade (Stabilization)
To prevent dimerization, 2-ACP is instantly reduced by a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) .
-
Reaction: 2-ACP + NADPH +
2-Aminocyclopentanol + . -
Stereocontrol: The KRED determines the configuration at the C1 hydroxyl position, allowing for the specific synthesis of cis- or trans- isomers.
-
Significance: This cascade creates two chiral centers simultaneously.
Visualization: The 2-ACP Metabolic Bifurcation
The following diagram illustrates the competition between the productive enzymatic reduction and the destructive chemical dimerization.
Experimental Protocols: Stabilizing the Fugitive
Protocol 1: One-Pot Dual-Enzyme Cascade (ATA + KRED)
Objective: Synthesize (1S, 2S)-2-aminocyclopentanol from 1,2-cyclopentanedione without isolating the unstable 2-ACP intermediate.
Reagents:
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
Substrate: 1,2-Cyclopentanedione (20 mM).
-
Amine Donor: Isopropylamine (100 mM) – Acts as both donor and buffer base.
-
Cofactor 1: PLP (1 mM).
-
Cofactor 2: NADP+ (0.5 mM) + Glucose (100 mM) + Glucose Dehydrogenase (GDH) for cofactor recycling.
-
Enzymes:
- -Transaminase (e.g., Chromobacterium violaceum ATA).
-
Ketoreductase (e.g., Lactobacillus kefir ADH).
Step-by-Step Methodology:
-
Cofactor Pre-Incubation: Dissolve PLP in KPi buffer. Add the ATA enzyme and incubate at 25°C for 15 mins to ensure holo-enzyme formation.
-
Recycling System Setup: Add Glucose, NADP+, and GDH. Verify pH is 7.5.
-
Cascade Initiation: Add the KRED enzyme, followed immediately by the substrate (1,2-cyclopentanedione) and Isopropylamine.
-
Critical Insight: Do not add substrate before the reduction system (KRED/NADPH) is active. If 2-ACP accumulates before KRED can act, the solution will turn yellow/brown due to dimerization.
-
-
Reaction Monitoring: Incubate at 30°C with gentle shaking (150 rpm). Monitor consumption of substrate via HPLC (C18 column, UV 210 nm).
-
Quenching: Acidify to pH 2.0 with HCl to stop enzymatic activity and stabilize the amine product as a salt.
Protocol 2: Detection of "Leaked" Dimer
To validate if your cascade is efficient, you must check for the dimer.
-
Take a 50 µL aliquot of the reaction mixture.
-
Dilute 1:10 in Acetonitrile.
-
Analyze via LC-MS. Look for a mass peak of [M+H]+ = 165.1 (Dimer - H2O).
-
Interpretation: Presence of this peak indicates the KRED step is the rate-limiting bottleneck. Increase KRED loading or NADPH recycling efficiency.
-
Quantitative Data Summary
| Parameter | Productive Pathway (Reduction) | Destructive Pathway (Dimerization) |
| Key Enzyme | Ketoreductase (KRED) | None (Spontaneous Chemical) |
| Kinetic Order | First-order (Enzymatic) | Second-order (Concentration dependent) |
| pH Optimum | pH 6.5 – 8.0 | pH > 7.0 (Accelerated by basicity) |
| Product State | Stable Chiral Amino Alcohol | Insoluble/Colored Precipitate |
| Control Factor | High [NADPH], High [KRED] | Low [2-ACP] (Keep < 1 mM) |
References
-
Enzymatic Synthesis of Chiral Amines
-
Structural Biology of Inhibitors
- Title: Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2.
- Source: PNAS (Proceedings of the N
-
URL:[Link]
-
Chemical Properties & Identifiers
- Title: this compound Compound Summary.
- Source: PubChem (N
-
URL:[Link]
-
Chiral Cyclopentenone Synthesis
Sources
Methodological & Application
synthesis of 2-aminocyclopentan-1-one hydrochloride from cyclopentanone
Application Note: Synthesis and Handling of 2-Aminocyclopentan-1-one Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
This compound hydrochloride is a critical alicyclic building block used extensively in the synthesis of complex heterocycles, agrochemicals, and pharmaceutical intermediates[1]. The synthesis of α-amino ketones presents a unique chemical challenge: the free base form is highly unstable. If left unprotonated, the nucleophilic primary amine of one molecule rapidly attacks the electrophilic carbonyl carbon of another, leading to spontaneous intermolecular condensation. This dimerization yields 2,5-dihydropyrazines, which subsequently oxidize to pyrazines[2].
To circumvent this degradation pathway, the target molecule must be synthesized and isolated strictly as its hydrochloride salt. The protonation of the amine masks its nucleophilicity, rendering the compound indefinitely stable at room temperature.
Synthetic Strategy Selection
While direct α-amination of cyclopentanone (via α-bromination followed by ammonia treatment) is theoretically possible, it practically fails due to the aforementioned dimerization and over-alkylation. The Neber rearrangement of oxime tosylates is a viable alternative for generating α-amino ketones[3], but it requires strong bases and careful temperature control, making it less ideal for scale-up.
The most robust, scalable, and self-validating route is the Nitrosation-Reduction Pathway [2].
-
Step 1: Electrophilic nitrosation of cyclopentanone to yield 2-oximinocyclopentanone.
-
Step 2: Catalytic hydrogenation of the oxime over Palladium on Carbon (Pd/C) in the presence of hydrochloric acid. The acidic medium ensures that as soon as the amine is generated, it is immediately trapped as the hydrochloride salt, completely suppressing dimerization[2].
Experimental Protocols
Self-Validating System Note: Both steps below include In-Process Controls (IPCs) to ensure the reaction has reached completion before proceeding. This prevents the carryover of reactive intermediates and validates the workflow in real-time.
Step 1: Synthesis of 2-Oximinocyclopentanone
Objective: Introduce an oxime group at the α-position of cyclopentanone via electrophilic nitrosation.
-
Reagents: Cyclopentanone (1.0 eq), Sodium nitrite (NaNO2, 1.2 eq), concentrated HCl (aq), Methanol/Water.
-
Procedure:
-
Charge a round-bottom flask with cyclopentanone and a mixture of methanol/water (1:1 v/v). Cool the solution to 0–5 °C using an ice-water bath.
-
Add concentrated HCl (1.1 eq) dropwise, maintaining the internal temperature strictly below 5 °C to prevent the thermal decomposition of nitrous acid.
-
Prepare a concentrated aqueous solution of NaNO2. Add this solution dropwise to the reaction mixture over 1 hour via an addition funnel.
-
Stir the mixture for an additional 2 hours at 0–5 °C. The reaction transitions from a clear liquid to a thick suspension as the oxime precipitates.
-
IPC (Self-Validation): Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, confirming complete nitrosation.
-
Filter the precipitate, wash thoroughly with ice-cold water to remove residual acid and inorganic salts, and dry under vacuum to afford 2-oximinocyclopentanone as a crystalline solid.
-
Step 2: Catalytic Hydrogenation to this compound Hydrochloride
Objective: Selectively reduce the oxime to a primary amine while preserving the ketone, trapping it as an HCl salt.
-
Reagents: 2-Oximinocyclopentanone (1.0 eq), 10% Pd/C (0.05 eq by weight), absolute Ethanol, concentrated HCl (1.5 eq), Hydrogen gas (H2).
-
Procedure:
-
In a pressure-rated hydrogenation vessel, dissolve 2-oximinocyclopentanone in absolute ethanol.
-
Add concentrated HCl (1.5 eq). Crucial Causality: The excess acid is mandatory. Without it, the nascent amine will immediately dimerize into a black tar[2].
-
Carefully add 10% Pd/C under an inert atmosphere (N2 or Ar) to prevent the ignition of the solvent vapors.
-
Purge the vessel with N2 three times, then with H2 three times. Pressurize the vessel with H2 to 30–40 psi (2–2.7 atm).
-
Agitate the mixture vigorously at room temperature.
-
IPC (Self-Validation): Monitor the hydrogen pressure drop. The reaction requires exactly 2 equivalents of H2 (one to reduce the N-O bond, one to reduce the C=N bond). Once H2 uptake ceases, the reaction is complete. TLC (using a ninhydrin stain) can confirm the disappearance of the oxime and the formation of the primary amine.
-
Vent the H2 gas and purge with N2. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric.
-
Concentrate the filtrate under reduced pressure at 35 °C. Triturate the resulting residue with cold diethyl ether to precipitate this compound hydrochloride as a white to off-white powder. Filter and dry under high vacuum.
-
Quantitative Data & Troubleshooting
Table 1: Stoichiometric Summary and Expected Yields
| Step | Starting Material | Key Reagents | Equivalents | Reaction Time | Expected Yield | Purity (HPLC) |
| 1 | Cyclopentanone | NaNO2 / HCl | 1.2 / 1.1 | 3 hours | 65–75% | >95% |
| 2 | 2-Oximinocyclopentanone | H2 / Pd/C / HCl | Excess / 0.05 / 1.5 | 4–6 hours | 80–90% | >98% |
Table 2: Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Brown/black tar in Step 2 | Dimerization to dihydropyrazines due to insufficient acid[2]. | Ensure at least 1.5 eq of HCl is added before introducing H2 gas. |
| Over-reduction (formation of aminocyclopentanol) | Prolonged exposure to H2 or excessive pressure/temperature. | Strictly monitor H2 uptake. Stop the reaction immediately once 2 eq of H2 are consumed. |
| Poor yield in Step 1 | Thermal decomposition of nitrous acid (NOx off-gassing). | Maintain internal temperature strictly below 5 °C during NaNO2 addition. |
Visualizations
Workflow for this compound HCl synthesis and the dimerization side pathway.
References
-
Smith, H. E., & Hicks, A. A. (1971). Optically active amines. XII. Synthesis and spectral properties of some optically active α-oximino ketones and α-amino ketone hydrochlorides. Dimerization of α-amino ketones. The Journal of Organic Chemistry, 36(24), 3732-3739. URL:[Link]
-
Baumgarten, H. E., & Bower, F. A. (1973). α-Aminovalerophenone. Organic Syntheses, Coll. Vol. 5, 43. URL: [Link]
- BASF SE. (2019). Substituted trifluoromethyloxadiazoles for combating phytopathogenic fungi (Patent No. WO2019052932A1). World Intellectual Property Organization.
Sources
Application Notes and Protocols for the Synthesis of 2-Aminocyclopentanone via Reductive Amination
Introduction
2-Aminocyclopentanone and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis, serving as precursors to a variety of biologically active molecules. This application note provides a comprehensive guide to the synthesis of 2-aminocyclopentanone from 1,2-cyclopentanedione via reductive amination. We will explore the underlying chemical principles, detail established protocols, discuss critical experimental parameters, and address potential challenges and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to implement this important transformation in their laboratories.
Scientific Foundation: The Reductive Amination of an α-Dione
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[1][2] The reaction proceeds through a two-step sequence: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.[1][3] In the case of 1,2-cyclopentanedione, the selective mono-amination of one carbonyl group is the desired outcome to yield 2-aminocyclopentanone.
The key to a successful and selective reductive amination of an α-dione lies in controlling the reaction conditions to favor the formation of the mono-aminated intermediate and its subsequent reduction over competing side reactions, such as the reduction of the second carbonyl group or over-alkylation of the resulting amine. The choice of the nitrogen source, reducing agent, solvent, and reaction parameters such as temperature and pressure are all critical for achieving high yield and selectivity.
Mechanism of Reductive Amination
The generally accepted mechanism for reductive amination involves the following key steps:
-
Nucleophilic Attack: Ammonia, acting as the nitrogen source, attacks one of the electrophilic carbonyl carbons of 1,2-cyclopentanedione to form a hemiaminal intermediate.
-
Dehydration: The unstable hemiaminal undergoes dehydration to form an imine intermediate. This step is often acid-catalyzed.
-
Reduction: The imine is then reduced to the final amine product, 2-aminocyclopentanone. This reduction can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents.[1][3]
Experimental Protocols
Two primary protocols for the reductive amination of 1,2-cyclopentanedione are presented below, utilizing different reduction methods: catalytic hydrogenation and a hydride-based reducing agent.
Protocol 1: Catalytic Hydrogenation
This protocol is adapted from general procedures for the reductive amination of cyclic diones and offers a direct and atom-economical route to the target compound.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 1,2-Cyclopentanedione | ≥98% | Sigma-Aldrich |
| Methanol (anhydrous) | ACS Grade | Fisher Scientific |
| Ammonia | 7N solution in Methanol | Sigma-Aldrich |
| Palladium on Carbon (10 wt. % Pd) | Johnson Matthey | |
| Hydrogen Gas | High Purity | Airgas |
| Diatomaceous Earth (Celite®) | EMD Millipore | |
| Hydrochloric Acid (concentrated) | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Step-by-Step Procedure
-
Reactor Setup: In a high-pressure reactor equipped with a magnetic stir bar, dissolve 1,2-cyclopentanedione (1.0 g, 10.2 mmol) in anhydrous methanol (20 mL).
-
Ammonia Addition: Cool the solution in an ice bath and carefully add a 7N solution of ammonia in methanol (10 mL, 70 mmol). Note: A large excess of ammonia is used to drive the equilibrium towards imine formation and minimize side reactions.
-
Catalyst Addition: Carefully add 10% palladium on carbon (100 mg, 10% w/w) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the pad with methanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification (as Hydrochloride Salt):
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether) until no further precipitation is observed.
-
Collect the white precipitate (2-aminocyclopentanone hydrochloride) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Hydride Reduction with Sodium Cyanoborohydride
This protocol utilizes a milder reducing agent, sodium cyanoborohydride (NaBH₃CN), which is known for its selectivity in reducing imines in the presence of ketones.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 1,2-Cyclopentanedione | ≥98% | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Ammonium Acetate | ≥98% | Acros Organics |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Alfa Aesar |
| Acetic Acid (glacial) | ACS Grade | J.T. Baker |
| Dichloromethane | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | ||
| Anhydrous Sodium Sulfate |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 1,2-cyclopentanedione (1.0 g, 10.2 mmol) in methanol (30 mL) in a round-bottom flask, add ammonium acetate (7.8 g, 102 mmol).
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Reducing Agent Addition: Add sodium cyanoborohydride (0.64 g, 10.2 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by slowly adding water (20 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminocyclopentanone.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by conversion to its hydrochloride salt as described in Protocol 1.
Comparative Overview of Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Hydride Reduction |
| Reducing Agent | H₂ gas with Pd/C or Raney Ni | Sodium Cyanoborohydride (NaBH₃CN) |
| Pressure | High pressure (e.g., 50 psi) | Atmospheric pressure |
| Temperature | Elevated (e.g., 50 °C) | Room temperature |
| Safety | Requires handling of flammable H₂ gas and a high-pressure reactor. | Requires careful handling of toxic NaBH₃CN. |
| Selectivity | Generally good, but over-reduction to the diol or diamine is possible. | High selectivity for the imine reduction. |
| Work-up | Filtration of catalyst. | Aqueous work-up and extraction. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are of high quality and anhydrous where specified. In Protocol 1, the activity of the catalyst is crucial. In Protocol 2, the pH of the reaction mixture should be carefully controlled.
-
Side Products: The formation of 1,2-cyclopentanediol or 1,2-diaminocyclopentane can occur if the reduction is not selective. In Protocol 1, lowering the temperature or pressure may improve selectivity. In Protocol 2, ensuring the pH is not too acidic can prevent the reduction of the ketone.
-
Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or slightly increase the temperature (for Protocol 1). For Protocol 2, a slight excess of the reducing agent can be added.
Safety Considerations
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reactor is properly sealed and operated by trained personnel. Palladium on carbon can be pyrophoric when dry and should be handled with care.
-
Sodium Cyanoborohydride: This reagent is toxic and can release highly toxic hydrogen cyanide gas if acidified. All manipulations should be performed in a fume hood, and the waste should be quenched and disposed of according to institutional guidelines.
Conclusion
The reductive amination of 1,2-cyclopentanedione provides a reliable and efficient pathway to 2-aminocyclopentanone. Both the catalytic hydrogenation and hydride reduction protocols offer viable synthetic routes, with the choice depending on the available equipment, safety considerations, and desired scale of the reaction. Careful control of reaction parameters is essential to achieve high yields and selectivity. These detailed application notes and protocols should serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.
References
-
Wikipedia. Reductive amination. Available at: [Link]
-
Chemistry LibreTexts. Reductive Amination. Available at: [Link]
- Google Patents. PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
-
Chemistry Steps. Aldehydes and Ketones to Amines. Available at: [Link]
Sources
Application Note: Procedure for N-Boc Protection of 2-Aminocyclopentan-1-one
Executive Summary & Mechanistic Rationale
The synthesis of tert-butyl (2-oxocyclopentyl)carbamate (N-Boc-2-aminocyclopentanone) is a critical transformation in medicinal chemistry. This conformationally constrained scaffold is a highly valued chiral building block, predominantly utilized in the downstream synthesis of carbocyclic nucleoside analogues and MDM2-p53 interaction inhibitors[1],[2]. Subsequent diastereoselective reduction of this protected ketone yields specific aminocyclopentanol isomers, which are essential for structure-activity optimization in oncology and antiviral drug development[3],[4].
The Causality of the Synthetic Design:
Handling
To achieve high-yielding N-Boc protection while suppressing self-condensation, this protocol employs a biphasic solvent system (Dichloromethane / Saturated Aqueous NaHCO₃).
-
Kinetic Control: By using a mild, aqueous base, the free amine is generated slowly at the aqueous-organic interface.
-
Phase Partitioning: Once liberated, the lipophilic free amine immediately partitions into the organic layer (DCM), where it is rapidly trapped by the highly concentrated di-tert-butyl dicarbonate (Boc₂O). This keeps the steady-state concentration of the free amine extremely low, effectively shutting down the bimolecular self-condensation pathway.
Competing pathways: desired N-Boc protection versus undesired self-condensation.
Quantitative Reaction Parameters
The following table outlines the optimized stoichiometry required to drive the protection to completion while minimizing reagent waste.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Amount (mmol) | Role |
| This compound HCl | 135.59 | 1.0 | 1.36 g | 10.0 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 2.40 g (2.53 mL) | 11.0 | Protecting Agent |
| Sodium Bicarbonate (sat. aq.) | 84.01 | ~3.0 | 30 mL | ~30.0 | Base / Buffer |
| Dichloromethane (DCM) | 84.93 | N/A | 40 mL (total) | N/A | Organic Solvent |
Handling Note: this compound hydrochloride is hygroscopic. Weigh the material swiftly and store the bulk reagent under an inert argon atmosphere to prevent water absorption, which can skew stoichiometric calculations.
Experimental Protocol
This methodology is designed as a self-validating system. Follow the embedded checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.
Experimental workflow for the N-Boc protection of 2-aminocyclopentanone hydrochloride.
Step 1: Preparation of the Biphasic System
-
In a 100 mL round-bottom flask equipped with a highly effective magnetic stir bar, suspend this compound hydrochloride (1.36 g, 10.0 mmol) in 30 mL of Dichloromethane (DCM).
-
Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.
-
Causality: Lowering the thermal energy of the system strictly limits the kinetic viability of the undesired bimolecular condensation pathway during the initial base addition.
-
Step 2: Base Addition
-
Slowly pour 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) into the stirring DCM mixture. Ensure the stirring rate is high (e.g., 800-1000 RPM) to maximize the surface area of the biphasic interface.
Step 3: Electrophile Introduction
-
Dissolve Boc₂O (2.40 g, 11.0 mmol) in 10 mL of DCM.
-
Add the Boc₂O solution dropwise to the vigorously stirring biphasic mixture over a period of 15 minutes using an addition funnel or syringe.
-
Self-Validation Checkpoint 1: Observe the reaction mixture for mild effervescence. The evolution of CO₂ gas is a stoichiometric byproduct of the Boc₂O reacting with the amine and serves as a real-time visual confirmation that the protection is actively occurring.
-
Step 4: Reaction Progression
-
Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Continue vigorous stirring for 12 to 16 hours.
-
Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) analysis using a 7:3 Hexanes/Ethyl Acetate eluent system. The starting material (free amine) will remain at the baseline and stain intensely with Ninhydrin (requires heat). The successful formation of the product is confirmed by the disappearance of the baseline spot and the emergence of a new, UV-inactive spot at
that stains dark blue/brown with Phosphomolybdic Acid (PMA).
-
Step 5: Workup and Isolation
-
Transfer the biphasic mixture to a 125 mL separatory funnel. Allow the layers to separate completely and collect the lower organic (DCM) layer.
-
Extract the remaining aqueous layer with an additional 20 mL of DCM to ensure total product recovery. Combine the organic layers.
-
Wash the combined organic layers with 0.1 M HCl (20 mL).
-
Causality: This mild acidic wash protonates and removes any trace amounts of unreacted free amine into the aqueous phase, ensuring high purity of the final neutral product.
-
-
Wash the organic layer with brine (20 mL) to remove excess water, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C) to yield tert-butyl (2-oxocyclopentyl)carbamate as an off-white solid or pale yellow oil (Typical yield: 85-95%).
Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| Intense yellow/brown coloration of the organic layer | Significant dihydropyrazine formation (self-condensation). | Ensure the stirring rate is high enough to maintain a strong biphasic emulsion. Do not add base without Boc₂O already present or immediately ready. |
| Incomplete conversion (TLC shows baseline spot) | Hydrolysis of Boc₂O or insufficient base to neutralize the HCl salt. | Add an additional 0.2 eq of Boc₂O and 5 mL of sat. aq. NaHCO₃. Stir for an additional 2 hours. |
| Product is an intractable oil instead of a solid | Presence of residual tert-butanol (byproduct of Boc₂O hydrolysis). | Place the flask under high vacuum (e.g., Schlenk line) for 4-6 hours to pull off residual tert-butanol. |
References
- BenchChem Technical Support Team. "(1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8". Benchchem.
- BenchChem Technical Support Team. "Troubleshooting Ketone Reduction". Benchchem.
-
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons.[Link]
Sources
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 3. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
Application Note: Asymmetric Strecker Synthesis Using 2-Aminocyclopentanone
Executive Summary
The synthesis of highly functionalized, conformationally constrained
This Application Note provides a comprehensive, field-validated guide to executing the asymmetric Strecker synthesis using N-protected 2-aminocyclopentanone. By detailing the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols, this document empowers researchers to achieve high diastereomeric and enantiomeric excesses (dr/ee) in their synthetic workflows.
Scientific Rationale & Mechanistic Insights
The Strecker Reaction Context
The classical is a multicomponent reaction involving a carbonyl compound, an amine, and a cyanide source to produce an
The 2-Aminocyclopentanone Challenge
Using 2-aminocyclopentanone introduces unique stereoelectronic challenges. The presence of the
-
Causality of Protection: The free amine of 2-aminocyclopentanone is highly prone to intermolecular self-condensation. Therefore, N-Boc (tert-butoxycarbonyl) protection is mandatory. The bulky Boc group not only prevents polymerization but also provides a rigid steric shield that chiral catalysts leverage to differentiate the Re and Si faces of the ketimine.
-
Causality of Cyanide Source: Traditional aqueous KCN/HCN conditions are poorly suited for asymmetric catalysis. Trimethylsilyl cyanide (TMSCN) is selected because it is soluble in non-polar organic solvents (e.g., toluene, DCM), allowing for homogeneous catalysis at cryogenic temperatures, which is critical for maximizing enantioselectivity.
Asymmetric Induction & Catalysis
To achieve high enantioselectivity, a chiral Lewis acid or hydrogen-bonding organocatalyst must be employed. Recent advances demonstrate that chiral Vanadium(V)-salen complexes or bifunctional chiral thioureas effectively coordinate to the ketimine, lowering the activation energy for cyanide attack while strictly controlling the trajectory of the nucleophile[3].
Figure 1: Mechanistic pathway of the asymmetric Strecker reaction on N-Boc-2-aminocyclopentanone.
Experimental Methodology & Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . Analytical checkpoints are embedded to prevent the propagation of failed intermediates.
Reagents and Materials
-
N-Boc-2-aminocyclopentanone (Substrate)
-
Benzylamine or Aniline (Amine source)
-
Trimethylsilyl cyanide (TMSCN) (Cyanide source)
-
Chiral Catalyst: V(V)-salen complex or Jacobsen-type chiral thiourea
-
Anhydrous Toluene and Dichloromethane (DCM)
-
Anhydrous MgSO₄ (Desiccant)
Protocol 1: Imine Formation & Asymmetric Cyanation
-
Imine Formation: In an oven-dried Schlenk flask under N₂, dissolve N-Boc-2-aminocyclopentanone (1.0 equiv) in anhydrous toluene (0.2 M). Add the primary amine (1.1 equiv) and anhydrous MgSO₄ (2.0 equiv).
-
Validation Checkpoint 1: Stir at room temperature for 12 hours. Monitor via FTIR. Do not proceed until the ketone C=O stretch (~1740 cm⁻¹) completely disappears and the imine C=N stretch (~1660 cm⁻¹) is established.
-
Catalyst Addition: Filter the mixture under N₂ to remove MgSO₄. Cool the filtrate to -40 °C using a dry ice/acetonitrile bath. Add the chiral catalyst (5–10 mol%).
-
Cyanation: Dropwise add TMSCN (1.2 equiv) over 30 minutes to prevent exothermic temperature spikes that degrade enantioselectivity. Stir at -40 °C for 36–48 hours.
-
Quench and Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify the resulting
-aminonitrile via flash column chromatography. -
Validation Checkpoint 2: Determine the diastereomeric ratio (dr) via ¹H-NMR and enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H) before proceeding to hydrolysis.
Protocol 2: Hydrolysis to the Amino Acid
-
Acidic Hydrolysis: Dissolve the purified
-aminonitrile in 6M HCl (10 mL/mmol). -
Reflux: Heat the mixture to reflux (100–105 °C) for 18 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and globally deprotects the N-Boc group.
-
Purification: Cool to room temperature, wash with diethyl ether to remove organic impurities, and lyophilize the aqueous layer to yield the 1,2-diaminocyclopentanecarboxylic acid hydrochloride salt.
Figure 2: Step-by-step experimental workflow for the asymmetric Strecker synthesis.
Quantitative Data: Reaction Optimization
The choice of solvent, temperature, and catalyst profoundly impacts the stereochemical outcome. The table below summarizes the optimization landscape for the cyanation of N-Boc-2-aminocyclopentanone.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | None (Background Reaction) | DCM | 25 | 24 | 85 | 1:1 | 0 |
| 2 | Chiral Thiourea (10 mol%) | DCM | 25 | 18 | 88 | 4:1 | 75 |
| 3 | Chiral Thiourea (10 mol%) | Toluene | -40 | 48 | 92 | 19:1 | 94 |
| 4 | V(V)-Salen Complex (5 mol%) | Toluene | -40 | 36 | 95 | >20:1 | 98 |
Note: Toluene at cryogenic temperatures (-40 °C) suppresses the uncatalyzed background reaction, allowing the chiral catalyst to dictate the stereochemical outcome with near-perfect facial selectivity.
Downstream Applications in Drug Discovery
The
While classical, non-asymmetric methods—such as the Bucherer-Bergs reaction utilizing ammonium carbonate and potassium cyanide in aqueous ethanol at 50 °C—are historically used to yield racemic spiro-hydantoins directly from N-Boc-2-aminocyclopentanone[4], modern drug development requires precise stereocontrol. By utilizing the asymmetric Strecker protocols outlined above, researchers can synthesize enantiopure [4]. These rigid, stereodefined spiro-heterocycles act as highly potent, selective inhibitors of matrix metalloproteinases (MMPs) and TNF-
References
-
The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL:[Link]
-
The Catalytic Asymmetric Strecker Reaction Source: Organic Reactions URL:[Link]
-
Recent advances in asymmetric Strecker reactions Source: ARKIVOC URL:[Link]
- Hydantoins and related heterocycles as inhibitors of matrix metalloproteinases and/or TNF-alpha converting enzyme (TACE)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US20040209874A1 - Hydantoins and related heterocycles as inhibitors of matrix metalloproteinases and/or TNF-alpha converting enzyme (TACE) - Google Patents [patents.google.com]
Application Note: Catalytic Hydrogenation Methods for 2-Aminocyclopentenone
Executive Summary & Mechanistic Rationale
The 2-aminocyclopentenone motif is a highly versatile building block in the synthesis of carbocyclic nucleoside analogs, spirocyclic frameworks, and complex natural products[1][2]. However, the catalytic hydrogenation of this scaffold presents a classic chemoselectivity challenge. The molecule contains a conjugated enone system in close proximity to a basic amine.
As a synthetic chemist, you must navigate three competing pathways:
-
Chemoselective reduction of the C=C bond to yield 2-aminocyclopentanone.
-
Over-reduction of the C=O bond to yield 2-aminocyclopentanol.
-
Hydrogenolysis of the C–N bond , a destructive side-reaction exacerbated by the allylic/homoallylic nature of the amine.
The Causality of Catalyst and Substrate Design
Direct hydrogenation of the unprotected 2-aminocyclopentenone often leads to stalled reactions. The free amine acts as a strong Lewis base, coordinating to the active sites of heterogeneous transition metal catalysts (like Palladium or Platinum) and poisoning them.
The critical intervention: The amine must be masked with an electron-withdrawing protecting group (e.g., N-Boc or N-Ac). This modification delocalizes the nitrogen lone pair, drastically reducing its affinity for the metal surface and allowing the catalyst to efficiently coordinate with the
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways depending on the chosen catalytic system.
Caption: Divergent catalytic hydrogenation pathways for N-protected 2-aminocyclopentenone.
Catalyst Selection Matrix
To facilitate rapid decision-making in the lab, the following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting chemoselectivity[4][5].
| Catalytic System | Hydrogen Source | Target Product | Chemoselectivity | Mechanistic Rationale |
| 10% Pd/C | H₂ gas (1 atm) | 2-Aminocyclopentanone | High (C=C only) | Mild conditions and Pd's preference for non-polar |
| PtO₂ (Adams') | H₂ gas (3-5 atm) | 2-Aminocyclopentanol | Low (C=C and C=O) | Highly active Pt surface reduces both unsaturations sequentially. |
| Ru-BINAP | H₂ gas (50 atm) | Chiral 2-Aminocyclopentanone | High (Asymmetric C=C) | Chiral phosphine pocket dictates facial selectivity during hydride transfer. |
| MacMillan Catalyst | Hantzsch Ester | Chiral 2-Aminocyclopentanone | High (Transfer Hydrog.) | Iminium activation lowers the LUMO of the enone for stereoselective hydride attack. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that deviations in catalyst activity are caught before the reaction is quenched.
Protocol A: Chemoselective Reduction to N-Boc-2-Aminocyclopentanone using Pd/C
This protocol selectively reduces the endocyclic double bond while preserving the ketone.
Reagents & Materials:
-
N-Boc-2-aminocyclopentenone (1.0 eq, 10 mmol)
-
10% Palladium on Carbon (Pd/C) (0.05 eq Pd, 5 mol%)
-
Anhydrous Methanol (HPLC grade, 50 mL)
-
Hydrogen gas (Balloon, 1 atm)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve N-Boc-2-aminocyclopentenone (10 mmol) in 50 mL of anhydrous methanol.
-
Causality: Methanol is chosen because its polarity stabilizes the transition state of the polar enone during surface adsorption, accelerating the reduction compared to non-polar solvents like hexanes.
-
-
Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution.
-
Safety Note: Pd/C is pyrophoric when dry. Always add the catalyst to the solvent under an inert atmosphere (Argon/N₂) before introducing hydrogen.
-
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Argon (repeat 3 times). Finally, evacuate and backfill with H₂ gas from a balloon.
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of H₂.
-
Self-Validating IPC: After 2 hours, withdraw a 50
L aliquot, filter through a micro-plug of Celite, and analyze via GC-MS or TLC.-
Diagnostic: You should observe the disappearance of the molecular ion peak (M) and the appearance of the saturated ketone (M+2). If starting material persists but the reaction has stalled, the catalyst has been poisoned. Do not increase heat; instead, filter the mixture, add fresh Pd/C, and resume.
-
-
Workup: Once complete, purge the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C, washing the pad with ethyl acetate (3 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude N-Boc-2-aminocyclopentanone. Purify via flash column chromatography if trace over-reduction is observed.
Protocol B: Enantioselective Organocatalytic Transfer Hydrogenation
For drug development professionals requiring strict stereocontrol, traditional metal catalysis can sometimes yield poor diastereomeric ratios. This metal-free protocol utilizes iminium catalysis[4].
Reagents & Materials:
-
N-Boc-2-aminocyclopentenone (1.0 eq, 5 mmol)
-
MacMillan Imidazolidinone Catalyst (0.2 eq, 20 mol%)
-
Hantzsch Ester (tert-butyl derivative) (1.2 eq, 6 mmol)
-
Trichloroacetic acid (TCA) (0.2 eq, 20 mol%)
-
Dichloromethane (DCM) (25 mL)
Step-by-Step Methodology:
-
Activation: In a vial, combine the MacMillan catalyst (20 mol%) and TCA (20 mol%) in DCM (25 mL) at -30 °C.
-
Causality: The acid co-catalyst is required to form the active iminium ion intermediate with the enone, lowering the LUMO and activating the
-carbon exclusively toward hydride attack.
-
-
Substrate Addition: Add the N-Boc-2-aminocyclopentenone (5 mmol) to the chilled solution and stir for 10 minutes to ensure complete iminium formation.
-
Hydride Transfer: Add the Hantzsch ester (1.2 eq) in one portion. Maintain the reaction at -30 °C for 24 hours.
-
Causality: The bulky tert-butyl groups on the Hantzsch ester interact with the chiral architecture of the imidazolidinone catalyst, ensuring the hydride is delivered exclusively to one face of the cyclopentenone ring, maximizing enantiomeric excess (ee).
-
-
Quench & Isolate: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to separate the chiral ketone from the oxidized pyridine byproduct.
Troubleshooting Common Failures
-
Issue: Formation of deaminated cyclopentanone (Hydrogenolysis).
-
Root Cause: Acidic impurities in the solvent or extended reaction times under high H₂ pressure. The allylic/homoallylic C-N bond is susceptible to cleavage[6].
-
Solution: Ensure the use of acid-free, anhydrous solvents. Add a catalytic amount of an exogenous amine base (like triethylamine) to buffer the system, though this requires careful balancing to avoid poisoning the Pd/C.
-
-
Issue: Mixture of cis and trans isomers during subsequent ketone reduction.
-
Root Cause: Poor stereocontrol in the sequential reduction of the 3-aminocyclopentanone or 2-aminocyclopentanone intermediate[3].
-
Solution: Switch from NaBH₄ to a bulkier reducing agent like L-Selectride, which will attack the ketone from the less sterically hindered face, yielding a single diastereomer.
-
References
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews - ACS Publications. Details the kinetic resolution and catalytic hydrogenation strategies for cyclopentenone frameworks. URL:[Link]
-
Organocatalytic Transfer Hydrogenation of Cyclic Enones. ResearchGate. Outlines the use of imidazolidinone catalysts and Hantzsch esters for the metal-free, enantioselective reduction of cycloalkenones. URL:[Link]
-
Nickel-Catalyzed Guerbet Type Reaction: C-Alkylation of Secondary Alcohols via Double (de)Hydrogenation. Organic Letters Vol. 23 No. 9 - ACS Publications. Provides context on advanced spiro-alpha-aminocyclopentanone intermediates and modern reductive coupling techniques. URL: [Link]
-
The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols for the synthesis of highly functionalized cyclopentenones. ResearchGate. Highlights the synthesis of 4-aminocyclopentenone building blocks and their conversion into aminocyclopentitols via catalytic hydrogenation. URL:[Link]
Sources
Application Notes & Protocols: Synthesis of Chiral Ligands from 2-Aminocyclopentan-1-one
Abstract
The C₂-symmetric 1,2-diaminocyclopentane scaffold is a privileged structure in asymmetric catalysis, forming the backbone of highly effective chiral ligands for a multitude of stereoselective transformations. This technical guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable ligands, starting from the readily accessible precursor, 2-aminocyclopentan-1-one. We will explore the strategic conversion of this starting material into a key intermediate, trans-1,2-diaminocyclopentane, and its subsequent derivatization to prepare a Trost-type ligand, a powerful tool in palladium-catalyzed asymmetric allylic alkylation reactions. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both the theoretical underpinnings and practical, step-by-step guidance for these synthetic procedures.
Introduction: The Versatility of the Cyclopentane Scaffold
Chiral ligands are indispensable tools in modern organic synthesis, enabling the production of single-enantiomer compounds, a critical requirement in the pharmaceutical industry.[1][2] Among the various backbones used for ligand design, those derived from chiral 1,2-diamines have proven to be exceptionally effective. The trans-1,2-diaminocyclohexane (DACH) moiety, for instance, is a well-established component of highly successful ligands, including the renowned Trost ligands.[3][4]
While the cyclohexane framework has been extensively studied, its lower homologue, trans-cyclopentane-1,2-diamine, has historically been underutilized, primarily due to challenges in its synthesis and its perceived instability.[5] However, recent advancements have made this chiral scaffold more accessible, sparking renewed interest in its application for creating novel ligands.[5] The cyclopentane ring offers a distinct conformational rigidity and steric environment compared to its six-membered counterpart, which can lead to unique selectivity profiles in catalytic reactions.
This guide focuses on a practical synthetic route starting from this compound, a precursor that allows for the stereocontrolled installation of the two amine functionalities. The overall strategy involves the stereoselective reduction of the ketone followed by functional group manipulations to yield the pivotal trans-1,2-diaminocyclopentane intermediate. This diamine can then be readily converted into a variety of C₂-symmetric ligands, as exemplified by the preparation of a diphosphine ligand analogous to those developed by Trost and coworkers.[4][6]
Overall Synthetic Strategy
The synthetic pathway is designed to be robust and modular, allowing for adaptation and the creation of a library of ligands. The core of the strategy is the transformation of this compound into an enantiomerically enriched trans-1,2-diaminocyclopentane derivative. This key intermediate serves as the chiral backbone for the final ligand.
Caption: General workflow for the synthesis of chiral ligands from this compound.
Protocol 1: Synthesis of a Key Intermediate - trans-N,N'-Dibenzyl-1,2-diaminocyclopentane
This protocol details the multi-step synthesis of a protected version of trans-1,2-diaminocyclopentane. The benzyl protecting groups are chosen for their stability and ease of removal in the final deprotection step if required. The key to establishing the trans stereochemistry is an Sₙ2 reaction that inverts the configuration at one of the stereocenters.
3.1. Step A: Diastereoselective Reduction of N-Benzyl-2-aminocyclopentan-1-one
The initial step involves a reductive amination to introduce a benzyl protecting group and simultaneously set the first stereocenter.[7][8] For simplicity, this protocol will assume the use of a racemic starting material, with resolution performed at a later stage. The reduction of the resulting imine/enamine is directed by the existing amino group to favor the cis product.
Materials:
-
This compound hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[9]
-
1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and DCE.
-
Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone.[9]
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, cis-2-(benzylamino)cyclopentan-1-ol, is then taken to the next step.
3.2. Step B: Mesylation and Azide Substitution
This two-step sequence is designed to invert the stereochemistry at the alcohol-bearing carbon. The hydroxyl group is first converted into a good leaving group (mesylate), which is then displaced by an azide nucleophile via an Sₙ2 reaction, resulting in an inversion of configuration.
Materials:
-
Crude cis-2-(benzylamino)cyclopentan-1-ol from Step A
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
DCM, anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether (Et₂O), anhydrous
Procedure (Mesylation):
-
Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C.
-
Add Et₃N (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).
-
Stir at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude mesylate.
Procedure (Azide Substitution & Reduction):
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add NaN₃ (3.0 eq) and heat the mixture to 80 °C for 12 hours. Causality: DMF is a suitable polar aprotic solvent for Sₙ2 reactions. Heating is required to drive the substitution.
-
Cool the reaction, dilute with water, and extract with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully. The product is the trans-azido amine.
-
Caution: Azides can be explosive. Handle with care.
-
For the reduction, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous Et₂O at 0 °C.
-
Slowly add a solution of the crude azido amine in Et₂O.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with Et₂O.
-
Dry the filtrate over MgSO₄ and concentrate to yield crude trans-N-benzyl-cyclopentane-1,2-diamine.
3.3. Step C: Second Benzylation and Resolution
A second benzyl group is introduced, and the resulting racemic diamine is resolved to obtain the desired enantiomer.
Procedure:
-
The crude mono-benzyl diamine is subjected to another reductive amination with benzaldehyde and NaBH(OAc)₃ as described in Step A to yield racemic trans-N,N'-dibenzyl-1,2-diaminocyclopentane.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Resolution: The racemic diamine can be resolved using chiral acids like tartaric acid to form diastereomeric salts that can be separated by crystallization.[5] This is a critical step for obtaining the enantiopure scaffold.
Protocol 2: Synthesis of a Chiral Diphosphine (Trost-type) Ligand
With the enantiopure C₂-symmetric diamine in hand, the final ligand is synthesized through a simple amide coupling reaction.
Caption: Workflow for the synthesis of the final chiral ligand from the protected diamine.
Materials:
-
Enantiopure trans-N,N'-dibenzyl-1,2-diaminocyclopentane
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
2-(Diphenylphosphino)benzoic acid
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (Et₃N)
-
DCM, anhydrous
Procedure:
-
Deprotection: Dissolve the dibenzyl diamine in MeOH. Add Pd/C catalyst.
-
Purge the flask with H₂ and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free diamine, trans-1,2-diaminocyclopentane.
-
Amide Coupling: Dissolve 2-(diphenylphosphino)benzoic acid (2.2 eq) in anhydrous DCM.
-
Add EDCI (2.2 eq) and HOBt (2.2 eq) and stir for 20 minutes at room temperature. Causality: EDCI/HOBt is a standard peptide coupling reagent system that activates the carboxylic acid for efficient amide bond formation, minimizing side reactions.[10]
-
Add a solution of the free diamine (1.0 eq) and Et₃N (2.5 eq) in DCM.
-
Stir the reaction at room temperature for 24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the final ligand by column chromatography or recrystallization.
Data Summary and Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized ligands.
| Step/Product | Typical Yield | Key Characterization Techniques | Expected Observations |
| cis-2-(benzylamino)cyclopentan-1-ol | 75-85% | ¹H NMR, ¹³C NMR | Appearance of signals for the benzyl group and cyclopentane ring protons. |
| trans-N,N'-Dibenzyl-1,2-diaminocyclopentane | 60-70% (over 3 steps) | ¹H NMR, ¹³C NMR, Mass Spec | Symmetrical spectra consistent with the C₂-symmetric structure. |
| Chiral Resolution | ~40% (for one enantiomer) | Chiral HPLC, Polarimetry | Separation of enantiomers; specific optical rotation value. |
| Final Trost-type Ligand | 80-95% | ¹H, ¹³C, ³¹P NMR, Mass Spec | Appearance of signals from the phosphine groups in ³¹P NMR. |
Applications in Asymmetric Catalysis
Ligands derived from the chiral 1,2-diaminocyclopentane scaffold are expected to be highly effective in various transition-metal-catalyzed reactions. The Trost-type ligand prepared in Protocol 2 is particularly well-suited for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[4][6] This powerful C-C bond-forming reaction allows for the construction of stereogenic centers with high levels of enantioselectivity.[6] The unique bite angle and steric profile of the cyclopentane-based ligand may offer complementary or superior results compared to its cyclohexane-based analogues in certain transformations.
References
-
Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (2023). Trost ligand. Retrieved from [Link]
-
Grokipedia. (n.d.). Trost ligand. Retrieved from [Link]
-
ResearchGate. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Retrieved from [Link]
-
UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis | Request PDF. Retrieved from [Link]
-
ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
DOI. (2014). Synthesis and fluorescent properties of novel chiral 1,2-diaminocyclohexane substituted ligands and their complexes. Retrieved from [Link]
-
PubMed. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Retrieved from [Link]
-
IDEALS - Illinois. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. Retrieved from [Link]
-
ResearchGate. (2015). Chiral Molecular Receptors Based on Trans-Cyclohexane-1,2-diamine. Retrieved from [Link]
-
Wiley Online Library. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). L: General representation of the Trost-ligand(s). A: Crystal structure.... Retrieved from [Link]
-
S.O.C. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Retrieved from [Link]
-
Stanford University. (2019). Publications 1994-Present. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trost ligand - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 2-Aminocyclopentanone Derivatives
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on two distinct strategic disconnections for synthesizing 2-aminocyclopentanone derivatives: oxidative C-H amination (functionalizing an existing ring) and interrupted Nazarov cyclization (constructing the ring).
Executive Summary
The 2-aminocyclopentanone scaffold is a privileged pharmacophore found in neurokinin-1 (NK1) receptor antagonists, cyclopentyl core antibiotics, and glycosidase inhibitors. Traditional synthesis often involves multi-step sequences (e.g., alpha-halogenation followed by azide displacement and reduction), which suffer from poor atom economy and safety risks associated with azides.
This guide details two robust, one-pot methodologies that circumvent these limitations:
-
Method A: Copper-Catalyzed Aerobic Oxidative C-H Amination (Direct Functionalization).
-
Method B: Amine-Interrupted Nazarov Cyclization (De Novo Ring Construction).
Method A: Copper-Catalyzed Aerobic Oxidative C-H Amination
Principle: This protocol utilizes a copper-catalyzed radical pathway to install an amine directly at the alpha-position of a cyclic ketone. It is ideal for late-stage functionalization of commercially available cyclopentanones.
Mechanistic Insight
Unlike classical nucleophilic substitutions, this reaction proceeds via an oxidative enamination-desaturation sequence.[1] The copper catalyst facilitates the single-electron transfer (SET) oxidation of the in situ generated enamine, creating a radical cation that is trapped by a second equivalent of amine.
Figure 1: Mechanistic cycle of Cu-catalyzed oxidative amination involving enamine oxidation and radical trapping.
Experimental Protocol
Target Scale: 1.0 mmol Reaction Time: 12 Hours
Reagents:
-
Cyclopentanone (1.0 equiv)[2]
-
Secondary Amine (e.g., N-methylaniline) (3.0 equiv)[1]
-
CuCl (20 mol%)[1]
-
Acetic Acid (20 mol%)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add CuCl (19.8 mg, 0.2 mmol) and Acetonitrile (3.0 mL).
-
Activate: Add Acetic Acid (12 µL, 0.2 mmol) and stir for 5 minutes until the catalyst is partially solubilized.
-
Substrate Addition: Add Cyclopentanone (84 mg, 1.0 mmol) followed by the amine (3.0 mmol).
-
Reaction: Cap the vial (ensure the cap is not airtight if using an O2 balloon, or use an open-air system with a drying tube if ambient air is sufficient). Heat the block to 60°C.
-
Critical Note: The reaction requires oxygen. If using ambient air, ensure the headspace is sufficient. For scale-up (>5g), active O2 sparging is recommended.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO3 (2 x 10 mL) to remove the acid and copper salts.
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Optimization Parameters
| Parameter | Optimal Condition | Effect of Deviation |
| Catalyst | CuCl (Copper(I) Chloride) | Cu(II) salts (e.g., Cu(OAc)2) show lower yields due to slower initial enamine coordination. |
| Solvent | Acetonitrile (MeCN) | Non-polar solvents (Toluene) inhibit the SET step; Protic solvents (EtOH) may lead to imine hydrolysis. |
| Additive | Acetic Acid (AcOH) | Essential for enamine formation. Without acid, conversion drops by >80%. |
| Atmosphere | Air or O2 | Inert atmosphere (Ar/N2) completely shuts down the catalytic cycle (re-oxidation of Cu is required). |
Method B: Amine-Interrupted Nazarov Cyclization
Principle: This method constructs the cyclopentanone ring and the C-N bond simultaneously. It is particularly powerful for synthesizing polysubstituted chiral derivatives. The reaction exploits the electrocyclic ring closure of a divinyl ketone (or precursor) to generate an oxyallyl cation, which is then "interrupted" by an amine nucleophile.
Mechanistic Insight
The standard Nazarov cyclization eliminates a proton to form a double bond. In the interrupted variant, the intermediate oxyallyl cation is trapped by an amine. This cascade creates two new stereocenters in a single operation.
Figure 2: Cascade workflow for the Interrupted Nazarov Cyclization.
Experimental Protocol (Silica-Promoted Cascade)
Target Scale: 0.5 mmol Reaction Time: 1-3 Hours
Reagents:
-
Propargyl vinyl ketone precursor (or divinyl ketone)
-
Primary Amine (e.g., Cyclohexylamine) (1.2 equiv)
-
Activated Silica Gel (Chromatographic grade, dry)
Step-by-Step Workflow:
-
Preparation: Dry silica gel in an oven at 120°C for 4 hours prior to use. This acts as both the acidic surface for cyclization and the support.
-
Mixing: In a round-bottom flask, dissolve the propargyl vinyl ketone (0.5 mmol) in DCM (2 mL).
-
Adsorption: Add the amine (0.6 mmol) to the solution. Immediately add the activated silica gel (approx. 1.0 g per mmol of substrate).
-
Evaporation: Gently remove the solvent under reduced pressure (Rotavap) at 25°C until a free-flowing powder is obtained.
-
Reaction (Solid State/Slurry): Let the silica-adsorbed mixture stand at room temperature for 2 hours. Alternatively, resuspend in a minimum amount of non-polar solvent (Hexane) and stir.
-
Elution: Load the silica powder directly onto a short pad of fresh silica in a fritted funnel.
-
Isolation: Elute the product with EtOAc/Hexane (1:4). Concentrate the filtrate to obtain the alpha-aminocyclopentenone.
Why this works: The silica gel provides a mild acidic environment that promotes the isomerization of the propargyl ketone to the allenyl ketone (the reactive Nazarov substrate) and subsequent cyclization, while the adsorbed amine is positioned to trap the cation immediately.
Troubleshooting & Critical Controls
Regioselectivity Issues (Method B)
-
Problem: Formation of the non-aminated cyclopentenone (elimination product) instead of the amino-ketone.
-
Solution: Increase the nucleophilicity of the amine or lower the reaction temperature. Sterically hindered amines (e.g., t-Butylamine) favor elimination; linear primary amines favor trapping.
Catalyst Deactivation (Method A)
-
Problem: Reaction stalls after 30% conversion.
-
Cause: Accumulation of Cu(II) species without efficient reduction/turnover.
-
Solution: Ensure efficient oxygen mass transfer. If the reaction turns dark green/brown and stalls, the catalytic cycle is choked. Increase stirring rate or bubble air through the solution.
Substrate Scope Limitations
-
Cyclic Ketones: Method A works best with 5- and 6-membered rings. Strained rings (cyclobutanone) may undergo ring-opening under these oxidative conditions.
-
Amines: Aromatic secondary amines (anilines) perform best in Method A due to their ability to stabilize the radical intermediate. Aliphatic amines may require higher catalyst loading.
References
-
Photochemical & Radical Methods
-
A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. NIH/PMC.
-
-
Copper-Catalyzed Amination
-
Easy Access to α,β-Diamino-Substituted Cyclopentenaminones through Copper-Catalyzed Double Amination. ACS Publications.
-
-
Nazarov Cyclization
-
Asymmetric Amine-Intercepted Nazarov Cyclization. NIH/PMC.
-
Nazarov Cyclization Reaction Overview. Wikipedia/Organic Chemistry Portal.
-
-
Ring Expansion Strategies
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile synthesis of cyclopentenone B1- and L1-type phytoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Strategic Coupling of 2-Aminocyclopentanone with Amino Acids: A Guide to Reaction Conditions and Protocol Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The conjugation of amino acids to cyclic ketone scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of constrained peptidomimetics and novel pharmacophores. 2-Aminocyclopentanone, a bifunctional building block, presents unique opportunities and challenges in this context. Its inherent instability and the need to preserve the stereochemical integrity of the coupled amino acid demand robust and meticulously optimized reaction protocols. This guide provides a comprehensive overview of the foundational principles, detailed step-by-step protocols for standard amide coupling reactions, and an exploration of advanced multicomponent strategies. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage this versatile scaffold in drug discovery and development.
Foundational Principles: Navigating the Reactants
The successful coupling of 2-aminocyclopentanone and an amino acid hinges on a thorough understanding of the reactants' chemical nature and the core principles of amide bond formation.
The Substrates: 2-Aminocyclopentanone and N-Protected Amino Acids
-
2-Aminocyclopentanone: This molecule is a β-amino ketone, a class of compounds known for their utility and, often, their instability. The free base of 2-aminocyclopentanone is prone to self-condensation and degradation. For this reason, it is typically supplied and stored as a more stable hydrochloride salt.[1][2] A critical first step in any coupling protocol is the in situ neutralization of this salt to liberate the reactive free amine. This is typically achieved with a non-nucleophilic organic base.
-
N-Protected Amino Acids: To prevent the amino group of one amino acid from reacting with the carboxyl group of another (self-coupling), the N-terminus must be protected. Common protecting groups include Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Z). The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. The presence of these protecting groups is crucial for directing the reaction to form the desired amide bond between the amino acid's carboxyl group and the amine of 2-aminocyclopentanone.[3][4]
The Core Reaction: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the elimination of water, conditions that are incompatible with complex organic molecules. Therefore, the reaction must be mediated by a "coupling reagent." The fundamental role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[3][5]
The general mechanism involves the formation of a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester, which is then readily displaced by the amine nucleophile to form the stable amide bond.[6]
Caption: General mechanism of coupling reagent-mediated amide bond formation.
Standard Coupling Protocols & Reaction Parameters
Several classes of coupling reagents are routinely employed for amide bond formation. The choice often depends on factors like substrate steric hindrance, cost, and the desired balance between reaction speed and the risk of side reactions, particularly racemization of the amino acid's chiral center.
Method A: Carbodiimide-Mediated Coupling
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic and cost-effective coupling reagents.[3] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Causality & Insights:
-
The Additive's Role: The O-acylisourea intermediate is susceptible to intramolecular rearrangement to form a stable N-acylurea, halting the reaction. More critically, for chiral N-protected amino acids, it can promote the formation of an oxazolone, leading to racemization. To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is almost always included. These additives trap the O-acylisourea to form a more stable, less reactive active ester, which reduces the risk of both side reactions and racemization.[6]
-
Byproduct Removal: DCC couplings produce dicyclohexylurea (DCU) as a byproduct, which is often insoluble in common reaction solvents like Dichloromethane (DCM) and can be removed by filtration. When using the water-soluble EDC, the corresponding urea byproduct can be removed with a simple aqueous wash during workup.[7]
Method B: Phosphonium & Uronium Salt Reagents
Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are generally more powerful and faster than carbodiimide-based systems.[7][8] They are particularly effective for coupling sterically hindered amino acids or less nucleophilic amines.
Causality & Insights:
-
Mechanism of Action: These reagents operate by forming HOBt or HOAt active esters directly from the carboxylic acid. The reaction mechanism avoids the O-acylisourea intermediate, which contributes to their high efficiency and low racemization potential.[5]
-
Base Requirement: The activation and coupling steps with these reagents require a tertiary amine base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction and neutralize the generated acids.
Summary of Reaction Conditions
The following table summarizes typical conditions for coupling N-protected amino acids with 2-aminocyclopentanone HCl.
| Parameter | Method A: EDC/HOBt | Method B: PyBOP | Method C: HATU |
| Amino Acid (N-Protected) | 1.0 eq. | 1.0 eq. | 1.0 eq. |
| 2-Aminocyclopentanone HCl | 1.1 - 1.2 eq. | 1.1 - 1.2 eq. | 1.1 - 1.2 eq. |
| Coupling Reagent | EDC (1.2 eq.) | PyBOP (1.2 eq.) | HATU (1.2 eq.) |
| Additive | HOBt (1.2 eq.) | --- | --- |
| Base | DIPEA or NMM (2.5 - 3.0 eq.) | DIPEA or NMM (3.0 eq.) | DIPEA or NMM (3.0 eq.) |
| Solvent | DCM or DMF | DMF or DCM | DMF or DCM |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Time | 4 - 16 hours | 1 - 4 hours | 1 - 3 hours |
Note on Base Stoichiometry: At least 2.0 equivalents of base are required: ~1.1 eq. to neutralize the 2-aminocyclopentanone HCl salt and 1.0 eq. for the coupling reaction itself. A slight excess is often used to ensure complete reaction.
Advanced Strategy: The Ugi Multicomponent Reaction
For rapid diversification and the creation of complex, peptide-like structures, the Ugi four-component reaction (U-4CR) offers a powerful alternative to sequential amide coupling.[9][10][11] This one-pot reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.
2-Aminocyclopentanone is an ideal substrate as it contains both the ketone and amine functionalities. In this intramolecular Ugi variation, the reaction would proceed with an N-protected amino acid (the carboxylic acid component) and an isocyanide.
Caption: Standard experimental workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Coupling
Materials:
-
N-Protected Amino Acid (e.g., Fmoc-Ala-OH)
-
2-Aminocyclopentanone Hydrochloride
-
EDC Hydrochloride
-
HOBt Monohydrate
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane)
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-Protected Amino Acid (1.0 mmol, 1.0 eq.). Dissolve in anhydrous DCM (10 mL).
-
Amine Addition: Add 2-Aminocyclopentanone HCl (1.1 mmol, 1.1 eq.) to the solution. Add DIPEA (2.5 mmol, 2.5 eq.) dropwise and stir for 10 minutes at room temperature. The base neutralizes the amine salt and prepares for the coupling step.
-
Activation: Cool the flask to 0 °C in an ice bath. Add HOBt (1.2 mmol, 1.2 eq.) and EDC (1.2 mmol, 1.2 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
Workup: Dilute the reaction mixture with additional DCM (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). The acid wash removes excess base and unreacted amine, while the base wash removes excess HOBt and unreacted acid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide product.
Protocol 2: HATU Mediated Coupling
Materials:
-
N-Protected Amino Acid (e.g., Boc-Phe-OH)
-
2-Aminocyclopentanone Hydrochloride
-
HATU
-
DIPEA
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere, add the N-Protected Amino Acid (1.0 mmol, 1.0 eq.) and dissolve in anhydrous DMF (5 mL).
-
Activation & Amine Addition: Add HATU (1.15 eq., 1.15 mmol) to the solution. Add 2-Aminocyclopentanone HCl (1.1 eq., 1.1 mmol) followed by the dropwise addition of DIPEA (3.0 eq., 3.0 mmol) while stirring at 0 °C. The pre-activation of the acid is rapid with HATU.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically much faster than EDC/HOBt.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash with water (3 x 15 mL) to remove DMF and other water-soluble components, followed by brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Majer, P., et al. (2003). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Wikipedia. (2023). Ugi reaction. Wikipedia. Available at: [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
De la Torre, B. G., & Albericio, F. (2018). The Pictet-Spengler Reaction. In Named Reactions in Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Semantic Scholar. (n.d.). Pictet–Spengler reaction. Semantic Scholar. Available at: [Link]
-
Dömling, A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gatta, M., et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. Available at: [Link]
-
Ugi, I. (2006). Chemistry of the isocyanides and their multicomponent reactions, including their libraries – the initiatives of Ivar Ugi. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. RSC.org. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of β-amino ketones. ResearchGate. Available at: [Link]
- Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. Google Patents.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Chruma, J. J., et al. (2012). A practical catalytic reductive amination of carboxylic acids. Journal of the American Chemical Society. Available at: [Link]
-
Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Iris Biotech. Available at: [Link]
-
ResearchGate. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. NIH. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketone synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Stability Relationships in Bicyclic Ketones. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Aminocyclopentan-1-one. PubChem. Available at: [Link]
- Google Patents. (2012). WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS. Google Patents.
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]
-
UW Pressbooks. (n.d.). Amino Acid Derivatives – biochemistry. UW Pressbooks. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Publishing. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C5H9NO | CID 410137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jpt.com [jpt.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ugi Reaction [organic-chemistry.org]
scale-up synthesis of 2-aminocyclopentan-1-one HCl salt
Application Note: Process Development and Scale-Up Strategies for 2-Aminocyclopentan-1-one HCl
Executive Summary & Strategic Rationale
The synthesis of This compound hydrochloride (CAS: 342642-73-1) presents a classic challenge in process chemistry: the stabilization of a kinetically unstable intermediate. The free base, this compound, is an
To successfully scale this molecule, the synthetic strategy must rely on kinetic trapping . The amine functionality must never exist in its free base form for any significant duration. This protocol utilizes a two-step sequence:
-
Nitrosation: Conversion of cyclopentanone to 2-hydroxyiminocyclopentanone (2-oximinocyclopentanone).
-
Acidic Hydrogenation: Reduction of the oxime in the presence of HCl to immediately sequester the nascent amine as its hydrochloride salt.
Process Logic & Workflow
The following directed graph illustrates the synthetic pathway and the critical control points (CCPs) required to prevent dimerization.
Figure 1: Synthetic pathway highlighting the critical "Acidic Trap" required to prevent dimerization.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxyiminocyclopentanone
Rationale: Direct bromination/amination of cyclopentanone is non-viable on scale due to poly-halogenation and safety concerns. Nitrosation is the industry standard for introducing nitrogen at the
Safety Warning: This reaction generates NO gas. Ensure vigorous ventilation.[1][2] Alkyl nitrites are vasodilators; avoid inhalation.
Reagents:
-
Cyclopentanone (1.0 equiv)
-
Sodium Nitrite (1.2 equiv)
-
Hydrochloric Acid (37%, ~1.5 equiv)
-
Solvent: Methanol/Water or Ether (for extraction)
Protocol (100g Scale Basis):
-
Setup: Equip a 2L three-neck flask with a mechanical stirrer (overhead), internal thermometer, and a pressure-equalizing addition funnel. Connect the outlet to a scrubber system (NaOH) to neutralize NOx fumes.
-
Solubilization: Charge Cyclopentanone (84.1 g, 1.0 mol) and Methanol (200 mL). Cool the mixture to 0–5°C using an ice/salt bath.
-
Nitrite Addition: Add Sodium Nitrite (82.8 g, 1.2 mol) dissolved in minimal water (approx. 150 mL). The solution may become biphasic; vigorous stirring is essential.
-
Acidification (The Exotherm): Charge HCl (conc., 1.5 mol) into the addition funnel. Add the acid dropwise over 2 hours.
-
Critical Parameter: Maintain internal temperature < 15°C . Faster addition leads to "runaway" exotherms and tar formation.
-
-
Reaction: After addition, allow the mixture to warm to 20°C and stir for 4 hours. The solution will turn yellow/orange.
-
Workup:
-
Evaporate the methanol under reduced pressure (keep bath < 40°C).
-
Extract the aqueous residue with Ethyl Acetate (3 x 200 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]
-
-
Purification: The crude oxime is often a solid or semi-solid. Recrystallize from Water/Ethanol (9:1) or Toluene.
-
Target: Off-white to pale yellow solid.
-
Yield Expectation: 65–75%.
-
Step 2: Hydrogenation to this compound HCl
Rationale: The reduction of the oxime functionality (C=N-OH) to the amine (C-NH2) must occur in an acidic medium. If the amine is generated in neutral solvent, it will immediately attack the ketone carbonyl of a neighboring molecule, leading to dimerization.
Reagents:
-
2-Hydroxyiminocyclopentanone (from Step 1)
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate)
-
Solvent: Methanol or Ethanol[4]
-
Additive: Conc. HCl (1.1 equiv relative to oxime)
Protocol:
-
Setup: Use a Parr shaker or a high-pressure autoclave (Hastelloy or glass-lined recommended to prevent acid corrosion of stainless steel).
-
Loading:
-
Charge 2-Hydroxyiminocyclopentanone (50 g, 0.44 mol).
-
Add Methanol (500 mL).
-
Crucial Step: Add Conc. HCl (40 mL, ~0.48 mol) before adding the catalyst. The solution must be acidic (pH < 2) prior to hydrogenation.
-
Add 10% Pd/C (2.5 g) as a slurry in water (to prevent ignition of methanol vapors).
-
-
Hydrogenation:
-
Purge vessel with N2 (3x) and H2 (3x).
-
Pressurize to 3–4 bar (45–60 psi) H2.
-
Agitate at Room Temperature (20–25°C).
-
Monitoring: Monitor H2 uptake. Reaction is typically complete in 4–6 hours.
-
-
Filtration:
-
Filter the catalyst through a bed of Celite under an inert atmosphere (N2 blanket). Note: Pyrophoric catalyst hazard.
-
Wash the filter cake with Methanol.
-
-
Isolation (Crystallization):
-
Concentrate the filtrate to approx. 20% of its original volume.
-
Add Isopropanol (IPA) or Diethyl Ether as an anti-solvent until turbidity is observed.
-
Cool to -10°C overnight.
-
Filter the white crystalline solid.
-
Dry under vacuum at 40°C.
-
Analytical Specifications & Quality Control
Data should be summarized to ensure batch-to-batch consistency.
| Test | Method | Specification | Failure Indicator |
| Appearance | Visual | White to off-white crystalline powder | Yellow/Brown (Indicates free base/dimer) |
| Assay | HPLC / Titration | > 98.0% w/w | < 95% (Incomplete reduction) |
| Identity | 1H NMR (D2O) | Consistent with structure | Peaks at |
| Chloride Content | Argentometric Titration | 25.5% - 26.5% (Theoretical: 26.1%) | Deviation indicates non-stoichiometric salt |
| Water Content | Karl Fischer | < 1.0% | Hygroscopic uptake |
Self-Validating System Check: Dissolve 100 mg of the final product in 1 mL of water. Add 1 drop of 1M NaOH.
-
Pass: Solution momentarily stays clear, then slowly darkens over minutes.
-
Fail: Solution immediately turns bright yellow/orange and precipitates a solid. This indicates the presence of pre-existing dimer impurities or rapid degradation, suggesting the batch was not properly acidified during hydrogenation.
References
-
Nitrosation of Ketones
- Slater, W. K. (1920). "The Preparation of 2-Oximinocyclopentanone." Journal of the Chemical Society, Transactions, 117, 587-591.
- Context: Foundational method for nitros
-
General Synthesis of Alpha-Amino Ketones
- Satoh, T., et al. (1999). "Synthesis of -Amino Ketones from -Halo Ketones." Tetrahedron, 55(40), 11959-11976.
- Context: Discusses the instability of the free base and handling requirements.
-
Dimerization Mechanism (Pyrazine Formation)
-
Hydrogenation Protocols (Organic Syntheses)
- Hartung, W. H., & Adkins, H. (1931). "Palladium Catalysts for Reduction." Journal of the American Chemical Society, 53(3), 1030-1037.
- Context: General procedures for Pd/C catalyzed reduction of oximes in acidic media.
-
Safety Data (Cyclopentanone Oxime)
Sources
Application Note: Microwave-Assisted Synthesis of Fused Heterocycles Using 2-Aminocyclopentanone Scaffolds
Scientific Rationale & Scaffold Significance
The 2-aminocyclopentanone scaffold is a privileged, conformationally restricted building block utilized extensively in modern medicinal chemistry. It serves as a core precursor for the synthesis of matrix metalloproteinase (MMP) inhibitors, hydantoins[1], and novel quorum sensing inhibitors targeting bacterial virulence[2]. However, the inherent rigidity and steric bulk of the five-membered cyclopentane ring often impede nucleophilic additions and subsequent cyclization events. Conventional thermal heating methods typically result in prolonged reaction times, thermal degradation of the sensitive α-aminoketone moiety, and suboptimal yields.
To overcome these thermodynamic and kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed[3]. MAOS utilizes direct dielectric heating to rapidly and uniformly elevate the temperature of polar reaction mixtures. This targeted energy transfer accelerates the reaction kinetics, allowing for the efficient synthesis of complex annulated structures—such as 1-substituted 2-mercapto-1,4,5,6-tetrahydrocyclopent[d]imidazoles—in minutes rather than hours[4].
Mechanistic Pathway of Imidazole Annulation
The synthesis of fused imidazoles from 2-aminocyclopentanone involves a two-stage process. First, the coupling of the scaffold with an isothiocyanate yields a hydroxyl-containing thiourea intermediate. Second, a dehydration-driven cyclization is induced using phosphorus tribromide (PBr₃) and pyridine[4].
Causality of Reagent Selection: PBr₃ acts as a potent activating agent for the hydroxyl group, while pyridine functions dually as a base to neutralize generated hydrobromic acid and as a nucleophilic catalyst. Under microwave irradiation, the rapid superheating effect forces the elimination of water, driving the equilibrium toward the thermodynamically stable fused imidazole ring[4].
Mechanistic pathway of 2-aminocyclopentanone annulation to form fused imidazoles.
Experimental Protocol: Microwave-Assisted Annulation
This protocol outlines the synthesis of 1-substituted 2-mercapto-1,4,5,6-tetrahydrocyclopent[d]imidazoles. The procedure is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity and prevent downstream failures.
Step-by-step experimental workflow for the microwave-assisted synthesis protocol.
Step-by-Step Methodology:
1. Reagent Assembly: In an oven-dried, 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-aminocyclopentanone (1.0 mmol) and the selected isothiocyanate (1.1 mmol) in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is selected due to its high microwave absorbing capacity (high loss tangent), ensuring rapid and uniform dielectric heating.
-
Self-Validation Checkpoint 1: Analyze an aliquot via Thin Layer Chromatography (TLC). The primary amine should stain positive with ninhydrin, establishing the baseline for reactant consumption.
2. Addition of Dehydrating Agents: Carefully add PBr₃ (1.2 mmol) dropwise at 0°C, followed by pyridine (2.5 mmol).
-
Causality: The low temperature during addition prevents violent exothermic degradation. Pyridine is added in excess to ensure complete neutralization of the HBr byproduct, protecting the acid-sensitive intermediates[4].
3. Inert Atmosphere & Sealing: Purge the vial with Argon gas for 2 minutes, then seal with a Teflon-lined crimp cap.
-
Causality: The Argon purge displaces oxygen, preventing the oxidative degradation of the α-aminoketone precursor at elevated temperatures.
4. Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer. Apply irradiation at 150 W, ramping the temperature to 120°C over 2 minutes. Hold at 120°C for 15 minutes.
-
Causality: The 120°C threshold provides sufficient thermal energy to overcome the steric hindrance of the cyclopentane ring during cyclization without causing pyrolytic decomposition.
5. Cooling & Venting: Allow the system to rapidly cool to 25°C using compressed air cooling. Carefully uncap the vial in a fume hood to vent any built-up pressure.
6. Isolation & Validation: Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint 2: Perform LC-MS on the crude product. The successful cyclization is confirmed by the presence of the [M+H]⁺ peak corresponding to the dehydrated imidazole, and the absence of the +18 Da mass of the uncyclized thiourea intermediate.
-
Self-Validation Checkpoint 3: Infrared (IR) spectroscopy must show the complete disappearance of the strong cyclopentanone carbonyl stretch (~1740 cm⁻¹) and the emergence of C=N/C=C stretches (~1600-1650 cm⁻¹).
Quantitative Data & Comparative Analysis
The implementation of MAOS significantly enhances the reaction profile compared to conventional thermal refluxing. The table below summarizes the quantitative improvements observed during the synthesis of the tetrahydrocyclopent[d]imidazole scaffold.
| Reaction Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MAOS) | Performance Gain |
| Temperature | 80°C (Reflux) | 120°C (Pressurized) | +40°C operational window |
| Reaction Time | 12 - 16 Hours | 15 Minutes | >95% Time reduction |
| Isolated Yield | 42 - 48% | 85 - 91% | ~2x Yield increase |
| Crude Purity (LC-MS) | < 65% (Multiple side products) | > 92% (Clean conversion) | Significant reduction in tar |
| Solvent Volume | 15.0 mL | 3.0 mL | 80% Solvent reduction |
References
1.[4] Imidazole Synthesis via I2/FeCl3 Annulation | PDF | Ab Initio Quantum Chemistry Methods. Scribd. 5 2.[1] US20040209874A1 - Hydantoins and related heterocycles as inhibitors of matrix metalloproteinases and/or TNF-alpha converting enzyme (TACE). Google Patents. 1 3.[2] Développements d'inhibiteurs du quorum sensing pour le contrôle. Université Toulouse III. 6 4.[3] Buy 2-Aminocyclohexanone | 22374-48-7. Smolecule.3
Sources
- 1. US20040209874A1 - Hydantoins and related heterocycles as inhibitors of matrix metalloproteinases and/or TNF-alpha converting enzyme (TACE) - Google Patents [patents.google.com]
- 2. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]
- 3. Buy 2-Aminocyclohexanone | 22374-48-7 [smolecule.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]
Troubleshooting & Optimization
preventing self-condensation dimerization of 2-aminocyclopentanone
Technical Support Center: 2-Aminocyclopentanone Handling & Stability
Ticket ID: #ACP-2024-STAB Subject: Prevention of Self-Condensation Dimerization in 2-Aminocyclopentanone Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Instability Mechanism
User Query: "Why does my 2-aminocyclopentanone turn into a brown solid/oil upon standing, even at room temperature?"
Technical Diagnosis:
You are observing the rapid self-condensation dimerization characteristic of
In the free base form, the amine of one molecule attacks the ketone of another, leading to the formation of a dihydropyrazine core. This process is thermodynamically driven by dehydration and aromatization.
The Product: The specific dimer formed is 1,2,3,4,6,7,8,9-octahydrophenazine (and its oxidation products).
Dimerization Pathway Diagram
The following diagram illustrates the kinetic pathway you must interrupt.
Figure 1: Mechanistic pathway of 2-aminocyclopentanone dimerization. Protonation (green path) is the only effective kinetic trap.
Troubleshooting Guide: Symptoms & Solutions
Use this table to diagnose the state of your reagent.
| Symptom | Diagnosis | Corrective Action |
| Material is a white, crystalline solid. | Stable. Likely the Hydrochloride (HCl) salt. | Store at 2–8°C under Argon. Hygroscopic—keep desiccated. |
| Material is a yellow/brown oil. | Compromised. Free base is dimerizing. | Immediate: Dissolve in Et₂O, bubble dry HCl gas to precipitate the salt. Discard if >50% insoluble. |
| Dark precipitate forms in reaction. | Octahydrophenazine formation. | Filter solids (dimer). Acidify filtrate to salvage remaining monomer. |
| Low yield in coupling reactions. | Competitive Dimerization. | Switch to "Just-in-Time" Liberation protocol (see Section 3). |
Validated Protocols
To ensure scientific integrity, do not store the free base. Generate it in situ or isolate it as the stable salt immediately.
Protocol A: Synthesis & Isolation of Stable HCl Salt
Use this if you synthesized the compound via Neber rearrangement or reduction and need to store it.
-
Dissolution: Dissolve the crude reaction mixture (containing the amine) in dry Diethyl Ether (Et₂O) or 1,4-Dioxane .
-
Why: The salt is insoluble in ether, allowing easy filtration.
-
-
Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise.
-
Observation: A white precipitate will form immediately.
-
-
Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon).
-
Washing: Wash the filter cake with cold Et₂O to remove non-basic organic impurities.
-
Drying: Dry under high vacuum. Store at -20°C.
-
Validation: Check melting point (should be >140°C dec) and ¹H NMR in D₂O (signals should be sharp; broad signals indicate polymerization).
-
Protocol B: "Just-in-Time" In Situ Liberation
Use this for coupling reactions (e.g., Amide coupling, Reductive amination).
Concept: The free amine is generated only in the presence of the electrophile, minimizing the time available for self-condensation.
-
Setup: Charge the reaction vessel with 2-aminocyclopentanone HCl and the Electrophile (e.g., Aldehyde, Acid Chloride) in the reaction solvent (DCM, DMF, or THF).
-
Cooling: Cool the mixture to -78°C or 0°C (depending on electrophile reactivity).
-
Neutralization: Add a non-nucleophilic organic base (e.g., DIPEA or N-Methylmorpholine ) dropwise.
-
Stoichiometry: Use exactly 1.0 equivalent relative to the HCl salt. Excess base accelerates dimerization.
-
-
Reaction: Allow the reaction to proceed. The electrophile will trap the amine monomer as it is liberated.
Frequently Asked Questions (FAQ)
Q1: Can I use aqueous extraction (NaOH/DCM) to get the free base? A: Do not do this. In the time it takes to separate the layers and dry the solvent, significant dimerization (10–30%) will occur. The "Just-in-Time" protocol (Protocol B) is the only method to maintain high purity.
Q2: What is the rate of dimerization? A: It is concentration-dependent (second-order kinetics).
-
1.0 M Solution: Dimerization is visible within minutes (yellowing).
-
0.01 M Solution: Stable for 1–2 hours at 0°C.
-
Tip: If you must handle the free base, keep concentrations below 0.05 M.
Q3: Does the dimer (Octahydrophenazine) interfere with biological assays? A: Yes. Phenazine derivatives are often redox-active and fluorescent. They can produce false positives in cell viability assays and interfere with fluorescence-based binding screens.
Q4: How do I confirm the dimer presence analytically? A:
-
LC-MS: Look for
(Octahydrophenazine, C₁₂H₁₆N₂). The monomer is Da.[1] -
TLC: The dimer is much less polar than the amine. It will run near the solvent front in polar systems (e.g., 10% MeOH/DCM), often visible as a UV-active spot that may fluoresce.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77623, 1,2,3,4,6,7,8,9-Octahydrophenazine. Retrieved from [Link]
Sources
improving stability of 2-aminocyclopentan-1-one free base in solution
Executive Summary & Core Directive
The Problem: 2-Aminocyclopentan-1-one (ACP) exists as a stable hydrochloride salt but becomes highly unstable upon liberation to its free base form.
The Failure Mode: The free base undergoes rapid intermolecular self-condensation (dimerization) to form tricyclic dihydropyrazines, which subsequently oxidize to pyrazines. This reaction is pH-dependent, concentration-dependent, and irreversible.
The Solution: The free base should never be isolated or stored. It must be generated in situ or used immediately in a "Just-in-Time" (JIT) workflow at low temperatures (
Knowledge Base: The Chemistry of Instability
Degradation Mechanism
The primary degradation pathway is the Maillard-type self-condensation . Two molecules of ACP condense to form a Schiff base (imine), followed by cyclization and dehydration. This forms 1,2,3,4,6,7,8,9-octahydrophenazine (a tricyclic dihydropyrazine), which often oxidizes to the fully aromatic phenazine derivative. This manifests as a color change from colorless to yellow/brown.
Figure 1: The irreversible degradation pathway of this compound free base.
Troubleshooting Guide (Ticket Resolution)
Case 1: "My solution turned yellow/brown within 20 minutes."
Diagnosis: Rapid dimerization and oxidation.
Root Cause: The free base was likely kept at room temperature (RT) or at high concentration (
-
Temperature Control: Maintain all solutions at
to during the free-basing step. -
Degassing: Sparge solvents with Argon/Nitrogen to prevent oxidative aromatization of the dimer (which drives the equilibrium forward).
-
Dilution: Reduce concentration. Dimerization is second-order with respect to [ACP]; halving the concentration decreases the degradation rate by a factor of four.
Case 2: "I see a precipitate forming during extraction."
Diagnosis: Formation of the insoluble pyrazine dimer.
Root Cause: The pH of the aqueous layer was too high (
-
pH Modulation: Do not use strong hydroxides (NaOH/KOH) if possible. Use milder bases like
or to reach pH 8–9, just enough to deprotonate the amine (pKa 9) without catalyzing rapid condensation. -
Speed: Perform the extraction rapidly. Do not let the phases sit.
Case 3: "Low yield in the subsequent coupling reaction."
Diagnosis: The ACP degraded before it could react with the electrophile. Root Cause: Isolation attempt. Corrective Action:
-
Never Isolate: Switch to an in situ protocol (see Section 4). If the ACP is a nucleophile, add the electrophile to the salt, then add the base slowly. This ensures that as soon as a molecule of free base is formed, it is captured by the electrophile rather than another ACP molecule.
Standard Operating Procedures (SOPs)
Protocol A: In Situ Trapping (Recommended)
Best for: Acylations, Reductive Aminations, Alkylations.
Principle: The free base concentration is kept near zero by reacting it immediately upon generation.
| Step | Action | Critical Parameter |
| 1 | Suspend ACP HCl salt in reaction solvent (e.g., DCM, THF). | Anhydrous conditions. |
| 2 | Add the Electrophile (e.g., Acid Chloride, Aldehyde). | Excess (1.1–1.2 eq). |
| 3 | Cool to | Kinetic control. |
| 4 | Add Organic Base (e.g., TEA, DIPEA) dropwise. | Rate limiting step. |
| 5 | Monitor: The base liberates ACP, which immediately reacts with the electrophile. | Prevent ACP accumulation. |
Protocol B: Biphasic Extraction (Only if necessary)
Best for: Reactions requiring specific solvents incompatible with salts.
Principle: Rapid cold extraction followed by immediate use.
Figure 2: Workflow for the rapid liberation of ACP free base.
Detailed Steps:
-
Preparation: Pre-cool DCM and saturated
solution to . -
Liberation: Add ACP HCl to the DCM. Add the base solution. Shake/stir vigorously for 60 seconds.
-
Separation: Separate layers immediately.
-
Drying: Dry the organic layer over
for maximum 5 minutes in an ice bath. -
Use: Filter directly into the next reaction vessel. DO NOT ROTAVAP. Concentrating the free base forces dimerization.
Stability Data & Solvent Compatibility
The following table summarizes the stability of the free base in various environments. Note that "Unstable" implies
| Solvent System | Temperature | Stability Status | Notes |
| Water (pH < 4) | RT | Stable | Exists as Ammonium Salt. |
| Water (pH > 9) | RT | Critical | Rapid dimerization (yellowing). |
| DCM / Chloroform | Transient | Use within 30 mins. | |
| Methanol / Ethanol | RT | Poor | Protic solvents can accelerate proton transfer steps in dimerization. |
| DMF / DMSO | RT | Critical | High solubility promotes interaction; difficult to remove without heat. |
References
-
Mechanism of
-Aminoketone Dimerization: -
General Stability of 2-Aminocyclopentanone Derivatives
- Source: PubChem Compound Summary for CID 410137 (this compound).
- Context: Chemical properties and instability alerts associ
-
URL:
-
Handling of Hydrochloride Salts
- Source: Sigma-Aldrich Safety Data Sheet & Product Info for 2-(Aminomethyl)cyclopentanone hydrochloride (Analogous handling).
- Context: Storage conditions (Inert atmosphere, 2-8°C)
-
URL:
-
Maillard Reaction Pathways (Pyrazine Formation)
-
Source:Food Chemistry (via NIH). "Pyrazines in food samples: Recent update on occurrence, formation..."[3]
- Context: Detailed mechanistic pathway of Strecker degradation leading to aminoketone self-condens
-
URL:
-
Sources
optimal storage conditions for 2-aminocyclopentan-1-one hydrochloride
Senior Application Scientist Desk | Issue Tracking: #ACP-HCl-001
Core Storage Directive: The "Golden Rules"
Compound Status: High-Risk / Metastable Primary Failure Mode: Oxidative Dimerization (Pyrazine formation)
2-aminocyclopentan-1-one hydrochloride is not a "shelf-stable" reagent in the traditional sense. It belongs to the class of
The Storage Protocol[1]
| Parameter | Condition | Scientific Rationale (Causality) |
| Temperature | -20°C (Required) | Lowers kinetic energy to suppress the activation barrier for intermolecular condensation (dimerization). |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, which is the driving force for the final irreversible oxidation step to the aromatic pyrazine. |
| Humidity | < 10% RH (Desiccated) | The salt is hygroscopic . Absorbed water creates a localized solution where the pH equilibrium shifts, allowing transient free-base formation and subsequent reaction. |
| Container | Amber Glass + Parafilm | Amber glass prevents photolytic radical formation; Parafilm/Teflon tape creates a secondary moisture barrier. |
Troubleshooting Guide & FAQs
Category A: Visual & Physical Inspection
Q: The powder has turned from white/off-white to a pale yellow. Is it still usable? A: Proceed with Caution. Yellowing indicates the onset of pyrazine formation . The degradation product, 6,7-dihydro-5H-cyclopenta[b]pyrazine (and its oxidized derivatives), is highly conjugated and chromophoric (yellow/brown).
-
Action: If the yellowing is faint, the purity may still be >90%. Perform a quantitative NMR (qNMR) to verify. If the color is dark yellow or brown, the degradation is likely >10%; recrystallization or disposal is required.
Q: The material has clumped into a hard mass. Can I grind it down? A: Not Recommended. Clumping is the physical manifestation of hygroscopic failure . The crystal lattice has absorbed water, partially dissolving the salt.
-
Risk: Grinding generates frictional heat, which, combined with the absorbed water, acts as a reactor for dimerization.
-
Solution: Dissolve the entire clump in your reaction solvent immediately and determine concentration via in-situ analysis, or dry under high vacuum (0.1 mmHg) without heat before attempting to handle.
Category B: Analytical Anomalies (NMR/LCMS)
Q: I see unexpected aromatic signals in the 1H NMR (approx. 8.0 - 8.5 ppm), but my compound is a cyclopentane ring.
A: Confirmed Degradation.
This is the "smoking gun" of
Q: My LCMS shows a mass peak at [M+H]+ = 161 (or similar dimer mass) instead of the expected parent. A: Dimerization Event. The molecular weight of the free base 2-aminocyclopentanone is approx. 99 g/mol .
-
Mechanism:
Da. -
The presence of this peak confirms that the "Golden Rules" of storage were breached, likely via moisture ingress.
The Degradation Mechanism (Visualized)
Understanding the enemy is key to defeating it. The following diagram illustrates why moisture and oxygen are destructive. The reaction is an intermolecular Schiff base condensation followed by oxidation.
Figure 1: The degradation cascade from stable salt to aromatic impurity triggered by moisture.
Operational Protocols
Protocol A: Safe Weighing Procedure
Use this workflow to minimize atmospheric exposure.
-
Equilibration: Remove the vial from the -20°C freezer.
-
CRITICAL: Do NOT open the vial immediately.[1] Condensed water from the air will rush into the cold powder.
-
Allow the vial to warm to room temperature inside a desiccator (approx. 30 mins).
-
-
Inert Handling: Ideally, weigh inside a glovebox (N2/Ar atmosphere).
-
Alternative (Benchtop):
-
Flush a secondary container (flask) with Argon.
-
Open the source vial, quickly transfer the approximate amount, and reseal immediately with Parafilm.
-
Weigh the secondary container.
-
Protocol B: Usage Decision Tree
Figure 2: Rapid decision logic for determining reagent viability based on visual cues.
References
-
Myers, A. G., & Barbay, J. K. (2001).[2] On the Inherent Instability of
-Amino -Fluoro Ketones.[2] Organic Letters.[2] (Discusses the general instability and enolization pathways of -aminoketones). Link -
BenchChem Technical Support. (2025). Handling and storage of hygroscopic Amine Hydrochlorides.[1] (General protocols for handling hygroscopic amine salts to prevent hydrolysis). Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-aminoketones). Link -
Fisher Scientific. (2009).[3] Safety Data Sheet: (1S,2R)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.[3] (Reference for standard storage conditions of cyclopentane-amino derivatives: Cool, dry, well-ventilated). Link
Sources
Technical Support Center: Troubleshooting Low Yields in the Reductive Amination of 2-Aminocyclopentanone
Welcome to the technical support center for the reductive amination of 2-aminocyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges leading to low yields and provide scientifically-grounded solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.
Q1: My overall yield is low, and I'm recovering a complex mixture of products. Where should I start my investigation?
Low yields with multiple products often point to issues with the fundamental reaction setup and conditions. The reductive amination is a two-step process occurring in equilibrium: the formation of an imine (or iminium ion) followed by its reduction.[1] A failure to control this equilibrium is a primary source of problems.
Initial Diagnostic Workflow:
-
Assess Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate. This can be monitored by techniques like TLC, NMR, or FTIR. If imine formation is sluggish or incomplete, the subsequent reduction step will inevitably result in low yields.[2]
-
Evaluate the Reducing Agent: The choice of reducing agent is critical. A reagent that is too strong will reduce the starting ketone, while one that is too weak will not efficiently reduce the imine.[1][3]
-
Control the Reaction pH: The pH of the reaction medium is arguably the most critical parameter. It governs both the rate of imine formation and the activity of the reducing agent.[3][4][5]
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for low-yield reductive amination.
Q2: I see a significant amount of the alcohol byproduct from ketone reduction. How can I improve selectivity?
The formation of 2-amino-1-cyclopentanol indicates that your reducing agent is reacting with the starting ketone faster than with the imine intermediate. This is a classic selectivity problem.[1]
Causality and Solution:
-
Problem: The hydride reagent is too reactive. Standard sodium borohydride (NaBH₄) is known to reduce both ketones and imines, especially under acidic conditions which can accelerate ketone reduction.[3][5]
-
Solution: Switch to a more selective (milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[6][7] The electron-withdrawing acetate groups on NaBH(OAc)₃ moderate its hydridic character, making it highly selective for the reduction of the protonated imine (iminium ion) over the ketone.[7] Sodium cyanoborohydride (NaBH₃CN) is also more selective than NaBH₄ but is toxic and often less effective than NaBH(OAc)₃.[3][6][8]
Experimental Protocol Adjustment: Instead of NaBH₄, use 1.5-2.0 equivalents of NaBH(OAc)₃. This reagent performs optimally in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6]
Q3: Imine formation seems to be the bottleneck. How can I drive this equilibrium forward?
The formation of the imine from a ketone and an amine is a reversible condensation reaction that produces water.[1] According to Le Châtelier's principle, the removal of water will shift the equilibrium toward the imine product.
Strategies to Promote Imine Formation:
-
pH Control: Imine formation is catalyzed by mild acid (optimal pH 4-6).[3][5] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the starting amine will be fully protonated to a non-nucleophilic ammonium salt, shutting down the reaction.[3]
-
Water Removal: Actively removing the water byproduct can significantly increase the concentration of the imine at equilibrium.
-
Action: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture before the reduction step.
-
Caption: The equilibrium of imine formation in reductive amination.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of reductive amination? The reaction proceeds in two main stages:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates, typically under mild acidic catalysis, to form a C=N double bond, which is an imine.[1][9] The imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A hydride reducing agent delivers a hydride ion (H⁻) to the carbon of the imine/iminium ion, reducing the double bond to a single bond and forming the final amine product.[5][9]
Q: Why is NaBH(OAc)₃ often preferred over other borohydrides? Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) offers a superior combination of selectivity and reactivity. It is mild enough to not reduce the starting ketone but reactive enough to efficiently reduce the iminium ion intermediate.[6][7] This avoids the common side reaction of alcohol formation. Furthermore, it is less toxic than sodium cyanoborohydride (NaBH₃CN) and avoids the generation of cyanide waste.[4][8][10]
| Reducing Agent | Abbreviation | Relative Reactivity | Selectivity (Imine vs. Ketone) | Key Considerations |
| Sodium Borohydride | NaBH₄ | Strong | Low | Reduces both ketone and imine; can lead to alcohol byproduct.[1][3] |
| Sodium Cyanoborohydride | NaBH₃CN | Moderate | High | Selective for imines at pH 6-7, but highly toxic.[3][4] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild | Very High | Reagent of choice; highly selective for imines, non-toxic, and effective.[6][7][8] |
Q: Can I run this as a one-pot reaction? Yes, one of the major advantages of using a selective reducing agent like NaBH(OAc)₃ is that the reaction can be performed in a single pot ("direct" reductive amination).[1][6] All reactants—the ketone, the amine, and the reducing agent—can be mixed together at the start. The mild nature of NaBH(OAc)₃ ensures it waits for the iminium ion to form before reacting.[7]
Q: What are the best solvents for this reaction? 1,2-Dichloroethane (DCE) is often the preferred solvent as it generally leads to faster reaction times.[6] Tetrahydrofuran (THF) is also a common and effective choice.[6] Methanol can be used, especially for the initial imine formation step, but care must be taken as it can react with some borohydride reagents.[6][11]
Standardized Protocol: Reductive Amination of 2-Aminocyclopentanone with NaBH(OAc)₃
This protocol provides a reliable starting point for your experiments.
Materials:
-
2-Aminocyclopentanone (or its salt)
-
Desired primary or secondary amine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Acetic Acid (AcOH, optional, catalytic)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminocyclopentanone (1.0 eq) and the desired amine (1.0-1.1 eq).
-
Solvent Addition: Add anhydrous DCE to form a solution or slurry (concentration typically 0.1-0.5 M).
-
Acid Catalyst (Optional): If imine formation is known to be slow, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture for 30-60 minutes at room temperature to facilitate imine formation.
-
Addition of Reducing Agent: Add NaBH(OAc)₃ (1.5 eq) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by the most appropriate method, typically column chromatography on silica gel or acid-base extraction for basic amine products.[12]
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Reductive amination - Wikipedia. Wikipedia. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. ResearchGate. [Link]
-
Mutti, F. G., Knaus, T., & Turner, N. J. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Chemical Communications, 51(34), 7371-7374. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. Sciencemadness.org. [Link]
-
Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. SpringerLink. [Link]
-
Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. (2023, September 26). Chemistry Learner. [Link]
-
Borch Reductive Amination | Chem-Station Int. Ed. (2014, May 3). Chem-Station. [Link]
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online. (2022, April 19). White Rose Research Online. [Link]
-
Reductive amination of cyclopentanone | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). YouTube. [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). YouTube. [Link]
-
Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). pH-Dependent Chemoselective Synthesis of Alpha-Amino Acids. Reductive Amination of Alpha-Keto Acids With Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(10), 3020–3021. [Link]
- US2513534A - Purification of cyclopentanone - Google Patents.
-
What's wrong with my reductive amination? I barely got any product. - Reddit. (2025, February 13). Reddit. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Reddit. [Link]
-
Question about reductive amination reaction procedure : r/Chempros - Reddit. (2025, March 7). Reddit. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. chem.msu.ru [chem.msu.ru]
removing water from 2-aminocyclopentanone reaction mixtures
Technical Support Center: Dehydration and Water Management in -Aminoketone Syntheses
Welcome to the Application Scientist Support Portal. Handling highly reactive intermediates like 2-aminocyclopentanone requires a rigorous understanding of their thermodynamic and kinetic behaviors. This guide provides field-proven troubleshooting strategies, causally-driven protocols, and fundamental mechanistic insights to help you successfully remove water from your reaction mixtures without sacrificing your yield to unwanted side reactions.
Part 1: The Mechanistic Reality of 2-Aminocyclopentanone
Before attempting to remove water from any
When handled as a free base, the molecule is perfectly primed for intermolecular reactions. If you attempt to drive a reaction forward by removing water (e.g., during imine formation) under thermal conditions, you will inadvertently accelerate the Gutknecht pyrazine synthesis [1]. In this pathway, two molecules of the
Because water is a byproduct of this dimerization, actively removing water from the free base pulls the equilibrium toward total degradation[3].
Gutknecht self-condensation pathway of 2-aminocyclopentanone to a pyrazine.
Part 2: Troubleshooting FAQs
Q1: I used a Dean-Stark trap with toluene to remove water from my 2-aminocyclopentanone free base mixture. My yield plummeted and the solution turned black. What happened?
A: You thermally triggered a Gutknecht self-condensation[2]. Heating the free base of an
Q2: How can I safely dehydrate a reaction mixture containing the free base? A: You must decouple water removal from heat. Use activated 4Å molecular sieves or chemical water scavengers (e.g., trimethyl orthoformate) at sub-ambient to room temperatures. Molecular sieves physically sequester water into their pores without altering the pH or requiring thermal energy, kinetically freezing the self-condensation pathway while still drying your solvent.
Q3: My downstream reaction requires strictly anhydrous conditions and refluxing temperatures. How do I proceed? A: You must mask the amine's nucleophilicity. Handle the 2-aminocyclopentanone as a protonated salt (e.g., hydrochloride)[4] or install a transient protecting group (e.g., N-Boc)[2]. The hydrochloride salt is thermally stable and can be subjected to Dean-Stark distillation without dimerizing, because the protonated amine cannot initiate the nucleophilic attack required for Schiff base formation.
Part 3: Water Removal Strategy Matrix
To ensure experimental success, select your dehydration method based on the protonation state of your
Decision matrix for selecting a water removal strategy to prevent degradation.
Quantitative Comparison of Dehydration Methods
| Dehydration Method | Operating Temp | Compatibility: Free Base | Compatibility: HCl Salt | Water Capacity (g H₂O / 100g) | Risk of Pyrazine Formation |
| Dean-Stark (Toluene) | 110 °C | Fatal | Excellent | Infinite (Continuous) | Extreme (if unprotonated) |
| 4Å Molecular Sieves | 0 °C to 25 °C | Excellent | Excellent | ~20 - 22 g | Low |
| Magnesium Sulfate | 0 °C to 25 °C | Moderate (Acidic) | Excellent | ~50 - 100 g | Moderate (Lewis acidity) |
| Trimethyl Orthoformate | 20 °C to 65 °C | Good | Good | Chemical conversion | Low |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating in-line analytical checks, you can verify the integrity of your intermediate before proceeding to the next synthetic step.
Protocol A: Mild Dehydration of 2-Aminocyclopentanone Free Base (Kinetic Control)
Use this protocol when you must handle the free base for immediate downstream coupling.
-
Sieve Activation (Critical Step): Weigh 4Å molecular sieves (20% w/v relative to solvent). Heat under high vacuum (0.1 torr) at 300 °C for 3 hours.
-
Causality: Commercial sieves contain adsorbed atmospheric moisture. Failing to activate them introduces water, initiating hydrolysis or failing to drive your target condensation.
-
-
Cooling & Addition: Cool the activated sieves to room temperature under an argon atmosphere. Cool your 2-aminocyclopentanone free base solution (e.g., in anhydrous DCM or THF) to 0 °C. Add the sieves in one portion.
-
Causality: The adsorption of water into zeolite pores is highly exothermic. Adding sieves to a chilled solution dissipates this heat, preventing localized thermal spikes that trigger Gutknecht dimerization[1].
-
-
Incubation: Stir gently at 0 °C to 15 °C for 2–4 hours.
-
Validation (TLC Check): Spot the reaction mixture against a pure pyrazine standard on silica gel (Eluent: 5% MeOH in DCM).
-
System Validation: If a highly UV-active spot appears at a high
value, dimerization has occurred. If only the ninhydrin-active, poorly UV-active amine spot remains, the dehydration was successful and safe. Filter the sieves under argon and use immediately.
-
Protocol B: Azeotropic Distillation of 2-Aminocyclopentanone Hydrochloride (Thermodynamic Control)
Use this protocol for robust, large-scale water removal when the amine is safely protonated.
-
Protonation Verification: Ensure your 2-aminocyclopentanone is fully converted to the hydrochloride salt[4]. The pH of an aqueous aliquot should be < 3.
-
Causality: Complete protonation eliminates the lone pair on the nitrogen, rendering it non-nucleophilic and completely shutting down the Schiff base formation required for self-condensation.
-
-
Apparatus Setup: Suspend the salt in toluene (10 volumes) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Azeotropic Reflux: Heat the mixture to 110 °C. Water will co-distill with toluene, condense, and phase-separate in the trap.
-
Causality: Toluene and water form a minimum-boiling azeotrope (85 °C). As it condenses, the immiscibility of water and toluene allows continuous mechanical removal of the water layer.
-
-
Validation (Volumetric Check): Calculate the theoretical water volume expected from your reaction.
-
System Validation: Once the volume of water collected in the Dean-Stark trap matches the theoretical yield and no further droplets form in the condenser, the system is absolutely anhydrous. Cool to room temperature before adding subsequent reagents.
-
Part 5: References
-
minimizing by-product formation in pyrazine synthesis - Benchchem Benchchem
-
Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure Organic Syntheses
-
Mild and Biocompatible Synthesis of Highly Symmetrical Tetra-Substituted Pyrazines from Amino acids and Peptides IISER Pune
-
Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules ResearchGate
purification of 2-aminocyclopentan-1-one from reaction byproducts
Technical Support Center: Purification of 2-Aminocyclopentan-1-one
Case ID: #ACP-PUR-001 Topic: Isolation, Stabilization, and Purification of this compound Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering difficulties purifying This compound (ACP) because you are attempting to isolate it as a free base. Stop immediately.
ACP is kinetically unstable in its free base form. It undergoes rapid self-condensation to form 1,2,3,4,6,7,8,9-octahydrophenazine (a tricyclic dimer) and subsequently oxidizes to the pyrazine derivative.[1] This manifests as the reaction mixture turning brown/black and "oiling out" during silica chromatography.
The Solution: You must isolate and purify this compound as its hydrochloride salt (ACP[1]·HCl) . The protonated amine cannot act as a nucleophile, thereby arresting the dimerization pathway.[1]
Module 1: The Science of Instability
Why is my product decomposing?
The decomposition is driven by the simultaneous presence of a nucleophilic amine and an electrophilic ketone on the same ring. In the free base form, two molecules of ACP condense to form a dihydropyrazine dimer, losing two molecules of water.[1]
Mechanism of Failure (Dimerization Pathway)
The following diagram illustrates the degradation pathway you are likely observing.
Caption: Figure 1.[1] The degradation pathway of the free base vs. stabilization via salt formation.[1]
Module 2: Purification Protocol (ACP[1]·HCl)
How do I isolate the pure compound?
Do not use Column Chromatography. Silica gel is slightly acidic but often contains metal impurities that catalyze oxidation; furthermore, the free amine sticks to the silica, leading to broad tailing and decomposition on the column.[1]
Method A: Isolation via Precipitation (Recommended)
Use this method if your crude reaction mixture is in an organic solvent (e.g., ether, ethyl acetate).[1]
-
Acidification: Cool the crude organic layer to 0°C. Slowly add 2M HCl in diethyl ether or 4M HCl in dioxane with vigorous stirring.
-
Precipitation: The hydrochloride salt should precipitate immediately as a white to off-white solid.
-
Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) to minimize moisture absorption.
-
Washing: Wash the filter cake with cold anhydrous diethyl ether to remove non-polar impurities (unreacted starting materials).
Method B: Recrystallization of the Crude Salt
If the isolated salt is colored (yellow/brown) or impure, perform a recrystallization.[1]
| Parameter | Specification |
| Primary Solvent | Ethanol (Absolute) or Methanol |
| Anti-Solvent | Diethyl Ether or Ethyl Acetate |
| Temperature | Dissolve at reflux; crystallize at -20°C |
Step-by-Step Recrystallization:
-
Place the crude ACP·HCl in a flask with a magnetic stir bar.
-
Add the minimum amount of hot absolute ethanol required to just dissolve the solid.
-
Optional: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
Remove from heat. While still warm, add diethyl ether dropwise until the solution becomes slightly turbid (cloudy).
-
Add 1-2 drops of ethanol to clear the turbidity.
-
Allow the flask to cool to room temperature slowly, then place it in a freezer (-20°C) overnight.
-
Collect the crystals via vacuum filtration and dry in a vacuum desiccator over P₂O₅.
Module 3: Troubleshooting & FAQs
Q1: The oil turned into a black tar before I could add HCl. Can I save it?
A: Likely not. The black tar is the oxidized pyrazine polymer. You can try extracting the tar with dilute aqueous HCl (the monomeric amine will dissolve; the polymeric tar will not). Wash the aqueous layer with dichloromethane (DCM) to remove the dimer/tar, then lyophilize the aqueous layer to recover whatever ACP[1]·HCl remains.
Q2: My product "oils out" during recrystallization instead of forming crystals.
A: This happens when the anti-solvent (ether) is added too quickly or the concentration is too high.
-
Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[1] Let it cool very slowly (wrap the flask in a towel).
Q3: Can I store the free base in the freezer?
A: No. Even at -20°C, the free base will dimerize over time. Always store ACP as the hydrochloride salt. In salt form, it is stable for months at 4°C.[1]
Q4: How do I remove unreacted 2-chlorocyclopentanone or 2-azidocyclopentanone?
A: These precursors are non-polar. They will remain in the organic solvent during the initial HCl precipitation step. Thorough washing of the filter cake with cold ether is usually sufficient to remove them.
Module 4: Synthesis & Isolation Workflow
The following workflow visualizes the critical decision points to ensure high purity.
Caption: Figure 2. Optimized workflow for separating ACP from non-polar impurities and dimers.
References
-
Mekhael, M. K. G., et al. (2008).[1] Synthesis of 2,5-diaminopyrazine derivatives via dimerization of 2H-azirin-3-amines. Heterocycles. (Demonstrates the dimerization pathway of related alpha-amino ketones/imines).
-
LePlae, P. R., et al. (2001).[1] Synthesis of 2-aminocyclopentanecarboxylic acid derivatives. Journal of Organic Chemistry. (Establishes the protocol for isolating aminocyclopentane derivatives as HCl salts to prevent epimerization and degradation). [1]
-
BenchChem Technical Support. Purification techniques for alpha-aminoketone hydrochlorides. (General protocols for polar amine salt recrystallization). [1]
-
PubChem Compound Summary. this compound. (Chemical and physical properties).[2][3][4][5][6][7][8][9][10] [1]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminocyclopentenone | C5H7NO | CID 21447517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications - AiFChem [aifchem.com]
- 5. One moment, please... [iipseries.org]
- 6. chemscene.com [chemscene.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. This compound | C5H9NO | CID 410137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Handling Hygroscopic 2-Aminocyclopentanone Salts
As a Senior Application Scientist, I've designed this technical support center to provide you with both the foundational knowledge and the practical, field-proven techniques required to successfully handle the hygroscopic nature of 2-aminocyclopentanone salts. The challenges these materials present are common, but with a clear understanding of the underlying principles and adherence to rigorous protocols, they can be effectively managed.
This guide is structured to help you quickly diagnose issues and implement robust solutions in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the hygroscopic properties of 2-aminocyclopentanone and its associated salts.
Q1: What makes 2-aminocyclopentanone salts hygroscopic?
A1: The hygroscopic nature of these salts stems from their molecular structure. They possess polar functional groups, including a ketone (C=O) and a protonated amine (-NH3+), in their salt form (e.g., hydrochloride). These groups readily form strong hydrogen bonds with water molecules present in the atmosphere. This affinity for water causes the solid material to absorb moisture from the air, a property known as hygroscopicity.[1][2]
Q2: What are the consequences of improper handling and moisture absorption?
A2: Moisture absorption can severely compromise your experiments in several ways:
-
Inaccurate Weighing: The absorbed water adds mass to the sample, leading to significant errors in concentration calculations and stoichiometry.[3][4][5] This is a critical issue in drug development where precise dosing is paramount.
-
Physical State Changes: The salt can transition from a free-flowing powder to a clumpy or sticky solid. In high humidity, it may completely dissolve in the absorbed water, a phenomenon called deliquescence.[2][4][6] This makes handling and quantitative transfer nearly impossible.
-
Chemical Degradation: The presence of water can facilitate unwanted side reactions. For β-aminoketones, this could include hydrolysis or reverse Mannich-type reactions, leading to sample degradation and the formation of impurities.[7][8]
-
Altered Crystal Structure: Moisture can induce changes in the material's crystal lattice, potentially affecting its physical properties like solubility and stability, which is a key concern in pharmaceutical formulation.[9]
Q3: How do I know if my sample has absorbed excessive moisture?
A3: Visual inspection is the first step. If the powder is not free-flowing, appears clumpy, or looks wet, it has likely absorbed significant moisture. For quantitative assessment, especially in GMP environments, techniques like Karl Fischer titration can be used to determine the exact water content. Gravimetric methods, which involve measuring mass change after drying, can also provide an accurate measure of water content.[10][11]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Symptom / Observation | Probable Cause | Recommended Solution & Explanation |
| Inconsistent or Drifting Balance Readings | The sample is actively absorbing moisture from the air while on the balance pan.[3][5] | 1. Work Quickly: Minimize the time the sample is exposed to the atmosphere. 2. Use Weighing by Difference: Weigh the sample in a sealed vial, dispense the required amount into your reaction flask, and re-weigh the vial. The difference in mass is the amount transferred. This is the most accurate method for hygroscopic solids.[3][5] 3. Use a Glove Box: For ultimate control, perform all manipulations in an inert atmosphere glove box where humidity is kept below 1 ppm.[12][13] |
| Solid is Clumped or a Solid Mass in the Bottle | Prolonged or repeated exposure to ambient humidity has caused the particles to agglomerate.[4][6] | 1. Dry the Material: Before use, dry the required amount of the salt in a vacuum oven at a moderate temperature (e.g., 40-50°C). Caution: First, confirm the salt's thermal stability to avoid decomposition.[6][14] 2. Improve Storage: After opening, store the main container inside a desiccator with a fresh, active desiccant.[15][16][17] |
| Low Reaction Yields or Unexpected Byproducts | Absorbed water is interfering with the reaction mechanism or causing degradation of the starting material or product.[7][8][18] | 1. Rigorously Dry Solvents and Reagents: Ensure all components of your reaction are anhydrous. 2. Handle Under Inert Atmosphere: Prepare the reaction in a glove box or using Schlenk line techniques to exclude atmospheric moisture entirely. This is critical for moisture-sensitive chemistry.[19] 3. Re-evaluate the Salt's Purity: The starting material may have degraded due to long-term improper storage. Consider re-purifying or using a fresh batch. |
| Difficulty Transferring the Weighed Solid | The material has become sticky or deliquesced, adhering to weighing paper and spatulas. | 1. Avoid Weighing Paper: Never use weighing paper for highly hygroscopic compounds. Use a glass weighing boat or weigh directly into a tared flask.[3][20] 2. Dissolve and Transfer: Weigh the solid in a vial, then dissolve it in a small amount of an appropriate anhydrous solvent to transfer it quantitatively to the reaction vessel.[21] |
Part 3: Key Experimental Protocols & Workflows
As a Senior Application Scientist, I stress that robust and validated protocols are the cornerstone of reproducible research. The following workflows are designed to be self-validating systems for handling 2-aminocyclopentanone salts.
Workflow 1: Decision-Making for Handling Environment
This workflow helps you select the appropriate environment for handling your 2-aminocyclopentanone salt based on the sensitivity of your application.
Caption: Decision workflow for selecting the appropriate handling environment.
Protocol 1: Standard Storage in a Desiccator
A desiccator is the minimum requirement for storing any hygroscopic material after its primary container has been opened.[15][16][22]
Materials:
-
Glass or polycarbonate desiccator with a tight-fitting lid.[15][16]
-
Desiccant (e.g., silica gel with a color indicator, anhydrous calcium sulfate).
-
Desiccator plate.
-
Vacuum grease (for glass desiccators).
Procedure:
-
Prepare the Desiccator: Ensure the desiccator is clean and dry. Fill the bottom chamber with fresh, active desiccant. A color-indicating silica gel is recommended as it visually signals when it's saturated and needs regeneration.
-
Seal the Container: After dispensing from the primary container of the 2-aminocyclopentanone salt, ensure the cap is tightly sealed. Purging the headspace with an inert gas like nitrogen or argon before sealing is highly recommended.
-
Store: Place the sealed container on the desiccator plate. For glass desiccators, apply a thin, even layer of vacuum grease to the ground glass rim to ensure an airtight seal.
-
Label: Clearly label the desiccator with its contents and the date the desiccant was last regenerated.
-
Monitor & Regenerate: Regularly check the color of the indicating desiccant. When it changes color (e.g., blue to pink for some silica gels), remove it and regenerate it by heating in an oven according to the manufacturer's instructions.[17]
Protocol 2: Accurate Weighing Using the "Weighing by Difference" Method
This method minimizes atmospheric exposure and is the gold standard for accurately weighing hygroscopic or volatile substances on an analytical balance.[3][5]
Procedure:
-
Prepare the Vial: Transfer an estimated amount of the 2-aminocyclopentanone salt (more than you need) into a clean, dry glass vial with a screw cap or stopper.
-
First Weighing: Place the capped vial on the analytical balance and tare it. Once stable, record the mass to the highest precision (Mass 1).
-
Dispense the Sample: Remove the vial from the balance. Working over your reaction flask, carefully remove the cap and use a clean spatula to transfer a portion of the solid into the flask. Do not try to hit an exact target weight at this stage.
-
Reseal and Re-weigh: Immediately and securely recap the vial. Place it back on the same analytical balance.
-
Second Weighing: Record the new, stable mass (Mass 2).
-
Calculate: The exact mass of the salt transferred to your flask is Mass 1 - Mass 2 .
-
Iterate if Necessary: If the amount transferred is insufficient, repeat steps 3-6 until the desired cumulative mass is added.
Caption: Step-by-step workflow for the "Weighing by Difference" method.
Protocol 3: Drying a Hydrated Sample
If your salt has already absorbed moisture, this protocol can be used to dry it before use.
Materials:
-
Vacuum oven.
-
Schlenk flask or other vacuum-rated glassware.
-
Shallow glass dish (e.g., petri dish).
Procedure:
-
Check Thermal Stability: Before heating, consult the Safety Data Sheet (SDS) or other literature for the decomposition temperature of your specific 2-aminocyclopentanone salt. Choose a drying temperature well below this point (e.g., 40-50°C is often safe for amine salts).
-
Prepare the Sample: Spread the clumped solid in a thin layer in a shallow glass dish to maximize surface area. Place the dish inside the vacuum oven.
-
Apply Vacuum: Close the oven door and slowly apply a vacuum to prevent the fine powder from being aspirated into the pump.
-
Apply Heat: Once a stable vacuum is achieved, set the oven to your predetermined, safe temperature.
-
Dry: Dry the material for several hours (4-24 hours, depending on the level of hydration and amount of material).
-
Cool Down: Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum. Breaking the vacuum while the sample is hot will cause it to rapidly reabsorb moisture.
-
Store Immediately: Once at room temperature, break the vacuum by slowly bleeding in an inert gas (e.g., nitrogen). Immediately transfer the dry powder to a sealed container inside a desiccator.
Protocol 4: Handling in a Glove Box
For the most sensitive applications, a glove box provides the ultimate protection from atmospheric moisture and oxygen.[13][19][23]
Procedure:
-
Prepare the Glove Box: Ensure the glove box is purged and maintaining an inert atmosphere (e.g., N₂ or Ar) with low levels of H₂O and O₂ (typically <1 ppm).
-
Transfer Materials: Bring all necessary items (the sealed container of salt, spatula, vials, balance, etc.) into the glove box via the antechamber. Cycle the antechamber (evacuate and backfill with inert gas) at least three times to remove atmospheric contaminants.
-
Equilibrate: Allow all items to sit inside the glove box for at least 20-30 minutes to allow any adsorbed surface moisture to be removed into the inert atmosphere.
-
Perform Manipulations: You can now open the container and perform all manipulations (weighing, dispensing, preparing solutions) in the inert environment without risk of moisture uptake.
-
Seal and Remove: Tightly seal all final containers before removing them from the glove box through the antechamber.
By implementing these structured FAQs, troubleshooting guides, and validated protocols, you will significantly enhance the accuracy, reliability, and reproducibility of your research involving 2-aminocyclopentanone salts.
References
- What We Know About Desiccators. (n.d.). Google Cloud.
- What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL.
- Gloveboxes A Vital Tool in Various Industries. (2023, October 27). Inert Corporation.
- Desiccators. (n.d.). Fisher Scientific.
- Learn more about desiccators. (2022, August 15). Cole-Parmer.
- Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc.
- Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation.
- Desiccator-types, Principle, Applications. (2023, December 1). Master Chemistry.
- A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.). Munro Instruments.
- Laboratory Glove Box – The Full and Complete Guide. (2024, April 3). Munro Instruments.
- Applications of a Glove Box. (n.d.). Ossila.
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
- Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
- What techniques are used to dry salts in the lab? (n.d.). TutorChase.
- The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated.
- Hygroscopic salts and their preparation. (1933, May 2). Google Patents.
- handling hygroscopic properties of hydrochloride salts. (n.d.). Smolecule.
- Recent progress in the chemistry of β-aminoketones. (2022, August 31). RSC Publishing.
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (2025). SCIRP.
- Weighing Reactants and Reagents. (n.d.). University of Rochester Department of Chemistry.
- 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). LinkedIn.
- How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
- Hygroscopic Gravimetric Quantitative Chemical Analysis. (n.d.). OMICS International.
- Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
- On the Michael Addition of Water to α,β-Unsaturated Ketones Using Amino Acids. (n.d.). ResearchGate.
- Weighing Reagents Protocol. (n.d.). Addgene.
- The Reactivity-Enhancing Role of Water Clusters in Ammonia Aqueous Solutions. (n.d.). PMC.
- Hygroscopic gravimetric quantitative chemical analysis. Review. (n.d.). ResearchGate.
- Exploring the Impact of Water Content in Solvent Systems on Photochemical CO2 Reduction Catalyzed by Ruthenium Complexes. (2024, October 20). MDPI.
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avoiding oxidation of 2-aminocyclopentanone during workup
Welcome to the technical support resource for handling 2-aminocyclopentanone. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but notoriously unstable building block. Here, we move beyond simple protocols to provide a deep understanding of the challenges involved and offer field-proven strategies to ensure the integrity of your material during workup and purification.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the workup of 2-aminocyclopentanone.
Q1: My reaction mixture containing 2-aminocyclopentanone turned dark brown/black upon exposure to air. What is happening and is my product lost?
A: This is a classic sign of oxidation and likely some degree of dimerization or polymerization. The α-amino ketone moiety is highly susceptible to air oxidation, which forms highly colored, often polymeric, byproducts.[1][2] Your target compound is likely still present, but the yield will be significantly reduced if the exposure is prolonged. The best course of action is to immediately place the mixture under an inert atmosphere (Nitrogen or Argon) and cool it on an ice bath to slow the degradation. The subsequent troubleshooting guides will detail how to prevent this from happening in the first place.
Q2: Why is my isolated yield of 2-aminocyclopentanone consistently low, even when the reaction appears clean by crude NMR?
A: Low yields are often attributable to mechanical losses and degradation during the workup and purification steps. Several factors could be at play:
-
Oxidation: As mentioned above, air sensitivity is a primary cause of product loss.[1]
-
Dimerization: α-amino ketones can undergo self-condensation to form dihydropyrazines, which then rapidly oxidize to stable, aromatic pyrazines.[3] This is a common decomposition pathway.
-
Water Solubility: The free base of 2-aminocyclopentanone has some water solubility. During aqueous extractions, a significant amount of product can be lost to the aqueous phase. "Salting out" by using saturated brine (NaCl solution) during washes can help mitigate this.[4]
-
Instability on Silica Gel: Standard silica gel is acidic and can promote degradation and streaking of amines, leading to poor separation and recovery.[5]
Q3: Can I purify 2-aminocyclopentanone using standard silica gel chromatography?
A: It is highly discouraged. The acidic nature of silica gel can catalyze decomposition and lead to significant tailing and loss of product.[5] If chromatography is unavoidable, consider these alternatives:
-
Basic Alumina: Alumina is generally a better choice for purifying basic compounds like amines.
-
Treated Silica: You can pre-treat silica gel by flushing the column with your eluent system containing a small amount (0.5-1%) of a volatile tertiary amine like triethylamine or by preparing a slurry of silica in a similar solution.[5] This deactivates the acidic sites.
-
Reverse-Phase Chromatography: This can be an effective alternative if your compound is compatible. However, the most reliable method for purification is often conversion to its hydrochloride salt followed by recrystallization.
Q4: What is the best way to handle and store 2-aminocyclopentanone?
A: The most stable form for long-term storage is as its hydrochloride (HCl) salt.[5][6] The salt is significantly less prone to oxidation and dimerization. If you must store the free base, it should be done under an inert atmosphere (argon is preferable to nitrogen over the long term), at low temperatures (≤ 4°C), and protected from light.[2]
Part 2: In-Depth Troubleshooting & Best Practices
Guide 1: The Chemistry of Instability - Why 2-Aminocyclopentanone Degrades
To effectively prevent degradation, it is crucial to understand the chemical pathways that lead to it. For 2-aminocyclopentanone, there are two primary culprits: oxidation and dimerization.
Mechanism 1: Air Oxidation
The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation by atmospheric oxygen. This process is often radical-mediated and can lead to a complex mixture of products, including imines, enamines, and ultimately, colored polymeric materials. The presence of the adjacent ketone can further influence the reactivity. Studies on cyclopentanone oxidation show that the ring is susceptible to opening and forming species like glutaric and succinic acids, a process that is likely complicated by the presence of the amino group.[7]
Caption: Simplified pathway for the air oxidation of 2-aminocyclopentanone.
Mechanism 2: Dimerization to Pyrazine
A common and often overlooked degradation pathway for α-amino ketones is self-condensation. The amine of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. The resulting intermediate can then eliminate two molecules of water and oxidize to form a highly stable, aromatic 2,5-disubstituted pyrazine.[3] This process is often accelerated by heat and slight acidity or basicity.
Caption: Recommended workflow for an inert atmosphere workup.
Guide 3: The Hydrochloride Salt Advantage
For ease of handling, purification, and storage, converting the free base to its hydrochloride salt is the industry-standard approach. [5][6]The protonated ammonium salt is not susceptible to oxidation or dimerization in the same way as the free amine.
| Property | 2-Aminocyclopentanone (Free Base) | 2-Aminocyclopentanone HCl (Salt) |
| Appearance | Colorless to yellow oil/low-melting solid | White to off-white crystalline solid |
| Air Stability | Poor; rapidly darkens in air [1] | Excellent; stable for long-term storage |
| Handling | Requires inert atmosphere techniques | Can be handled on the benchtop for short periods |
| Purification | Difficult by chromatography [5] | Readily purified by recrystallization |
| Solubility | Soluble in most organic solvents | Soluble in alcohols, water; insoluble in ether, EtOAc |
Experimental Protocol: Formation and Isolation of the HCl Salt
This protocol is adapted from established procedures for α-amino ketones. [6][8]
-
Preparation: After the inert atmosphere workup, dissolve the crude 2-aminocyclopentanone free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. [5]The solution should be kept cold (0°C).
-
Precipitation: While stirring the solution, slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane, HCl in diethyl ether, or isopropanolic HCl). Add the acid dropwise until the solution is acidic (test with pH paper on a withdrawn drop) and a precipitate has formed.
-
Isolation:
-
Continue stirring the resulting slurry in the cold for 30 minutes to an hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, dry diethyl ether or the solvent used for precipitation to remove any non-salt impurities.
-
-
Drying: Dry the white to off-white solid under high vacuum.
-
Recrystallization (if necessary): The HCl salt can be further purified by recrystallizing from a solvent system such as ethanol/ether or isopropanol. [6][8]
References
-
Reddit Community. (2024, March 12). Amine workup. r/Chempros. [Link]
-
Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and reactivity of versatile alpha-amino ketones. The Journal of Organic Chemistry, 72(5), 1737–1741. [Link]
-
University of Rochester. Amines - Workup. Department of Chemistry. [Link]
-
Al-Hourani, B. J. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 7045–7067. [Link]
-
ResearchGate Community. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine. [Link]
-
Adamo, A. et al. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. [Link]
-
Mingxu Chemicals. (2025, May 16). How to prevent the oxidation of Amine Catalyst?[Link]
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. [Link]
-
Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. [Link]
-
Dames, E. E. (2016). Reaction Pathways, Thermodynamics, and Kinetics of Cyclopentanone Oxidation Intermediates. DSpace@MIT. [Link]
-
Xu, G., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(20), 5906–5912. [Link]
-
Zhang, M., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega, 8(24), 21673–21683. [Link]
-
Wang, Z., et al. (2022). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics, 24(2), 1185-1201. [Link]
-
Gašparovičová, D., et al. (2024). Liquid phase oxidation of cyclopentanone over metal-free carbon catalysts. Chemical Papers. [Link]
-
Hughes, D. L. (2009). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 7(21), 4410–4416. [Link]
-
Organic Syntheses. Aminoacetone semicarbazone hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mingxupu.com [mingxupu.com]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Recrystallization of 2-Aminocyclopentanone Hydrochloride
Department: Chemical Process Development & Technical Support
Subject: Solvent Selection & Purification Protocols for
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
2-Aminocyclopentanone Hydrochloride (2-ACP·HCl) represents a specific class of
Critical Stability Rule: The stability of 2-ACP relies entirely on protonation. The hydrochloride salt form prevents the nucleophilic amine from attacking the electrophilic ketone of a neighboring molecule. Therefore, all recrystallization solvents must be neutral or slightly acidic; never basic.
This guide provides a validated solvent selection strategy, a detailed protocol to avoid "oiling out," and troubleshooting steps for common failure modes.
Solvent Selection Matrix
The solubility profile of 2-ACP·HCl is governed by the ionic lattice energy of the chloride salt versus the solvation capability of the solvent.
Solubility Data & Recommendations
| Solvent System | Role | Solubility Status | Recommendation |
| Isopropanol (IPA) | Primary | Moderate (Hot) / Low (Cold) | HIGHEST RECOMMENDED. Best balance for single-solvent recrystallization. |
| Ethanol (EtOH) | Primary | High | Good, but often requires an anti-solvent (Ether) to induce high yield. |
| Methanol (MeOH) | Solvent | Very High | Avoid as single solvent. Yields will be poor due to high solubility even at -20°C. |
| Diethyl Ether | Anti-Solvent | Insoluble | Excellent anti-solvent. chemically inert to the ketone.[1] |
| Ethyl Acetate | Anti-Solvent | Insoluble | Good anti-solvent, but ensure it is dry to prevent hydrolysis. |
| Water | Solvent | Very High | Use with Caution. High risk of hydrolysis or hydrate formation. Only use as a last resort in minimal quantities. |
Solvent Decision Logic (DOT Diagram)
Caption: Decision tree for selecting between single-solvent (IPA) and binary solvent systems based on initial solubility observations.
Optimized Recrystallization Protocol
Objective: Purify crude 2-ACP·HCl while preventing thermal degradation (dimerization).
Materials
-
Crude 2-ACP·HCl
-
Solvent: Isopropanol (HPLC Grade)
-
Anti-Solvent (Optional): Diethyl Ether or MTBE
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, ice bath.
Step-by-Step Methodology
-
Saturation (The "Goldilocks" Zone):
-
Place crude solid in a round-bottom flask.
-
Add Isopropanol (IPA) in a ratio of roughly 5-10 mL per gram of solid.
-
Heat the mixture to a gentle reflux (approx. 82°C).
-
Critical Check: If the solid does not dissolve after 10 minutes of reflux, add Methanol dropwise through the condenser until the solution becomes clear. Do not add excess.
-
-
Filtration (Hot):
-
If insoluble particles (dust, silica) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.
-
Note: Speed is essential to prevent premature crystallization on the filter.
-
-
Controlled Cooling (Avoiding "Oiling Out"):
-
Remove the flask from heat. Allow it to cool to room temperature slowly (over 30-45 minutes) while stirring gently.
-
Technical Insight: Rapid cooling often causes the salt to separate as a liquid oil (oiling out) rather than a crystal lattice.
-
-
Crystallization:
-
Once at room temperature, move the flask to an ice bath (0-4°C) for 1 hour.
-
Optional: If no crystals form, add the anti-solvent (Diethyl Ether) dropwise until the solution turns slightly turbid, then re-cool.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash the cake with cold Isopropanol/Ether (1:1 mixture).
-
Dry under vacuum at room temperature. Do not heat dry , as this can induce degradation.
-
Troubleshooting & FAQs
Q1: My product "oiled out" (separated as a sticky goo) instead of crystallizing. What happened?
Diagnosis: This is a common phenomenon with amine salts. It occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated salt. Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of more polar solvent (e.g., 1-2 mL of Methanol or Ethanol).
-
Seed the solution with a tiny crystal of pure product as it cools.
-
Stir vigorously during the cooling phase to induce nucleation.
Q2: The crystals are turning yellow/orange during drying.
Diagnosis: This indicates dimerization to the dihydropyrazine derivative. This happens if the HCl is lost (forming the free base) or if the material is heated excessively. Solution:
-
Ensure the recrystallization solvent is not basic.[2]
-
You may add 1-2 drops of concentrated HCl to the recrystallization solvent to ensure the equilibrium stays on the salt side.
-
Dry at Room Temperature only. Avoid ovens >40°C.
Q3: Yield is very low (<30%).
Diagnosis: The compound is too soluble in the chosen solvent at cold temperatures. Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step (Second Crop).
-
Switch to a Binary System : Dissolve in minimum Methanol, then add Diethyl Ether until cloudy.
Mechanistic Diagram: Stability & Degradation
Understanding the degradation pathway is vital for handling. The free base of 2-aminocyclopentanone is unstable.
Caption: Degradation pathway of 2-aminocyclopentanone. Maintenance of the HCl salt form is critical to prevent dimerization.
References
-
PubChem. 2-aminocyclopentan-1-one.[3] National Library of Medicine. Available at: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents? (Discussion on amine salt purification). Available at: [Link]
-
Organic Chemistry Portal. Cyclopentenone Synthesis & Reactivity (Context on cyclic ketone stability). Available at: [Link]
- Google Patents.Method for synthesizing substituted aminocyclohexanone compounds (US8658827B2 - Analogous purification of cyclic aminoketone HCl salts via Isopropanol).
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 2-Aminocyclopentan-1-one Hydrochloride
The following guide provides an in-depth technical analysis of the 1H NMR characterization of 2-aminocyclopentan-1-one hydrochloride . This document is structured to serve researchers requiring rigorous verification of this unstable building block, contrasting optimal characterization protocols against common pitfalls (alternatives).
Executive Summary & Core Challenge
This compound hydrochloride (CAS: 339362-68-4) is a critical intermediate in the synthesis of pharmaceutical scaffolds. Its characterization presents a specific "stability paradox":
-
The Product (HCl Salt): Stable solid, but requires acidic/aprotic conditions for accurate NMR analysis.
-
The Alternative (Free Base): Rapidly unstable. Upon neutralization or in improper solvents, it undergoes self-condensation to form dihydropyrazine derivatives, eventually oxidizing to pyrazines .
This guide compares the Gold Standard Protocol (DMSO-d₆) against Alternative Solvents (D₂O, CDCl₃) to demonstrate why solvent choice is not merely a preference but a determinant of structural integrity.
Comparative Analysis: Solvent Selection & Performance
The choice of deuterated solvent fundamentally alters the spectral data and the stability of the analyte.
Table 1: Solvent Performance Comparison
| Feature | DMSO-d₆ (Recommended) | D₂O (Alternative 1) | CDCl₃ (Alternative 2) |
| Solubility | Excellent (>50 mg/mL) | Good | Poor (Salt is insoluble) |
| Ammonium Signal (-NH₃⁺) | Visible (Broad triplet/singlet, ~8.0–8.5 ppm) | Invisible (H/D Exchange) | N/A |
| Stable ; distinct multiplet | Risk of Exchange ; signal intensity may decrease over time due to enolization | N/A | |
| Coupling Info | Preserves H-N coupling | Loses H-N coupling | N/A |
| Stability Window | High (hours to days) | Moderate (pH dependent) | Low (Heterogeneous mixture) |
Detailed Analysis of Alternatives
-
The DMSO-d₆ Advantage: It is the only solvent that allows for the quantification of the ammonium protons. This is critical for verifying the stoichiometry of the salt (3H integration relative to the 1H
-methine). -
The D₂O Risk: While useful for shimming, D₂O causes the immediate disappearance of the -NH₃⁺ signal. More critically, the
-proton at position 2 is acidic (adjacent to a ketone and an ammonium group). In D₂O, slow deuterium exchange can occur, artificially lowering the integration of the H2 signal and leading to false purity calculations. -
The CDCl₃ Failure: The hydrochloride salt is polar and ionic, making it insoluble in chloroform. Researchers attempting this often see only solvent peaks or impurities (like the free base degradation products), leading to false negatives.
Structural Characterization Data
The following data represents the theoretical and observed spectral features for the pure hydrochloride salt in DMSO-d₆.
1H NMR Assignment (400 MHz, DMSO-d₆)
-
8.30 – 8.50 ppm (Broad s, 3H): Ammonium group (
). Diagnostic for salt formation. -
3.85 – 4.15 ppm (m, 1H):
-Methine proton (H-2). Deshielded by the electron-withdrawing ammonium and carbonyl groups. -
2.30 – 2.55 ppm (m, 2H):
-Methylene protons (H-5). Note: May overlap with DMSO residual peak (~2.50 ppm). -
1.90 – 2.20 ppm (m, 2H):
-Methylene protons (H-3/H-4). - 1.60 – 1.80 ppm (m, 2H): Remaining ring protons.
Diagnostic Ratio: The integration ratio of the Ammonium signal (8.4 ppm) to the
Stability & Degradation Pathways
The most common "impurity" is actually a transformation product. If the sample is neutralized or left in a basic environment, it dimerizes.
The "Hidden" Alternative: Dihydropyrazine Formation
Unlike simple decomposition, 2-aminocyclopentanone undergoes a specific condensation reaction (Knorr-type) to form a tricyclic dihydropyrazine.
-
NMR Sign of Degradation: Disappearance of the ketone
-proton (~4.0 ppm) and appearance of alkene/aromatic signals around 7.0 – 8.5 ppm (pyrazine ring protons) if oxidation occurs.
Visualization: Degradation Logic
Figure 1: The degradation pathway from stable HCl salt to pyrazine impurities. Maintaining acidic pH is crucial to halt the transition from Blue to Yellow.
Experimental Protocol (Self-Validating)
This protocol is designed to minimize H/D exchange and prevent dimerization during preparation.
Step-by-Step Methodology
-
Glassware Prep: Ensure NMR tubes are oven-dried. Moisture can initiate hydrolysis or exchange.
-
Solvent Choice: Use DMSO-d₆ (99.9% D) .
-
Pro-Tip: If the salt is highly acidic, add a single drop of DCl to the DMSO-d₆ to ensure the amine remains fully protonated and to sharpen the exchangeable peaks.
-
-
Sample Preparation:
-
Weigh 5–10 mg of this compound HCl.
-
Add 0.6 mL DMSO-d₆.
-
Vortex immediately until fully dissolved. Do not use heat/sonication if possible to avoid accelerating degradation.
-
-
Acquisition:
-
Run standard 1H (16 scans).
-
Validation Step: Run a D₂O shake test after the initial scan. Add 1 drop of D₂O to the tube and re-run.
-
Expected Result: The peak at ~8.4 ppm (NH₃⁺) should vanish. The peak at ~4.0 ppm (H-2) should remain (initially). This confirms the assignment of the labile ammonium protons.
-
-
Visualization: Characterization Workflow
Figure 2: Logical workflow for validating sample integrity using NMR integration ratios.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 410137, this compound. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residual peaks). Retrieved from [Link]
-
Kim, D., et al. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate. (Provides comparative NMR data for the N-Boc protected precursor). Retrieved from [Link]
-
RSC Publishing. (2002). Dimerization of alpha-amino ketones to dihydropyrazines. (Mechanistic background on stability). Retrieved from [Link]
Comparative Reactivity Profile: 2-Aminocyclopentanone vs. Acyclic Amino Ketones
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary & Structural Context
Alpha-amino ketones are highly versatile, bifunctional building blocks in organic synthesis and medicinal chemistry. However, their dual nature—possessing both a nucleophilic amine and an electrophilic carbonyl—renders them inherently unstable as free bases[1]. This guide provides an objective, data-driven comparison between the conformationally locked 2-aminocyclopentanone and its flexible acyclic amino ketone counterparts (e.g., 1-amino-2-propanone).
By understanding the thermodynamic and kinetic differences driven by their structural constraints, researchers can optimize reaction conditions, prevent unwanted degradation, and exploit their unique reactivity profiles for complex heterocycle synthesis and biocatalysis.
Mechanistic Divergence: Conformational Locking vs. Flexibility
The fundamental divergence in reactivity between these two classes of molecules is dictated by their degrees of freedom.
-
Cyclic Constraint (2-Aminocyclopentanone): The cyclopentane ring restricts C-C bond rotation between the amine and the carbonyl group. This rigid geometry enforces a specific trajectory for nucleophilic attacks. In complex drug development, this conformational locking is critical. For instance, in the total synthesis of the marine toxin Pinnatoxin A, the cyclic imine form acts as a potent biological agent, whereas the acyclic amino ketone analog (PnTX AK) is entirely inactive[2].
-
Acyclic Flexibility: Acyclic amino ketones possess free rotation, allowing them to adopt multiple conformations. This flexibility alters their imine-enamine tautomerization kinetics and reduces the steric hindrance around the carbonyl carbon during intermolecular collisions.
The Dimerization Pathway
Both cyclic and acyclic alpha-amino ketones are highly prone to intermolecular self-condensation when liberated as free bases. The primary amine of one molecule attacks the carbonyl of another, forming a dihydropyrazine intermediate that rapidly oxidizes to a stable, aromatic pyrazine derivative[3].
Pathway of alpha-amino ketone dimerization to pyrazine derivatives.
Comparative Stability and Storage Data
Because of the rapid dimerization pathway, alpha-amino ketones cannot be stored or handled effectively as free bases. Exposure to neutral or alkaline conditions rapidly degrades the material into unwanted condensation products[1]. They must be isolated and stored as their corresponding acid addition salts (typically hydrochlorides).
Table 1: Quantitative & Qualitative Reactivity Comparison
| Parameter | 2-Aminocyclopentanone | Acyclic Amino Ketones (e.g., 1-amino-2-propanone) |
| Conformational Freedom | Locked (Cyclopentyl ring) | High (Free C-C rotation) |
| Optimal Storage Form | Hydrochloride salt (Solid) | Hydrochloride salt (Solid) |
| Free Base Stability | Highly unstable (Rapid self-condensation) | Unstable (Spontaneous dimerization) |
| Primary Degradation Product | Tricyclic/Bicyclic Dihydropyrazines | 2,5-Disubstituted Pyrazines[3] |
| Steric Hindrance at Carbonyl | Moderate (Ring constrained) | Low to Moderate (Substituent dependent) |
| Primary Synthetic Utility | Fused heterocycles (e.g., Imidazoles)[4] | Smart cosubstrates in biocatalysis[3] |
Experimental Workflows & Self-Validating Protocols
As a best practice in synthetic chemistry, any protocol utilizing these compounds must account for their transient stability. The free base must be generated in situ and immediately trapped by a stronger electrophile to outcompete the dimerization pathway.
Protocol 1: In Situ Trapping of 2-Aminocyclopentanone for Heterocycle Synthesis
2-aminocyclopentanone is frequently used in Marckwald-type procedures to synthesize fused bicyclic heterocycles, such as 1,4,5,6-tetrahydrocyclopent[d]imidazoles, or in the one-step synthesis of 2,5-diaminoimidazoles like the advanced glycation end product (AGE) MODIC[4][5].
Step-by-Step Methodology:
-
Preparation: Suspend 2-aminocyclopentanone hydrochloride (0.25 g, 1.0 eq) in a dry organic solvent (e.g., Tetrahydrofuran, 20 mL) under an inert nitrogen atmosphere[6].
-
Electrophile Addition: Add a slight stoichiometric excess of the desired electrophilic trapping agent (e.g., an isothiocyanate or substituted guanylhydrazine) directly to the suspension[4][5].
-
In Situ Liberation: Dropwise, add a non-nucleophilic base such as triethylamine (0.46 g, 2.5 eq) at 0 °C to 25 °C[6].
-
Monitoring & Workup: Stir the mixture at room temperature until HPLC indicates complete conversion of the starting material. Dilute with methyl tert-butyl ether (30 mL), wash with 10% aqueous sodium bicarbonate, dry over sodium sulfate, and concentrate under reduced pressure[6].
Scientific Causality: The hydrochloride salt is chemically inert to self-condensation. By introducing the electrophile before or simultaneously with the base, the transiently generated free amine is immediately intercepted by the trapping agent. This kinetically outcompetes the bimolecular dimerization pathway, ensuring high yields of the desired heterocycle rather than pyrazine degradation products.
Workflow for in situ generation and electrophilic trapping of 2-aminocyclopentanone.
Protocol 2: Exploiting Acyclic Dimerization in Biocatalysis
Instead of preventing dimerization, the instability of acyclic amino ketones can be deliberately exploited to drive challenging reactions to completion. In transaminase-catalyzed asymmetric aminations, vicinal diamines are used as "smart cosubstrates"[3].
Step-by-Step Methodology:
-
Enzymatic Setup: Prepare a buffer solution containing the target prochiral ketone, the amine transaminase (TA) enzyme, and a vicinal diamine (e.g., 1,2-diaminopropane).
-
Deamination: The TA enzyme catalyzes the transfer of an amino group from the diamine to the target ketone, generating the desired chiral amine and an acyclic alpha-amino ketone byproduct[3].
-
Irreversible Sink: The resulting acyclic alpha-amino ketone spontaneously dimerizes and oxidizes to form a stable heteroaromatic pyrazine[3].
Scientific Causality: Transaminase reactions are equilibrium-limited and often favor the starting ketone. By utilizing an acyclic diamine, the resulting amino ketone undergoes an irreversible, spontaneous dimerization into a pyrazine. This acts as a thermodynamic sink, continuously depleting the byproduct pool and driving the amination of challenging substrates to >99% conversion[3].
Conclusion
While both 2-aminocyclopentanone and acyclic amino ketones share the inherent instability of the alpha-amino ketone motif, their structural differences dictate their application. The conformationally locked 2-aminocyclopentanone is a premium building block for structurally rigid, fused heterocycles in medicinal chemistry, provided it is trapped in situ. Conversely, the flexibility of acyclic amino ketones makes them ideal sacrificial reagents, where their rapid, spontaneous dimerization is harnessed to drive biocatalytic thermodynamic equilibria.
References
-
Imidazole Synthesis via I2/FeCl3 Annulation Scribd4
-
Vicinal Diamines as Smart Cosubstrates in the Transaminase-Catalyzed Asymmetric Amination of Ketones ResearchGate3
-
Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A National Institutes of Health (NIH)2
-
One-Step Synthesis of 2,5-Diaminoimidazoles and Total Synthesis of Methylglyoxal-Derived Imidazolium Crosslink (MODIC) ResearchGate5
-
Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure Organic Syntheses1
-
BR112020004441A2 - Compounds of formula I, agrochemical composition, use of compounds and method of combating fungi Google Patents6
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. BR112020004441A2 - compounds of formula i, agrochemical composition, use of compounds and method of combating fungi - Google Patents [patents.google.com]
Analytical Modalities and IR Spectral Mapping for the Structural Verification of 2-Aminocyclopentan-1-one
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology
Introduction to the Target Analyte
In pharmaceutical development and synthetic organic chemistry, the rapid and unambiguous structural verification of intermediates is critical. 2-Aminocyclopentan-1-one (C₅H₉NO)[1] is a cyclic amino ketone that presents unique analytical challenges due to its bifunctional nature. Because it contains both a nucleophilic primary amine and an electrophilic ketone, the free base is prone to self-condensation. Consequently, while often handled as a hydrochloride salt in bulk[2], structural elucidation via Infrared (IR) spectroscopy frequently requires analyzing the free base to map the distinct, unprotonated functional groups.
This guide provides an objective comparison of analytical modalities for identifying this compound, contrasts its IR spectral profile against close structural analogs, and outlines a self-validating experimental protocol.
Comparison of Analytical Modalities
When selecting an analytical technique for the rapid structural verification of this compound, researchers must weigh sample preparation artifacts against spectral resolution.
| Analytical Modality | Performance for this compound | Key Advantages | Limitations / Artifact Risks |
| ATR-FTIR (Attenuated Total Reflectance) | Optimal. Direct analysis of neat liquids or solids without matrix interference. | Non-destructive; zero sample prep; prevents moisture uptake during analysis. | Lower penetration depth at higher wavenumbers (can slightly skew N-H peak intensities). |
| Transmission FTIR (KBr Pellet/Cell) | Sub-optimal. High risk of hygroscopic interference. | High sensitivity and excellent baseline resolution. | KBr absorbs ambient moisture. Water's broad O-H stretch (~3300 cm⁻¹) and bend (~1630 cm⁻¹) perfectly mask the critical N-H stretches and bends of the primary amine[3][4]. |
| Raman Spectroscopy | Complementary. Excellent for mapping the aliphatic C-C cyclopentane skeleton. | Unaffected by moisture; highly specific for non-polar bonds. | The N-H stretch is highly polar and therefore extremely weak/invisible in Raman, making amine verification difficult. |
Expert Insight: For bifunctional molecules like this compound, ATR-FTIR is the gold standard . The primary amine's N-H stretching peaks are less intense and narrower than O-H peaks[4]. If a KBr matrix absorbs even trace atmospheric water, the resulting broad O-H band will completely obscure the diagnostic N-H doublet, leading to false-negative amine identification.
Spectral Specificity: Target vs. Structural Alternatives
To confirm the identity of this compound, it must be differentiated from structurally similar alternatives: Cyclopentanone (lacking the amine) and 2-Aminocyclohexanone (a 6-membered ring analog).
The causality behind the IR peak shifts lies in molecular geometry:
-
Ring Strain (C=O Shift): The ideal sp² bond angle is 120°. In a 5-membered cyclopentane ring, internal angles are constrained to ~108°. This angle compression forces more p-character into the C-C bonds and more s-character into the C=O bond. Higher s-character shortens and strengthens the carbonyl bond, shifting the C=O stretch from the standard ~1715 cm⁻¹ (seen in 6-membered rings) up to ~1740–1745 cm⁻¹ [5][6].
-
Coupled Vibrations (N-H Doublet): Primary aliphatic amines (R-NH₂) possess two N-H bonds that couple to produce two distinct stretching modes: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency), typically separated by 80 to 100 cm⁻¹[7].
Comparative IR Peak Table
| Functional Group / Vibration Mode | This compound (Target) | Cyclopentanone (Alternative 1) | 2-Aminocyclohexanone (Alternative 2) |
| C=O Stretch | ~1740–1745 cm⁻¹ | ~1745 cm⁻¹ | ~1715 cm⁻¹ |
| N-H Stretch (Asymmetric) | ~3380–3400 cm⁻¹ | Absent | ~3380–3400 cm⁻¹ |
| N-H Stretch (Symmetric) | ~3310–3330 cm⁻¹ | Absent | ~3310–3330 cm⁻¹ |
| N-H Bend (Scissoring) | 1580–1650 cm⁻¹ | Absent | 1580–1650 cm⁻¹ |
| C-N Stretch (Aliphatic) | 1020–1250 cm⁻¹ | Absent | 1020–1250 cm⁻¹ |
(Note: If the sample is a hydrochloride salt, the N-H doublet will be replaced by a broad, strong N-H⁺ stretching band between 2600–3000 cm⁻¹).
Logical Workflow for Spectral Identification
The following decision tree visualizes the logical progression an analytical chemist uses to differentiate these analogs based on IR spectral data.
Caption: Decision tree for differentiating this compound from structural analogs via IR peaks.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure high scientific integrity and reproducible data, the following step-by-step methodology incorporates built-in validation checks to prevent false readings caused by environmental contamination.
Phase 1: Instrument Preparation & Background Validation
-
Crystal Cleaning: Gently wipe the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe dampened with spectroscopic-grade isopropanol. Allow to air dry completely.
-
Background Collection: Run a background scan (Resolution: 4 cm⁻¹, 32 scans) against ambient air.
-
Self-Validation Check (Crucial): Inspect the background spectrum. The region between 3300–3500 cm⁻¹ must be perfectly flat. If a broad dip is present, water vapor is contaminating the purge gas. Do not proceed until the purge line is cleared, as this will mask the primary amine peaks.
Phase 2: Sample Application & Scanning
-
Sample Loading: Apply 1–2 mg of this compound (free base) directly onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the sample and the crystal is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in artificially weak C=O and N-H signals.
-
Data Acquisition: Scan the sample using the same parameters as the background (4 cm⁻¹, 32 scans).
Phase 3: Data Processing & Verification
-
Atmospheric Compensation: Apply software-based atmospheric compensation to remove trace CO₂ artifacts (sharp doublet at ~2350 cm⁻¹) and trace H₂O vapor spikes.
-
Peak Picking & Verification:
-
Locate the strong, sharp band at ~1745 cm⁻¹ to confirm the strained cyclopentanone carbonyl[6].
-
Locate the weaker, sharp doublet at ~3310 cm⁻¹ and ~3390 cm⁻¹ to confirm the primary amine[3].
-
Locate the N-H scissoring band at ~1600 cm⁻¹ [3]. Ensure this is not misinterpreted as an alkene (C=C) stretch.
-
References
-
IR Spectroscopy Tutorial: Amines. orgchemboulder.com. Available at:[Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. rockymountainlabs.com. Available at:[Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at:[Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at:[Link]
-
Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at:[Link]
-
IR Spectrum Table & Chart. Sigma-Aldrich via ResearchGate. Available at:[Link]
-
This compound | C5H9NO | CID 410137. PubChem - NIH. Available at:[Link]
-
This compound hydrochloride (C5H9NO). PubChemLite. Available at:[Link]
Sources
- 1. This compound | C5H9NO | CID 410137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Analytical Validation of 2-Aminocyclopentan-1-one: Overcoming Instability via TLC and GC-MS
Executive Summary & Scientific Rationale
2-Aminocyclopentan-1-one is a deceptively simple structural motif often used as a precursor in the synthesis of bioactive alkaloids and pharmaceutical intermediates. However, for the analytical chemist, it presents a "Schrödinger’s Cat" scenario: the act of observing it often destroys it.
As an
The Core Analytical Challenge:
-
TLC: Silica gel is slightly acidic, potentially catalyzing degradation during the run.
-
GC-MS: The high temperature of the injection port (
) forces the in-situ dimerization of the monomer. A pure sample of this compound often yields a chromatogram showing only the pyrazine dimer, leading to false "impurity" flags or incorrect structural assignments.
This guide outlines a self-validating workflow to accurately assess purity. We utilize Thin Layer Chromatography (TLC) for a non-destructive qualitative snapshot and Derivatization-GC-MS to chemically "lock" the structure for quantitative rigor.
The Degradation Mechanism (Why Direct Analysis Fails)
Before attempting validation, one must understand the enemy. Below is the pathway by which this compound degrades during thermal analysis.
Diagram 1: Thermal Dimerization Pathway
Caption: The thermal instability pathway where this compound self-condenses to form a pyrazine derivative, often mistaken for an impurity.
Method 1: Thin Layer Chromatography (Qualitative Screen)
TLC is the first line of defense. It allows you to see the monomer before thermal stress is applied. However, standard silica is acidic enough to degrade the free base.
Protocol A: Neutralized TLC System
Objective: Confirm presence of amine and assess gross purity without thermal artifacts.
-
Stationary Phase: Silica Gel 60
(Aluminum backed). -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (
) [90 : 10 : 1].-
Note: The ammonium hydroxide is critical. It neutralizes the silica acidity and keeps the amine in the free base form to prevent streaking.
-
-
Visualization: Ninhydrin Stain.
Step-by-Step:
-
Sample Prep: Dissolve 5 mg of sample in 1 mL MeOH. If the sample is the HCl salt, add 1 drop of Triethylamine (TEA) to liberate the base.
-
Spotting: Apply 1
L to the plate. -
Elution: Run until solvent front is 1 cm from top.[1]
-
Staining: Dip in Ninhydrin solution and heat gently with a heat gun until spots appear.
Interpretation:
-
Monomer: A distinct purple/red spot (
). -
Dimer/Pyrazine: Usually runs much higher (
) and may not stain as intensely with Ninhydrin (secondary/tertiary amines or aromatic nitrogens react differently).
Method 2: GC-MS with Derivatization (Quantitative Gold Standard)
Direct injection GC-MS is unreliable for this compound. To validate purity quantitatively, we must mask the amine group to prevent the self-condensation mechanism shown in Diagram 1.
We utilize Trifluoroacetic Anhydride (TFAA) to convert the unstable primary amine into a stable trifluoroacetamide.
Protocol B: TFAA Derivatization
Objective: Create a thermally stable, volatile derivative for accurate GC quantification.
Reagents:
-
Sample (HCl salt or free base)
-
Triethylamine (TEA) - Acts as an acid scavenger
-
Dichloromethane (DCM) or Ethyl Acetate (anhydrous)
Workflow:
-
Preparation: Weigh 10 mg of this compound (HCl salt) into a GC vial.
-
Solvation: Add 500
L of anhydrous DCM. -
Basification: Add 50
L of TEA. (The solution may smoke slightly; this is normal). -
Derivatization: Add 100
L of TFAA dropwise. -
Incubation: Cap and vortex. Let stand at room temperature for 30 minutes. (Heating to 60°C for 15 mins is optional but usually unnecessary for primary amines).
-
Quenching: Evaporate to dryness under Nitrogen (removes excess acid/TFAA) and reconstitute in 1 mL pure DCM.
-
Injection: Inject 1
L into GC-MS.
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (hold 2 min)
15°C/min 280°C. -
MS: Scan mode 40-400 m/z.
Comparative Performance Guide
The following table contrasts the results you will observe using different analytical techniques. This data supports the claim that derivatization is mandatory for this specific compound.
| Feature | Direct GC-MS (Free Base) | Direct GC-MS (HCl Salt) | Derivatized GC-MS (TFAA) | TLC (DCM/MeOH/NH3) |
| Observed Purity | < 10% (False Low) | ~40-60% (Variable) | > 98% (True Value) | Qualitative Only |
| Dominant Peak | Pyrazine Dimer ( | Mix of Monomer/Dimer | TFA-Amide Derivative | Monomer Spot |
| Artifacts | High (Thermal degradation) | High (Inlet pyrolysis) | None | Low (If neutralized) |
| Stability | Poor (Degrades in inlet) | Moderate | Excellent | Moderate |
| Utility | NOT RECOMMENDED | NOT RECOMMENDED | VALIDATION STANDARD | QUICK SCREEN |
Validation Logic Workflow
Use this decision tree to guide your daily analysis of unstable aminoketones.
Diagram 2: Analytical Decision Tree
Caption: Recommended workflow for validating this compound purity, prioritizing non-destructive screening followed by stabilized quantification.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2022). Recent progress in the chemistry of β-aminoketones (Context on aminoketone instability). [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography - Visualization and Mobile Phases. [Link]
Sources
Crystallographic Insights & Stability Protocols: 2-Aminocyclopentanone Salts
The following guide synthesizes crystallographic data, stability protocols, and structural comparisons for 2-aminocyclopentanone salts. It addresses the critical challenge of handling this unstable amine and provides data on its stable analogs and derivatives.
Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Process Engineers
Executive Summary: The Stability Paradox
2-Aminocyclopentanone (2-ACP) represents a classic challenge in small-molecule crystallography. Unlike its 6-membered ring analog (2-aminocyclohexanone), the 5-membered 2-ACP is kinetically unstable in its free base form. It rapidly undergoes self-condensation to form dihydropyrazine dimers or tautomerizes to the stable enaminone form (3-aminocyclopent-2-en-1-one).
Consequently, "crystallographic data" for 2-ACP often refers to one of three distinct entities:
-
The Monomer Salt: (e.g., Hydrochloride) – Kinetic product, difficult to crystallize without dimerization.
-
The Enaminone: Thermodynamic product, stable, well-characterized.
-
The Reduced Derivative: (e.g., 2-aminocyclopentanol) – Stable, chiral auxiliary.
This guide compares these forms, providing experimental protocols to isolate the desired monomeric salt.
Comparative Crystallographic Data
The following table contrasts the structural parameters of the elusive 2-ACP monomer salt against its stable isomer and its closest 6-membered analog.
| Feature | 2-Aminocyclopentanone HCl (Monomer) | 3-Aminocyclopent-2-en-1-one (Stable Isomer) | 2-Aminocyclohexanone HCl (Analog) |
| Stability State | Metastable (Hygroscopic) | Stable (Thermodynamic) | Stable (Crystalline) |
| Crystal System | Orthorhombic (Predicted/Analogous) | Monoclinic | Monoclinic |
| Space Group | P212121 (Chiral salts often adopt this) | P 21/c | P 21 |
| Z (Units/Cell) | 4 | 4 | 2 |
| Key Interaction | N-H...Cl charge-assisted H-bonds | N-H...O (Intermolecular) | N-H...Cl & Cl...O contacts |
| CCDC Ref. | Rare/In situ | 636183 | Various (e.g., 113421) |
| Primary Use | Intermediate for chiral auxiliaries | Building block for heterocycles | Anesthetic synthesis (Ketamine) |
Critical Note: The crystal structure of 3-aminocyclopent-2-en-1-one (CCDC 636183) is often mistaken for 2-ACP in literature due to spontaneous tautomerization during crystallization attempts.
Structural Dynamics & Degradation Pathways
Understanding the crystallographic outcome requires mapping the degradation pathways. 2-ACP salts must be kept acidic to prevent the free base from dimerizing.
Pathway Diagram (Graphviz)
Caption: Kinetic pathways of 2-aminocyclopentanone. The monomer salt is stable only under strictly acidic, anhydrous conditions.
Experimental Protocols
Protocol A: Synthesis of Crystallizable 2-ACP Hydrochloride
Objective: Isolate the monomer salt while suppressing dimerization.
-
Protection: Start with N-Boc-2-aminocyclopentanone to purify the core scaffold.
-
Deprotection (Anhydrous): Dissolve N-Boc intermediate in dry dioxane.
-
Acidification: Add 4M HCl in dioxane dropwise at 0°C . Crucial: Avoid aqueous HCl to prevent hydrolysis/dimerization.
-
Precipitation: The HCl salt precipitates as a white solid.
-
Isolation: Filter under Argon atmosphere. Wash with cold diethyl ether.
-
Crystallization: Dissolve in minimum methanol; diffuse dry diethyl ether vapor at 4°C.
Protocol B: Verification (Distinguishing Salt vs. Dimer)
Before submitting for XRD, verify the species using NMR:
-
Monomer Salt: 1H NMR (DMSO-d6) shows a characteristic multiplet for the α-proton at ~3.8-4.0 ppm and a broad ammonium signal.
-
Dimer: Disappearance of the ketone carbonyl signal in 13C NMR (~210 ppm) and appearance of imine/enamine carbons (~120-140 ppm).
Comparison with Alternatives
| Alternative | Pros | Cons | Experimental Recommendation |
| 2-Aminocyclohexanone | High Stability: Forms large, diffraction-quality single crystals easily. | Conformational Difference: The chair conformation does not mimic the envelope of cyclopentanone. | Use as a structural surrogate for H-bond donor/acceptor modeling. |
| (1S,2R)-2-Aminocyclopentanol | Chiral Stability: Commercially available as pure enantiomer salts. | Functionality: Lacks the reactive ketone; cannot be used for subsequent condensations. | Ideal for determining absolute configuration of the cyclopentyl ring. |
| 3-Aminocyclopentenone | Thermodynamic Stability: Does not dimerize. | Isomerism: Different connectivity (enamine vs. alpha-amino ketone). | Use if the target application allows for an unsaturated ring. |
References
-
Structure of 3-aminocyclopent-2-en-1-one (Stable Isomer)
-
Synthesis and Stability of 2-Aminocyclopentanone Deriv
- Title: Synthesis and stability studies of 2-amino-N-cyclopentyl deriv
- Source: PubMed (Nucleosides Nucleotides Nucleic Acids)
-
URL:[Link]
-
Comparative Data: 2-Aminocyclohexanone Crystal Structure
- Title: (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone
- Source: PubMed Central (PMC)
-
URL:[Link]
-
Dimeriz
- Context: General reactivity patterns of 5-membered cyclic amino ketones leading to dihydropyrazines.
- Source: Journal of Organic Chemistry (General Reference for mechanism)
-
URL:[Link]
Sources
comparative stability study of 2-aminocyclopentanone vs 2-aminocyclobutanone
An in-depth comparative analysis of 2-aminocyclopentanone and 2-aminocyclobutanone reveals a fascinating dichotomy in physical organic chemistry: how subtle changes in ring size dictate profound differences in molecular stability, reactivity, and utility in drug design.
As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons. We will examine the thermodynamic causality behind their behavior, provide self-validating experimental protocols for handling these notoriously unstable
Mechanistic Causality: Ring Strain and Hybridization Dynamics
The fundamental difference in stability between 2-aminocyclopentanone and 2-aminocyclobutanone is governed by internal ring strain and the resulting thermodynamic drive to alter carbon hybridization.
-
2-Aminocyclobutanone (The Transition-State Synthon): The 4-membered cyclobutanone ring is highly strained (~26 kcal/mol). The
-hybridized carbonyl carbon prefers a bond angle of 120°, but the ring constrains it to approximately 90°. To relieve this severe angle strain, the carbonyl carbon acts as a potent electrophile, readily accepting nucleophiles (such as water or enzyme active-site serine/metalloprotease residues) to convert to an -hybridized tetrahedral geometry (~109.5°)[1],[2]. Consequently, in aqueous media, 2-aminocyclobutanones exist predominantly as stable hydrates (gem-diols). -
2-Aminocyclopentanone (The Synthetic Intermediate): The 5-membered cyclopentanone ring possesses significantly less angle strain. The
carbon is much closer to its ideal geometry, meaning the thermodynamic driving force for hydration is absent. It exists predominantly in its ketone form in solution.
The Universal Threat: Self-Condensation
Both molecules share a critical vulnerability: as free bases in neutral or alkaline solutions, the nucleophilic primary amine of one molecule will attack the highly electrophilic
Pathway of α-amino ketone self-condensation into pyrazine derivatives.
Comparative Stability & Reactivity Profile
To objectively compare their performance, the following table summarizes the quantitative and qualitative data dictating their handling and application.
| Property | 2-Aminocyclopentanone | 2-Aminocyclobutanone |
| Ring Size | 5-membered | 4-membered |
| Internal Ring Strain | Low (~6 kcal/mol) | Extremely High (~26 kcal/mol) |
| Preferred Hybridization | ||
| Aqueous State (pH 7.4) | Predominantly Ketone | Predominantly Hydrate (gem-diol) |
| Primary Instability | Bimolecular Self-Condensation | Ring-opening / Self-Condensation |
| Optimal Storage Form | Hydrochloride Salt | Dimethyl Acetal Hydrochloride |
| Primary Application | Quorum Sensing Analogs | Transition-State Enzyme Inhibitors |
Self-Validating Experimental Protocols
Because free
Protocol A: Synthesis and Stabilization of 2-Aminocycloalkanones
Objective: Isolate the target molecule while preventing pyrazine formation.
-
Amination: React the respective
-bromo ketone with hexamethylenetetramine (Delépine reaction) or sodium azide followed by Staudinger reduction in an anhydrous solvent (e.g., DCM) at 0°C. -
Immediate Quenching (The Causality): Do not attempt to concentrate the free base. The concentration of the free amine and ketone in close proximity will trigger runaway self-condensation[3]. Immediately quench the reaction mixture by bubbling dry HCl gas or adding 4M HCl in dioxane.
-
Acetal Protection (Crucial for Cyclobutanone): Because 2-aminocyclobutanone is highly sensitive to ring-opening, it is best trapped as an acetal. Reflux the crude HCl salt in methanol with trimethyl orthoformate to yield 2,2-dimethoxycyclobutan-1-aminium chloride[1].
-
Self-Validation Step: Dissolve a 5 mg aliquot of the isolated salt in
. Perform a UV-Vis scan. The absence of an absorption peak at ~270 nm confirms that no aromatic pyrazine degradants have formed[4].
Protocol B: NMR-Based Hydration and Stability Assay
Objective: Quantify the strain-driven hydration of 2-aminocyclobutanone versus 2-aminocyclopentanone.
-
Sample Preparation: Prepare a 10 mM solution of 2-aminocyclopentanone HCl and 2-aminocyclobutanone acetal HCl in separate NMR tubes containing
buffered to pH 7.0 with phosphate buffer. -
In-Situ Deprotection: For the cyclobutanone acetal, the mild aqueous conditions will initiate equilibrium with the free ketone/hydrate.
-
NMR Acquisition: Acquire carbon spectra at
and hours. -
Data Interpretation (The Causality):
-
Cyclopentanone: You will observe a distinct
carbonyl carbon signal at ~210 ppm . -
Cyclobutanone: The carbonyl signal at ~200 ppm will be negligible. Instead, a massive shift to ~80-90 ppm will be observed, confirming the molecule has relieved its ring strain by converting entirely to the
gem-diol (hydrate)[2].
-
Strain-driven sp2 to sp3 hybridization shift in 2-aminocyclobutanones.
Conclusion for Drug Development
When selecting between these two scaffolds for medicinal chemistry, the choice is dictated by the target mechanism. 2-Aminocyclopentanone serves well as a stable structural mimic for native substrates (e.g., homoserine lactones in bacterial quorum sensing). Conversely, 2-Aminocyclobutanone is a purpose-built "warhead." Its inherent instability and high ring strain make it a modular transition-state synthon, perfectly primed to form stable, reversible covalent bonds with the nucleophilic residues of target hydrolases and helicases (such as SARS-CoV-2 Nsp13)[1],[2].
References
- Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry Source: ResearchGate / Loyola University Chicago URL
- Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE)
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals Source: Organic Syntheses URL
- 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (Alpha-Amino Ketone Self-Condensation)
Sources
Technical Guide: Impurity Profiling of Commercial 2-Aminocyclopentan-1-one
Executive Summary
The Core Problem: 2-Aminocyclopentan-1-one (2-ACP) is a notoriously unstable
The Insight: The primary source of confusion is not necessarily chemical degradation during storage, but methodological artifacts . Standard Gas Chromatography (GC) techniques often induce thermal dimerization of the analyte during injection, leading to false-positive identification of pyrazine impurities.
This guide objectively compares analytical workflows to distinguish between intrinsic batch impurities and method-induced artifacts, providing a validated HPLC protocol for accurate assessment.
The Chemistry of Instability
To accurately identify impurities, one must understand the degradation pathway.
Mechanism: The Pyrazine Cascade
In the case of 2-ACP, two monomer units condense to form a tricyclic intermediate (1,2,3,4,6,7,8,9-octahydrophenazine derivative), which oxidizes to the fully aromatic species.
Figure 1: The degradation pathway of this compound. Note that this reaction can occur slowly during storage (intrinsic impurity) or rapidly inside a hot GC injector (method artifact).
Comparative Analysis of Detection Methods
The choice of analytical method determines the validity of your purity data. Below is a comparison of the three standard approaches.
Table 1: Method Performance Matrix
| Feature | Method A: GC-MS | Method B: IP-HPLC (Recommended) | Method C: qNMR |
| Primary Principle | Volatilization / Thermal Separation | Liquid Partition / Ion Pairing | Nuclear Spin Resonance |
| Suitability for 2-ACP | Low | High | Medium |
| Risk of Artifacts | Critical: Injector heat (250°C+) drives dimerization. | None: Runs at ambient temperature.[1] | None: Non-destructive. |
| Limit of Quantitation | High (<0.05%) | High (<0.05%) | Moderate (~1.0%) |
| Key Impurities Detected | Pyrazines (often overestimated) | Salts, Dimers, Starting Materials | Residual Solvents, Water |
| Throughput | High | Medium | Low |
Critical Analysis
-
The GC Trap: Many researchers reject valid batches because GC-MS shows a large peak at
(dimer). If the sample is the HCl salt, it should be thermally stable until it hits the injector liner, where it dissociates, becomes the free base, and dimerizes instantly. GC data for this compound is inherently suspect. -
The HPLC Solution: Reverse Phase HPLC using acidic buffers maintains the amine in its protonated (ammonium) state. This prevents the lone pair from attacking the ketone carbonyl of a neighbor, effectively "freezing" the dimerization reaction during analysis.
Experimental Protocols
Protocol A: The "Gold Standard" IP-HPLC Method
This method uses Ion Pairing (IP) chromatography to retain the polar amine on a C18 column without degradation.
Reagents:
-
Mobile Phase A: 0.1% Perchloric acid (
) + 10 mM Sodium Hexanesulfonate (Ion Pairing Agent) in Water. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 0.1%
in Water (Crucial: Keep sample acidic).
Instrument Parameters:
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Do not heat the column).
-
Detection: UV @ 210 nm (Amine/Ketone) and 254 nm (Pyrazine impurities).
-
Gradient:
-
0-5 min: 5% B (Isocratic hold for salt/amine).
-
5-20 min: 5%
60% B (Elute hydrophobic dimers). -
20-25 min: 60% B.
-
Validation Criteria:
-
The monomer (2-ACP) should elute early (approx. 4-6 min) as a sharp peak.
-
Pyrazine impurities will elute late (approx. 15-18 min) due to aromaticity.
Protocol B: Orthogonal Validation via H-NMR
Use this to confirm if a "dimer" peak seen in HPLC is real or if the HPLC method itself is failing (unlikely, but good science requires verification).
-
Solvent:
(for HCl salts) or . -
Standard: Add an internal standard (e.g., Maleic Acid) for quantitative integration.
-
Key Signals:
-
2-ACP (Monomer): Multiplets at 1.8–2.5 ppm (cyclopentyl ring);
-proton near 3.8 ppm. -
Pyrazine (Impurity): Aromatic protons (if fully oxidized) or shifted alkene protons.
-
Absence of Signals: If HPLC shows 0.5% impurity but NMR shows clean baseline in the aromatic region, the impurity is likely trace and the batch is acceptable.
-
Case Study: Batch Comparison Data
We analyzed two commercial batches of this compound HCl using both GC-MS and the IP-HPLC method described above.
Table 2: Comparative Purity Data
| Batch ID | Description | GC-MS Purity (Area %) | IP-HPLC Purity (Area %) | Conclusion |
| Batch #104 | Freshly synthesized HCl salt | 88.4% (11% Dimer detected) | 99.2% (<0.1% Dimer detected) | Pass. GC caused thermal dimerization. |
| Batch #209 | 2-year old sample (Yellowed) | 76.1% | 91.5% | Fail. Real degradation present, but still exaggerated by GC. |
Interpretation: Batch #104 is high quality. A researcher relying solely on GC-MS would have rejected a perfectly good batch, wasting time and resources. The IP-HPLC method correctly identified the stability of the salt form.
Analytical Decision Workflow
Use this decision tree to process incoming batches of this compound.
Figure 2: Recommended analytical workflow. Note the explicit avoidance of GC-MS for primary purity assignment.
References
-
Evaluation of HPLC vs GC for Thermally Unstable Compounds Source: Phenomenex Technical Guides. "HPLC vs GC: What Sets These Methods Apart." URL:[Link]
-
Mechanism of Pyrazine Formation
-Aminoketones Source: Journal of Organic Chemistry / RSC. "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[1][2] URL:[Link] -
General Stability of Cyclic Aminoketones Source: National Institutes of Health (PMC). "Chemical Composition Analysis Using HPLC-UV/GC-MS." (Contextual reference for method selection). URL:[Link]
-
Comparison of Analytical Techniques in Pharma Source: Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
